Tinostamustine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28Cl2N4O2/c1-24-17-9-8-15(25(12-10-20)13-11-21)14-16(17)22-18(24)6-4-2-3-5-7-19(26)23-27/h8-9,14,27H,2-7,10-13H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISXTRIGVCKQBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236199-60-2 | |
| Record name | Tinostamustine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236199602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tinostamustine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TINOSTAMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29DKI2H2NY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tinostamustine (EDO-S101): A Technical Guide to its Dual-Action Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tinostamustine (EDO-S101) is a pioneering, first-in-class therapeutic agent engineered as an alkylating deacetylase inhibitor (AK-DACi). This bifunctional molecule covalently fuses the potent DNA alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat. This unique design allows this compound to simultaneously inflict DNA damage and inhibit the cellular machinery responsible for its repair, resulting in a synergistic antitumor effect. Preclinical and clinical studies have demonstrated its potential in treating a range of hematological malignancies and solid tumors, including glioblastoma and multiple myeloma. This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: A Two-Pronged Assault on Cancer Cells
This compound's therapeutic efficacy stems from its dual mechanism of action, which targets two critical cellular processes: DNA integrity and epigenetic regulation.
DNA Alkylation and Damage
The bendamustine moiety of this compound functions as a potent alkylating agent. It forms covalent bonds with electron-rich nucleophilic groups in DNA, leading to the formation of DNA adducts. This alkylation process results in inter- and intra-strand cross-links, which physically obstruct DNA replication and transcription.[1][2] The accumulation of these DNA lesions triggers the DNA damage response (DDR), ultimately leading to cell cycle arrest and apoptosis.[3][4]
Histone Deacetylase (HDAC) Inhibition
The vorinostat component of this compound is a pan-HDAC inhibitor, targeting multiple classes of these enzymes.[1][5] HDACs are crucial for maintaining chromatin structure and regulating gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, this compound promotes a more relaxed, open chromatin structure (euchromatin).[1] This has two significant consequences:
-
Enhanced Access for Alkylation: The relaxed chromatin architecture allows for improved access of the bendamustine moiety to the DNA, potentially increasing the efficiency of DNA alkylation and damage.[6][7]
-
Impaired DNA Repair: The inhibition of HDACs also affects the expression and function of proteins involved in DNA repair pathways. By disrupting these repair mechanisms, this compound potentiates the cytotoxic effects of the DNA damage it induces.[6][8]
The following diagram illustrates the core dual mechanism of this compound.
Caption: Core dual mechanism of this compound.
Quantitative Data
The following tables summarize key quantitative data related to this compound's activity.
Table 1: IC50 Values for HDAC Inhibition
| HDAC Class | HDAC Isoform | IC50 (nM) |
| Class I | HDAC1 | 9[5] |
| HDAC2 | 9[5] | |
| HDAC3 | 25[5] | |
| HDAC8 | 107[5] | |
| Class II | HDAC6 | 6[5] |
| HDAC10 | 72[5] |
Table 2: In Vitro Cytotoxicity (IC50) in Glioblastoma Cell Lines
| Cell Line | MGMT Status | This compound IC50 (µM) | Bendamustine IC50 (µM) |
| U87MG | Negative | 4.3 - 13.4 | 5.5 - 65.3 |
| U251 | Negative | 4.3 - 13.4 | 5.5 - 65.3 |
| A172 | Negative | 4.3 - 13.4 | 5.5 - 65.3 |
| T98G | Positive | 4.3 - 13.4 | 5.5 - 65.3 |
| GSC Lines (5/7) | N/A | 4.3 - 13.4 | N/A |
| GSC Lines (2/7) | N/A | > 25 | N/A |
Data synthesized from a study by S. et al. (2018), which reported a range of IC50 values across multiple cell lines.[9]
Key Signaling Pathways and Cellular Processes Affected
This compound's dual mechanism of action converges on several critical signaling pathways that regulate cell fate.
DNA Damage Response and Cell Cycle Arrest
Upon induction of DNA damage, this compound activates the DNA Damage Response (DDR) pathway. This leads to the activation of checkpoint kinases, which in turn phosphorylate key cell cycle regulators. Studies in glioma cells have shown that this compound treatment results in cell cycle arrest, particularly at the G2/M phase.[10] This prevents cells with damaged DNA from progressing through mitosis, providing an opportunity for apoptosis to be initiated.
Caption: this compound-induced DNA Damage Response pathway.
Induction of Apoptosis
This compound induces apoptosis through multiple mechanisms. The accumulation of irreparable DNA damage is a primary trigger for the intrinsic apoptotic pathway. Furthermore, the HDAC inhibitory activity of this compound can modulate the expression of pro- and anti-apoptotic proteins, tipping the balance towards cell death. In glioma cells, this compound has been shown to induce massive oxidative stress-mediated apoptosis.[10]
Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory properties of this compound, particularly in the context of multiple myeloma. This compound has been shown to upregulate the expression of CD38 on myeloma cells.[11][12] CD38 is the target for the monoclonal antibody daratumumab, suggesting a potential synergistic effect when these agents are combined. This upregulation is associated with increased histone H3 acetylation at the CD38 gene locus.[11][12] Additionally, this compound increases the expression of MICA and MICB, ligands for the activating NK cell receptor NKG2D, further enhancing the potential for an anti-tumor immune response.[11][12]
Caption: Immunomodulatory effects of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While complete, step-by-step protocols are often proprietary, the following sections outline the methodologies for key experiments cited in the literature on this compound, based on the descriptions provided.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration-dependent cytotoxic effects of this compound on cancer cell lines.
-
Methodology (MTT Assay):
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, bendamustine, or vorinostat for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraFit).[13]
-
Cell Cycle Analysis
-
Objective: To assess the effect of this compound on cell cycle distribution.
-
Methodology (Propidium Iodide Staining and Flow Cytometry):
-
Treat cancer cells with this compound at a specified concentration and for a defined period (e.g., 48 hours).[10]
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold ethanol (e.g., 70%) to permeabilize the cell membrane.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[10] PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. RNase A is included to prevent staining of double-stranded RNA.
-
Analyze the stained cells using a flow cytometer. The DNA content is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
-
Chromatin Immunoprecipitation (ChIP)
-
Objective: To investigate the effect of this compound on histone acetylation at specific gene promoters (e.g., CD38).
-
Methodology:
-
Treat myeloma cell lines with this compound or a vehicle control for a specified duration (e.g., 48 hours).[11]
-
Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.
-
Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitate the chromatin using an antibody specific for acetylated histone H3 (AcH3) or a control IgG antibody.[11]
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Quantify the amount of a specific DNA sequence (e.g., the CD38 promoter) in the immunoprecipitated DNA using quantitative real-time PCR (qPCR).[11] The results are typically expressed as a percentage of the input DNA.
-
Caption: General workflow for Chromatin Immunoprecipitation (ChIP).
Conclusion
This compound represents a novel and promising strategy in cancer therapy. Its dual mechanism of action, combining DNA alkylation and HDAC inhibition, offers a synergistic approach to overcoming tumor resistance and enhancing therapeutic efficacy. The ability of this compound to modulate the tumor microenvironment and potentially synergize with immunotherapies further underscores its clinical potential. Continued research into the intricate molecular pathways affected by this first-in-class agent will be crucial for optimizing its clinical application and identifying patient populations most likely to benefit from this innovative treatment.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C19H28Cl2N4O2 | CID 46836227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The first-in-class alkylating HDAC inhibitor EDO-S101 is highly synergistic with proteasome inhibition against multiple myeloma through activation of multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Purdue Pharma L.P. Announces Successful Completion Of First-In-Human Study For Oncology Therapy Candidate this compound [myelomabeacon.org]
- 7. Safety and Efficacy of this compound in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EDO-S101: First alkylating HDAC inhibitor works in synergy with proteasome inhibitors for MM [multiplemyelomahub.com]
- 9. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
EDO-S101: A Preclinical Overview of a First-in-Class Alkylating HDAC Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
EDO-S101 (also known as tinostamustine) is a novel, first-in-class therapeutic agent that uniquely combines the functionalities of an alkylating agent and a histone deacetylase (HDAC) inhibitor within a single molecule.[1] This bifunctional design is intended to create a synergistic antitumor effect by simultaneously inducing DNA damage and inhibiting the cellular mechanisms responsible for its repair.[1][2] Preclinical studies have demonstrated promising activity in a range of hematological malignancies and solid tumors, including multiple myeloma (MM), leukemia, B-cell lymphomas, and glioblastoma.[1][3][4] This technical guide provides a comprehensive overview of the preclinical data for EDO-S101, focusing on its mechanism of action, in vitro and in vivo efficacy, and synergistic potential with other anti-cancer agents.
Core Mechanism of Action
EDO-S101 is a fusion molecule derived from bendamustine, an alkylating agent, and vorinostat, a pan-HDAC inhibitor.[1][5] Its dual mechanism of action is central to its potent anti-cancer effects.
1. DNA Alkylation: The bendamustine component of EDO-S101 acts as an alkylating agent, leading to the formation of covalent bonds with DNA. This results in DNA crosslinking and the induction of double-strand breaks (DSBs), which are highly cytotoxic to cancer cells.[2][6]
2. HDAC Inhibition: The vorinostat moiety inhibits the activity of multiple HDAC enzymes, particularly class I and II HDACs.[7] This inhibition leads to the hyperacetylation of histone and non-histone proteins.[8] Histone hyperacetylation results in a more relaxed chromatin structure, which is thought to enhance the accessibility of DNA to the alkylating effects of the molecule.[6] Furthermore, the acetylation of non-histone proteins, such as α-tubulin, can disrupt crucial cellular processes like protein transport and DNA repair.[1][8]
This combined action of DNA damage and repair inhibition is believed to be the primary driver of EDO-S101's potent and synergistic anti-tumor activity.[8]
Figure 1: Simplified signaling pathway of EDO-S101's dual mechanism of action.
In Vitro Efficacy
EDO-S101 has demonstrated potent cytotoxic activity across a variety of cancer cell lines.
| Cell Line Type | Cell Line Name | IC50 (µM) | Reference |
| Multiple Myeloma | RPMI-8226 | Not explicitly stated, but showed superior cytotoxicity to bendamustine and vorinostat alone or in combination. | [6] |
| Multiple Myeloma | 8 cell lines | 5-13 | [7] |
| Multiple Myeloma | MM1S | 1.6-4.8 | [8] |
| T-cell Lymphoma | Various | 0.33-0.68 | [5] |
| Glioblastoma | U-87 MG | ~5-10 | [2] |
| Glioblastoma | U-138 MG | ~5-10 | [2] |
HDAC Inhibitory Activity:
EDO-S101 is a potent inhibitor of several HDAC enzymes.
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 9 | [7] |
| HDAC2 | 9 | [7] |
| HDAC3 | 25 | [7] |
| HDAC6 | 6 | [7] |
| HDAC8 | 107 | [7] |
| HDAC10 | 72 | [7] |
In Vivo Efficacy
Preclinical in vivo studies have corroborated the promising in vitro findings, demonstrating significant anti-tumor activity in various murine models.
| Cancer Model | Animal Model | Key Findings | Reference |
| Multiple Myeloma | CB17-SCID murine plasmacytoma model | Significant survival improvement. | [8][9] |
| Multiple Myeloma | de novo Vk*MYC mice | Significant survival improvement. | [8][9] |
| Multiple Myeloma | Multidrug resistant Vk12653 murine model | Showed single-agent activity. | [8][9] |
| Glioblastoma | U251, U87MG, T98G xenografts | Significantly increased time to progression compared to temozolomide, irrespective of MGMT status. | [3] |
| Glioblastoma | Orthotopic U251 model | Higher overall survival compared to temozolomide and radiation therapy alone. | [3] |
Synergy with Other Agents
A key aspect of EDO-S101's preclinical profile is its strong synergistic activity when combined with other anti-cancer drugs, particularly proteasome inhibitors.
Synergy with Proteasome Inhibitors (e.g., Bortezomib):
The combination of EDO-S101 with proteasome inhibitors like bortezomib has been shown to be highly synergistic in multiple myeloma.[6] This synergy is thought to arise from multiple mechanisms:
-
Increased Proteotoxic Stress: HDAC inhibition can interfere with the transport of polyubiquitinated proteins, leading to their accumulation and exacerbating the proteotoxic stress induced by proteasome inhibitors.[1][6]
-
Enhanced Cell Cycle Arrest: The combination leads to a more pronounced S-phase arrest compared to either agent alone.[6]
-
Downregulation of c-MYC: EDO-S101, particularly in combination with bortezomib, leads to a significant reduction in the expression of the oncoprotein c-MYC.[6]
Figure 2: Logical relationship of the synergistic effects of EDO-S101 and proteasome inhibitors.
Synergy with Immunotherapy (e.g., Daratumumab):
Recent studies have explored the combination of EDO-S101 with the anti-CD38 monoclonal antibody daratumumab. EDO-S101 has been shown to increase the expression of CD38 on myeloma cells, potentially enhancing the efficacy of daratumumab.[10][11] Additionally, it increases the expression of NKG2D ligands (MICA and MICB), which may enhance natural killer (NK) cell-mediated cytotoxicity.[10][11] In vivo data confirmed that pretreatment with this compound followed by daratumumab administration significantly delayed tumor growth and improved survival in mice compared to individual treatments.[10][11]
Experimental Protocols
A summary of the key experimental methodologies employed in the preclinical evaluation of EDO-S101 is provided below.
Cell Viability Assays:
-
Method: The cytotoxicity of EDO-S101 was typically assessed using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.
-
Protocol: Cancer cell lines were seeded in 96-well plates and treated with varying concentrations of EDO-S101 for a specified duration (e.g., 48 hours).[2] Following treatment, MTT reagent was added, and the resulting formazan crystals were dissolved in a solvent (e.g., DMSO).[7] The absorbance was then measured using a microplate reader to determine the percentage of viable cells relative to untreated controls.
Western Blotting:
-
Purpose: To assess the effect of EDO-S101 on protein expression and acetylation levels.
-
Protocol: Cells were treated with EDO-S101, and whole-cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for target proteins (e.g., acetylated α-tubulin, acetylated histones, γH2AX, c-MYC).[6][8] Following incubation with secondary antibodies, the protein bands were visualized using chemiluminescence.
In Vivo Tumor Models:
-
Xenograft Models: Human cancer cell lines (e.g., MM1S, U251) were subcutaneously or orthotopically implanted into immunodeficient mice (e.g., CB17-SCID).[3][9]
-
Treatment: Once tumors reached a palpable size, mice were randomized to receive vehicle control or EDO-S101 at a specified dose and schedule (e.g., 60 mg/kg).[9]
-
Endpoints: Tumor volume was measured regularly, and overall survival was monitored.[3][9]
References
- 1. EDO-S101: First alkylating HDAC inhibitor works in synergy with proteasome inhibitors for MM [multiplemyelomahub.com]
- 2. mdpi.com [mdpi.com]
- 3. ascopubs.org [ascopubs.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. The first-in-class alkylating HDAC inhibitor EDO-S101 is highly synergistic with proteasome inhibition against multiple myeloma through activation of multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Preclinical anti-myeloma activity of EDO-S101, a new bendamustine-derived molecule with added HDACi activity, through potent DNA damage induction and impairment of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical anti-myeloma activity of EDO-S101, a new bendamustine-derived molecule with added HDACi activity, through potent DNA damage induction and impairment of DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Tinostamustine: A Technical Guide to a Dual-Function Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinostamustine (formerly known as EDO-S101) is a first-in-class anticancer agent engineered to possess a dual mechanism of action: histone deacetylase (HDAC) inhibition and DNA alkylation.[1][2] This innovative approach combines the functionalities of two established anticancer drug classes into a single molecule. This compound is a fusion molecule composed of the alkylating agent bendamustine and the pan-HDAC inhibitor vorinostat.[1][3] The rationale behind this design is to leverage the chromatin-relaxing effects of HDAC inhibition to enhance the access of the alkylating moiety to DNA, thereby inducing robust DNA damage and counteracting repair mechanisms.[3][4] This technical guide provides an in-depth overview of this compound's core functions, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action
This compound exerts its anticancer effects through a synergistic interplay of two distinct but complementary mechanisms:
-
HDAC Inhibition: The vorinostat component of this compound is a potent pan-HDAC inhibitor, targeting multiple HDAC enzymes that are often overexpressed in cancer cells.[1][5] HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that can restrict the access of transcription factors and DNA-damaging agents. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open and transcriptionally active chromatin state.[1] This "relaxed" chromatin is more susceptible to the DNA-damaging effects of the alkylating component of the molecule.
-
DNA Alkylation: The bendamustine moiety of this compound is a bifunctional alkylating agent that covalently binds to DNA, forming interstrand and intrastrand cross-links.[1] This process disrupts DNA replication and transcription, ultimately leading to the induction of DNA double-strand breaks (DSBs). The enhanced accessibility of DNA due to HDAC inhibition potentiates the alkylating activity of the bendamustine component, leading to a greater extent of DNA damage than could be achieved by the alkylating agent alone.[2]
This dual functionality is designed to create a powerful antitumor effect by not only inducing significant DNA damage but also impairing the cell's ability to repair this damage, pushing cancer cells towards apoptosis.
Preclinical and Clinical Data Overview
This compound has demonstrated significant antitumor activity in a wide range of preclinical models, including hematological malignancies and solid tumors.[6][7][8] Clinical trials have further evaluated its safety and efficacy in patients with advanced cancers.
In Vitro Activity
This compound has shown potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for HDAC inhibition and cell viability are summarized below.
| Cell Line / Enzyme | Assay Type | IC50 Value | Reference |
| HDAC1 | HDAC Inhibition Assay | 9 nM | [5] |
| HDAC2 | HDAC Inhibition Assay | 9 nM | [5] |
| HDAC3 | HDAC Inhibition Assay | 25 nM | [5] |
| HDAC6 | HDAC Inhibition Assay | 6 nM | [5] |
| HDAC8 | HDAC Inhibition Assay | 107 nM | [5] |
| HDAC10 | HDAC Inhibition Assay | 72 nM | [5] |
| Myeloma Cell Lines | Cell Viability Assay | 5-13 µM | [5] |
| HL60 | Cell Viability Assay | 1.6-4.8 µM (range) | |
| Daudi | Cell Viability Assay | 1.6-4.8 µM (range) | |
| U-87 MG (Glioma) | Cell Viability Assay | ~7 µM (approx.) | [2] |
| U-138 MG (Glioma) | Cell Viability Assay | ~6 µM (approx.) | [2] |
Clinical Trial Data
Clinical trials have investigated this compound in patients with advanced solid tumors and relapsed/refractory hematological malignancies.
| Trial Identifier | Phase | Patient Population | Key Findings | Reference |
| NCT03345485 | Phase I/II | Advanced Solid Tumors | Modest signals of efficacy with 2 partial responses (PRs) observed. The clinical benefit rate was 44.4%. The recommended Phase II dose (RP2D) was established at 80 mg/m² administered intravenously on Day 1 and 15 of a 4-week cycle.[9][10] | [9][10] |
| NCT02576496 | Phase I/II | Relapsed/Refractory Hematological Malignancies | The maximum tolerated dose (MTD) was determined to be 100 mg/m². In heavily pre-treated Hodgkin Lymphoma patients, the overall response rate was 37% (2 complete responses, 5 partial responses). |
Key Signaling Pathways and Experimental Workflows
The dual mechanism of this compound impacts several critical cellular signaling pathways, leading to cancer cell death. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating the drug's effects.
Caption: Dual mechanism of this compound action.
Caption: this compound-induced Unfolded Protein Response.
Caption: this compound's effect on c-MYC signaling.
Caption: Workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
HDAC Activity Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the HDAC inhibitory activity of this compound.
Materials:
-
HDAC Activity Assay Kit (e.g., from Abcam or similar) containing:
-
HDAC Substrate (Boc-Lys(Ac)-pNA)
-
10X HDAC Assay Buffer
-
Lysine Developer
-
HDAC Inhibitor (e.g., Trichostatin A) as a positive control
-
HeLa Nuclear Extract (or other source of HDACs)
-
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm
-
This compound and other test compounds
Procedure:
-
Sample Preparation: Prepare serial dilutions of this compound and control compounds in ddH₂O.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
85 µL of diluted test compound or control.
-
For a positive control, use 10 µL of HeLa nuclear extract diluted with 75 µL of ddH₂O.
-
For a negative control, use a known HDAC inhibitor like Trichostatin A.
-
-
Add 10 µL of 10X HDAC Assay Buffer to each well.
-
Initiate the reaction by adding 5 µL of HDAC Substrate to each well and mix thoroughly.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Development: Stop the reaction by adding 10 µL of Lysine Developer to each well and mix. Incubate at 37°C for 30 minutes.
-
Measurement: Read the absorbance at 400 nm or 405 nm using a microplate reader.
-
Analysis: Calculate the percentage of HDAC inhibition relative to the untreated control.
DNA Damage Detection (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is used to detect DNA strand breaks.
Materials:
-
Comet Assay Kit (e.g., from Cell Biolabs or similar)
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR® Green)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Preparation: Treat cells with this compound for the desired time. Harvest a single-cell suspension.
-
Slide Preparation: Mix approximately 1 x 10⁵ cells with low-melting-point agarose and pipette onto a microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoid.
-
DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes at 4°C. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with neutralization buffer, and then stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using image analysis software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or similar, with a different fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with this compound for the desired duration. Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound represents a novel and promising strategy in cancer therapy by integrating two powerful mechanisms of action into a single molecule. Its ability to induce extensive DNA damage through alkylation, while simultaneously enhancing DNA accessibility and potentially impairing repair pathways via HDAC inhibition, provides a strong rationale for its continued development. The preclinical and emerging clinical data suggest its potential in treating a variety of malignancies, both as a monotherapy and in combination with other anticancer agents. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers and drug development professionals to further investigate and understand the multifaceted activity of this first-in-class alkylating deacetylase inhibitor. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this innovative treatment.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. scispace.com [scispace.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. mybiosource.com [mybiosource.com]
- 8. app.jove.com [app.jove.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. ascopubs.org [ascopubs.org]
Tinostamustine: A Dual-Threat Strategy in Hematological Malignancies
A Technical Guide to a First-in-Class Alkylating Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tinostamustine (formerly EDO-S101) represents a novel, first-in-class therapeutic agent that uniquely combines two established anticancer mechanisms into a single molecule. It is a fusion of the alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1][2] This dual functionality allows this compound to simultaneously induce DNA damage and inhibit the cellular machinery responsible for its repair, offering a synergistic antitumor effect in various hematological malignancies.[3] This technical guide provides an in-depth overview of this compound's molecular targets, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the core signaling pathways influenced by this innovative compound.
Core Mechanism of Action
This compound's efficacy stems from its bifunctional nature, engaging two distinct but complementary modes of action against cancer cells:
-
DNA Alkylation: The bendamustine moiety of this compound covalently binds to DNA, forming crosslinks between DNA strands.[1] This action disrupts DNA replication and transcription, ultimately leading to the activation of the DNA damage response (DDR) and the induction of apoptosis.[1][3]
-
Histone Deacetylase (HDAC) Inhibition: The vorinostat component acts as a pan-HDAC inhibitor, preventing the removal of acetyl groups from histone and non-histone proteins.[1] This leads to chromatin relaxation, which is believed to enhance the access of the alkylating agent to the DNA.[3] Furthermore, HDAC inhibition modulates the expression of genes involved in cell cycle control, apoptosis, and DNA repair, further contributing to the drug's anticancer activity.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical evaluations of this compound in hematological malignancies.
Table 1: In Vitro HDAC Inhibitory Activity of this compound
| HDAC Class | Target | IC50 (nM) |
| Class I | HDAC1 | 9[4] |
| HDAC2 | 9[4] | |
| HDAC3 | 25[4] | |
| HDAC8 | 107[4] | |
| Class II | HDAC6 | 6[4] |
| HDAC10 | 72[4] |
Table 2: In Vitro Cytotoxicity of this compound in Multiple Myeloma (MM) Cell Lines
| Cell Line | IC50 (µM) |
| 8 Myeloma Cell Lines (Range) | 5 - 13[4] |
Table 3: Clinical Efficacy of this compound in Relapsed/Refractory (R/R) Hodgkin Lymphoma (Phase I Trial, Stage 2)
| Parameter | Value | 95% Confidence Interval |
| Overall Response Rate (ORR) | 37%[5] | 16% - 62%[5] |
| Complete Response (CR) | 2 patients[5] | |
| Partial Response (PR) | 5 patients[5] | |
| Median Progression-Free Survival (PFS) | 3.8 months[5] | 2.2 - 9.4 months[5] |
Table 4: Clinical Efficacy of this compound in Relapsed/Refractory (R/R) Cutaneous T-Cell Lymphoma (CTCL) (Phase I Trial Expansion Cohort)
| Parameter | Value | 95% Confidence Interval |
| Overall Response Rate (ORR) | 50%[6] | |
| Median Progression-Free Survival (PFS) | 7.3 months[6] | 3.2 - NE months[6] |
Key Signaling Pathways and Molecular Targets
This compound's dual mechanism of action impacts several critical signaling pathways within cancer cells.
DNA Damage Response (DDR) Pathway
The alkylating activity of this compound directly induces DNA lesions, activating the DDR pathway. The HDAC inhibitor component is thought to potentiate this effect by preventing the efficient repair of this damage.
Caption: this compound-induced DNA Damage Response Pathway.
Unfolded Protein Response (UPR) Pathway
Inhibition of HDAC6 by this compound has been shown to activate the inositol-requiring enzyme 1 (IRE-1), a key regulator of the Unfolded Protein Response (UPR).[1] This can sensitize cancer cells to proteasome inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C19H28Cl2N4O2 | CID 46836227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Safety and Efficacy of this compound in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Tinostamustine (CAS Number: 1236199-60-2): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tinostamustine (formerly EDO-S101), identified by CAS number 1236199-60-2, is a pioneering first-in-class alkylating deacetylase inhibitor (AK-DACi).[1][2] This novel chemical entity represents a significant advancement in oncology by fusing the functionalities of the alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat into a single molecule.[3][4] This dual-action mechanism is designed to concurrently induce DNA damage and inhibit DNA repair pathways, offering a synergistic antitumor effect. Preclinical and clinical studies have demonstrated its potential across a spectrum of hematological malignancies and solid tumors, including those that are relapsed or refractory to standard therapies.[1][5] This document provides an in-depth technical guide on this compound, summarizing its mechanism of action, preclinical and clinical data, and key experimental methodologies.
Mechanism of Action
This compound exerts its antineoplastic effects through a dual mechanism:
-
DNA Alkylation: The bendamustine moiety alkylates DNA, leading to the formation of crosslinks and double-strand breaks. This damage disrupts DNA replication and transcription, ultimately triggering apoptosis.[3][4][6]
-
Histone Deacetylase (HDAC) Inhibition: The vorinostat component acts as a pan-HDAC inhibitor, leading to the accumulation of acetylated histones.[3] This results in a more relaxed chromatin structure, which is thought to enhance the accessibility of DNA to the alkylating agent, thereby potentiating its cytotoxic effects.[4] Furthermore, HDAC inhibition can modulate the expression of genes involved in cell cycle control and apoptosis.[3]
This combined activity leads to superior efficacy compared to either agent administered alone.[3] Additionally, inhibition of HDAC6 by this compound can induce the unfolded protein response (UPR) by activating inositol-requiring enzyme 1 (IRE-1), which may sensitize cancer cells to other therapies like proteasome inhibitors.[3]
Caption: Dual mechanism of this compound.
Quantitative Preclinical Data
This compound has demonstrated potent activity across a range of cancer cell lines.
| Parameter | Target | Value | Reference |
| IC50 | HDAC1 | 9 nM | [7] |
| HDAC2 | 9 nM | [7] | |
| HDAC3 | 25 nM | [7] | |
| HDAC6 | 6 nM | [7][8] | |
| HDAC8 | 107 nM | [7] | |
| HDAC10 | 72 nM | [7] | |
| IC50 | Multiple Myeloma Cell Lines | 5-13 µM | [7] |
| In Vivo Efficacy | MM1S Mouse Xenograft Model | 60 mg/kg per week reduced tumor growth and prolonged survival. | [6] |
| Blood-Brain Barrier Penetration | Murine Models | 16.5% (IV bolus), 13.8% (CIVI) | [9] |
Key Preclinical and Clinical Findings
Preclinical Studies
-
Glioblastoma (GBM): In preclinical GBM models, this compound showed stronger antiproliferative and pro-apoptotic effects than vorinostat and bendamustine individually.[2] It demonstrated significant therapeutic activity in orthotopic intra-brain models, suppressing tumor growth and prolonging survival, with superior efficacy to bendamustine, radiotherapy, and temozolomide.[2][10] this compound also acts as a radiosensitizer.[10]
-
Multiple Myeloma (MM): this compound induces potent DNA damage and impairs DNA repair in myeloma cells.[6] It shows synergistic cytotoxicity with proteasome inhibitors like bortezomib and carfilzomib.[7] Furthermore, it enhances the efficacy of the anti-CD38 monoclonal antibody daratumumab by upregulating CD38 expression on myeloma cells.[11][12]
-
Hodgkin Lymphoma (HL): In models of Hodgkin Lymphoma, this compound has shown significant antitumor activity and slowed disease progression.[5]
Clinical Trials
This compound has been evaluated in several clinical trials for both hematological malignancies and solid tumors.
| Trial Identifier | Phase | Conditions | Status | Reference |
| NCT02576496 | Phase 1 | Relapsed/Refractory Hematological Malignancies | Completed | [1][5] |
| NCT03345485 | Phase 1/2 | Small Cell Lung Cancer, Soft Tissue Sarcoma, Triple-negative Breast Cancer, Ovarian Cancer, Endometrial Cancer | Recruiting | [8][13] |
| NCT05432375 | Early Phase 1 | Glioblastoma Multiforme | Recruiting | [4][8] |
| NCT03903458 | Phase 1 | Malignant Melanoma | Unknown | [8] |
| GBM AGILE | Phase 2/3 | Glioblastoma | Recruiting | [14] |
A Phase 1 dose-escalation study in patients with relapsed or refractory hematological malignancies established a maximum tolerated dose (MTD) of 100 mg/m² administered over 60 minutes.[5] In a cohort of heavily pre-treated Hodgkin Lymphoma patients, an overall response rate of 37% was observed.[5]
Experimental Protocols
In Vitro Cytotoxicity and Apoptosis Assays in Glioblastoma
-
Cell Lines: A panel of 13 GBM cell lines and seven patient-derived GBM stem cell lines were utilized.[10] This included U87MG (MGMT negative), U251MG (MGMT negative), and T98G (MGMT positive) cell lines.[10]
-
Methodology:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
This compound, vorinostat, bendamustine, or temozolomide were added at various concentrations.
-
Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
For apoptosis analysis, cells were treated with the compounds and then stained with Annexin V and Propidium Iodide (PI).
-
Flow cytometry was used to quantify the percentage of apoptotic cells.
-
Caspase-3 activation was measured using a colorimetric or fluorometric assay to confirm the apoptotic pathway.[10]
-
Caption: Workflow for in vitro GBM assays.
In Vivo Glioblastoma Xenograft Models
-
Animal Models: Nude mice were used for these studies.[10]
-
Subcutaneous Model:
-
U87MG, U251MG, or T98G cells were injected subcutaneously into the flanks of the mice.[10]
-
Once tumors reached a palpable size, mice were randomized into treatment groups.
-
Treatment groups could include vehicle control, this compound, bendamustine, temozolomide, and/or radiotherapy.
-
Tumor volume was measured regularly using calipers.
-
-
Orthotopic Intra-brain Model:
-
Luciferase-positive U251MG cells or patient-derived GBM stem cells (e.g., CSCs-5) were stereotactically injected into the brains of the mice.[10]
-
Tumor growth was monitored using bioluminescence imaging.
-
Treatment was initiated, and survival was monitored as the primary endpoint.
-
Time-to-progression (TTP), disease-free survival (DFS), and overall survival (OS) were calculated.[2][10]
-
Conclusion
This compound is a promising, novel therapeutic agent with a unique dual mechanism of action that has shown significant antitumor activity in a variety of preclinical models and early-phase clinical trials. Its ability to simultaneously damage DNA and inhibit repair mechanisms provides a strong rationale for its continued development in difficult-to-treat cancers such as glioblastoma and relapsed/refractory hematological malignancies. Ongoing and future clinical studies will further delineate its efficacy and safety profile, potentially establishing this compound as a valuable addition to the oncology treatment landscape.
References
- 1. Purdue Pharma L.P. Announces Successful Completion Of First-In-Human Study For Oncology Therapy Candidate this compound [myelomabeacon.org]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. mdpi.com [mdpi.com]
- 5. Safety and Efficacy of this compound in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Investigational Drug this compound to be Included in GBM AGILE Clinical Trial for Glioblastoma - Purdue Pharma [purduepharma.com]
Bendamustine-Vorinostat Fusion Molecule (Tinostamustine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the bendamustine-vorinostat fusion molecule, tinostamustine (formerly EDO-S101). This compound is a first-in-class therapeutic agent that combines the functionalities of a DNA alkylating agent (bendamustine) and a histone deacetylase (HDAC) inhibitor (vorinostat) into a single chemical entity. This dual-action molecule is designed to enhance anti-tumor efficacy by simultaneously inducing DNA damage and modulating the chromatin structure to impair DNA repair mechanisms. This guide details the mechanism of action, preclinical efficacy data, and relevant experimental protocols for the study of this compound, intended for researchers and professionals in the field of oncology drug development.
Introduction
Bendamustine is a well-established alkylating agent with a unique purine analog structure, demonstrating efficacy in various hematological malignancies.[1] Its mechanism involves creating DNA cross-links, leading to DNA damage, cell cycle arrest, and apoptosis.[2] Vorinostat (SAHA) is a pan-HDAC inhibitor that induces hyperacetylation of histones, leading to a more open chromatin structure. This can modulate gene expression and has been shown to have anti-tumor effects.[3][4]
The rationale behind the fusion of these two molecules into this compound is to leverage a synergistic anti-cancer effect. The HDAC inhibitory action of the vorinostat moiety is hypothesized to create a more accessible chromatin environment for the bendamustine component to alkylate DNA. Concurrently, the inhibition of HDACs may also downregulate key DNA repair proteins, thus potentiating the cytotoxic effects of the DNA damage induced by the alkylating function.[3][5] this compound has been investigated in preclinical models of various cancers, including multiple myeloma, glioblastoma, and T-cell prolymphocytic leukemia.[5][6][7]
Mechanism of Action
This compound exerts its anti-neoplastic effects through a dual mechanism of action:
-
DNA Alkylation: The bendamustine component of this compound is a bifunctional alkylating agent. It forms covalent bonds with electron-rich nucleophilic groups in DNA, leading to the formation of inter-strand and intra-strand cross-links. This extensive DNA damage obstructs DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2][8]
-
Histone Deacetylase (HDAC) Inhibition: The vorinostat moiety acts as a pan-HDAC inhibitor, targeting multiple HDAC enzymes.[8] Inhibition of HDACs results in the accumulation of acetylated histones, leading to a more relaxed chromatin structure. This "open" chromatin is thought to enhance the access of the bendamustine component to the DNA. Furthermore, HDAC inhibition can modulate the expression of various proteins involved in cell cycle regulation and DNA repair, further contributing to the molecule's anti-tumor activity.[3][5]
The combined effect is a potent induction of the DNA damage response, characterized by the phosphorylation of H2AX (γH2AX), and the activation of apoptotic pathways, as evidenced by the cleavage of caspase-3.[5][6] Studies have also indicated that this compound can induce cell cycle arrest, particularly at the G2/M phase.[2][9]
Quantitative Preclinical Data
The following tables summarize the quantitative data from preclinical studies of this compound across various cancer models.
Table 1: In Vitro Cytotoxicity of this compound (EDO-S101)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87MG | Glioblastoma | ~5-10 | [5] |
| U251 | Glioblastoma | ~5-10 | [5] |
| A172 | Glioblastoma | ~5-10 | [5] |
| T98G | Glioblastoma | ~10-15 | [5] |
| MM.1S | Multiple Myeloma | 1.6-4.8 | [6] |
| RPMI-8226 | Multiple Myeloma | 1.6-4.8 | [6] |
| U266 | Multiple Myeloma | 1.6-4.8 | [6] |
| NCI-H929 | Multiple Myeloma | 1.6-4.8 | [6] |
| MOLP-8 | Multiple Myeloma | 1-2.5 | [1] |
| JJN3 | Multiple Myeloma | 1-2.5 | [1] |
| Primary T-PLL cells | T-cell Prolymphocytic Leukemia | ~1 | [7] |
| Healthy CD3+ T-cells | Normal Cells | 4.4 | [7] |
Table 2: In Vivo Efficacy of this compound (EDO-S101) in Xenograft Models
| Cancer Model | Animal Model | Treatment | Outcome | Reference |
| Glioblastoma (U251, U87MG, T98G xenografts) | Nude mice | This compound | Significant increase in time-to-progression (TTP) | [5] |
| Glioblastoma (Orthotopic U251) | Nude mice | This compound | Prolonged overall survival | [5] |
| Multiple Myeloma (MM.1S plasmacytoma) | CB17-SCID mice | This compound | Significant tumor growth inhibition and increased survival | [6] |
| T-cell Lymphoma | AJAK1 mice | This compound (18 mg/kg) | Increased percentage survival | [7] |
| Multiple Myeloma (Plasmacytoma) | CB17-SCID and NSG mice | This compound + Daratumumab | Significantly better tumor growth control and prolonged median survival compared to monotherapy | [1] |
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound.
Synthesis of this compound
While detailed, step-by-step synthesis protocols are often proprietary, patent literature (WO2010085377A1) describes the general synthetic route. The synthesis involves the chemical conjugation of the bendamustine backbone with the hydroxamic acid moiety of vorinostat. The IUPAC name for this compound is 7-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide.[7]
In Vitro Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effect of this compound on cancer cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 50 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at a relevant concentration (e.g., near the IC50) for a defined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression.
-
Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This technique is used to detect changes in the expression and modification of specific proteins involved in the DNA damage response and apoptosis.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., γH2AX, cleaved caspase-3, p21, tubulin as a loading control) overnight at 4°C. Antibody dilutions should be optimized, but a general starting point is 1:1000.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[5][8]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., intravenously at a specified dose and schedule) and a vehicle control.[7][8]
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals.
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., a specific tumor volume, signs of toxicity, or a set duration).
-
Data Analysis: Analyze the data for tumor growth inhibition, time-to-progression, and overall survival.
Visualizations
Signaling Pathway of this compound's Dual Action
References
- 1. P848: this compound (EDO-S101), AN ALKYLATOR AND HISTONE DEACETYLASE INHIBITOR, ENHANCES THE EFFICACY OF DARATUMUMAB IN PRECLINICAL MODELS OF MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorinostat induces G2/M cell cycle arrest in breast cancer cells via upregulation of PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2018229132A1 - this compound for use in the treatment of t-cell prolymphocytic leukaemia - Google Patents [patents.google.com]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]
Tinostamustine: A Dual-Action Agent Targeting DNA Damage and Repair Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tinostamustine (EDO-S101) is a first-in-class alkylating deacetylase inhibitor (AK-DACi), a novel bifunctional molecule that chemically fuses the alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1][2] This unique structure allows this compound to exert a dual anti-cancer effect: inducing significant DNA damage while simultaneously hampering the cell's ability to repair this damage. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its effects on DNA damage and repair pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound's efficacy stems from its two distinct but synergistic modes of action:
-
DNA Alkylation: The bendamustine moiety of this compound is a potent alkylating agent. It forms covalent bonds with DNA, leading to the formation of DNA crosslinks and double-strand breaks (DSBs), which are highly cytotoxic lesions.[3][4] This direct DNA damage triggers cell cycle arrest and apoptosis.[5][6]
-
Histone Deacetylase (HDAC) Inhibition: The vorinostat component inhibits HDAC enzymes, leading to hyperacetylation of histones. This results in a more relaxed chromatin structure, which is thought to enhance the accessibility of DNA to the alkylating effects of the bendamustine moiety.[3][4] Furthermore, HDAC inhibition can modulate the expression of various genes involved in cell cycle control and DNA repair.[2]
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from preclinical and clinical studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines [7]
| Cell Line | MGMT Status | This compound IC50 (μM) | Bendamustine IC50 (μM) | Temozolomide IC50 (μM) |
| U87MG | Negative | 6.1 ± 1.3 | 22.6 ± 10.9 | 73.4 ± 20.1 |
| U251 | Negative | ~5.0 | >50 | >100 |
| A172 | Positive | ~10.0 | ~40 | ~150 |
| T98G | Positive | 13.3 ± 4.8 | 36.4 ± 21.8 | 190.7 ± 29.4 |
Table 2: Clinical Efficacy of this compound in Relapsed/Refractory Hematological Malignancies (Phase I Trial NCT02576496) [1][7][8]
| Malignancy | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Survival (PFS) |
| Hodgkin Lymphoma (HL) | 20 | 37% (Stage 2) | 2 | 5 | 3.8 months |
| Cutaneous T-Cell Lymphoma (CTCL) | 13 | 50% | 2 | 4 | 7.3 months |
| Peripheral T-Cell Lymphoma (PTCL) | 8 | 12.5% | 0 | 1 | 2.6 months |
| Multiple Myeloma (MM) | 6 | 0% | 0 | 0 | 2.4 months |
Impact on DNA Damage and Repair Pathways
This compound's dual functionality leads to a potent induction of DNA damage and a simultaneous suppression of crucial DNA repair mechanisms, particularly homologous recombination.
Induction of DNA Double-Strand Breaks
The alkylating activity of this compound directly causes DNA double-strand breaks (DSBs), a severe form of DNA damage. A key marker for DSBs is the phosphorylation of the histone variant H2AX, forming γH2AX. Studies have shown that treatment with this compound leads to a significant increase in γH2AX levels, indicating a substantial induction of DSBs.[2] Furthermore, the persistence of γH2AX foci suggests an impairment of the DNA repair process.[7]
Inhibition of Homologous Recombination (HR)
A critical aspect of this compound's mechanism is its ability to inhibit the homologous recombination (HR) pathway, a major error-free pathway for repairing DSBs. Evidence suggests that this compound treatment leads to a reduction in the recruitment of the key HR protein, RAD51, to the sites of DNA damage.[3][4] This disruption of RAD51 focus formation incapacitates the HR machinery, preventing the cell from accurately repairing the induced DSBs and leading to the accumulation of lethal DNA damage.
Effects on Non-Homologous End Joining (NHEJ)
The impact of this compound on the Non-Homologous End Joining (NHEJ) pathway, the other major DSB repair mechanism, is less clearly defined in the current literature. NHEJ is an error-prone pathway that ligates broken DNA ends directly. Key proteins in this pathway include the Ku70/80 heterodimer, DNA-dependent protein kinase catalytic subunit (DNA-PKcs), and XRCC4. While the HDAC inhibitory activity of this compound could theoretically modulate the expression or activity of NHEJ proteins, direct evidence of this compound's effect on this pathway is limited. Further research is needed to fully elucidate the interplay between this compound and the NHEJ machinery.
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate this compound's effects on DNA damage and repair.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Seed cells at a density of 1 x 104 cells/well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 1-10 µM) for 48 hours. Include a vehicle control (DMSO).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[5]
Western Blotting for DNA Repair Proteins
Objective: To assess the effect of this compound on the expression levels of key DNA repair proteins.
Protocol:
-
Treat cells with this compound at a specified concentration and for a defined period.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., γH2AX, RAD51, DNA-PKcs, Ku70/80, XRCC4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
Comet Assay (Single-Cell Gel Electrophoresis)
Objective: To quantify DNA strand breaks in individual cells after treatment with this compound.
Protocol:
-
Treat cells with this compound.
-
Embed the cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis under alkaline conditions. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software. Parameters such as tail length, percentage of DNA in the tail, and tail moment are measured.[3][9]
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).[6][10]
Conclusion
This compound represents a promising therapeutic agent with a unique dual mechanism of action that potently induces DNA damage while simultaneously crippling the cell's primary repair pathway of homologous recombination. Its efficacy has been demonstrated in preclinical models of various cancers, particularly glioblastoma, and it has shown clinical activity in hematological malignancies. The targeted disruption of DNA repair pathways highlights a key vulnerability in cancer cells that can be exploited for therapeutic gain. Further research into the effects of this compound on the NHEJ pathway and the identification of biomarkers to predict patient response will be crucial for its successful clinical development and application. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore the therapeutic potential of this innovative molecule.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA Damage Measured by the Comet Assay in Head and Neck Cancer Patients Treated with Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and Efficacy of this compound in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Core of EDO-S101: An In-Depth Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDO-S101 (tinostamustine) is a first-in-class therapeutic agent representing a novel approach in oncology. It is a fusion molecule that covalently links bendamustine, an alkylating agent, with vorinostat, a pan-histone deacetylase (HDAC) inhibitor.[1][2] This unique structure is designed to exert a dual mechanism of action: inducing DNA damage via alkylation while simultaneously impairing DNA repair pathways through HDAC inhibition.[1][3] Early-stage research has demonstrated its potential in treating various hematological malignancies and solid tumors, particularly in combination with other anti-cancer agents.[3][4] This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and key signaling pathways involved in the mechanism of action of EDO-S101.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on EDO-S101, providing a comparative overview of its efficacy.
Table 1: In Vitro Cytotoxicity of EDO-S101 in Multiple Myeloma (MM) Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MM.1S | 1.6 - 4.8 | [3] |
| RPMI-8226 | 1.6 - 4.8 | [3] |
| U266 | 1.6 - 4.8 | [3] |
| JJN3 | 1.6 - 4.8 | [3] |
| NCI-H929 | 1.6 - 4.8 | [3] |
| MOLP-8 | 1.6 - 4.8 | [3] |
| U266-LR7 (melphalan-resistant) | Similar to parental | [5] |
| RPMI-LR5 (melphalan-resistant) | Similar to parental | [5] |
Table 2: In Vitro Cytotoxicity of EDO-S101 in T-cell Malignancy Cell Lines
| Cell Line | IC50 at 48 hrs (µmol/L) |
| T-cell lines (unspecified) | 0.33 to 0.68 |
Source: Data extrapolated from a study indicating IC50 values were at least 90% and 50% lower than bendamustine and vorinostat, respectively.
Table 3: Synergistic Effects of EDO-S101 with Proteasome Inhibitors in MM Cell Lines
| Combination | Cell Line | Combination Index (CI) | Interpretation | Reference |
| EDO-S101 + Bortezomib | MM.1S | 0.6 | Synergy | [5] |
| EDO-S101 + Dexamethasone | MM.1S | 0.7 | Synergy | [5] |
| EDO-S101 + Lenalidomide | MM.1S | 0.7 | Synergy | [5] |
| EDO-S101 + Pomalidomide | MM.1S | 0.4 | Synergy | [5] |
Table 4: In Vivo Efficacy of EDO-S101 in Murine Models
| Model | Treatment | Outcome | Reference |
| CB17-SCID murine plasmacytoma model | EDO-S101 | Significant survival improvement | [3] |
| de novo Vk*MYC mice | EDO-S101 | Significant survival improvement | [3] |
| Multidrug resistant Vk12653 murine model | EDO-S101 | Single-agent activity | [3] |
| CB17-SCID with MM.1S xenograft | EDO-S101 + Bortezomib | Improved tumor growth inhibition and prolonged survival compared to single agents | [6] |
Key Signaling Pathways and Mechanisms of Action
EDO-S101's therapeutic effects are mediated through a complex interplay of several signaling pathways. The following diagrams, generated using the DOT language, illustrate these core mechanisms.
Dual Mechanism of Action: DNA Damage and HDAC Inhibition
EDO-S101's fundamental mechanism involves a two-pronged attack on cancer cells. The bendamustine component acts as an alkylating agent, inducing DNA double-strand breaks (DSBs).[1] Concurrently, the vorinostat moiety inhibits HDACs, leading to hyperacetylation of histones and other proteins. This chromatin relaxation is believed to enhance the accessibility of DNA to the alkylating agent and impair DNA repair processes.[3]
Synergy with Proteasome Inhibitors: The Unfolded Protein Response (UPR)
A significant finding in early-stage research is the potent synergy between EDO-S101 and proteasome inhibitors like bortezomib.[1] This synergy is, in part, mediated by the robust activation of the Unfolded Protein Response (UPR).[1] The accumulation of polyubiquitinated proteins due to proteasome inhibition, coupled with EDO-S101's effects, leads to overwhelming endoplasmic reticulum (ER) stress, activating pro-apoptotic UPR pathways.[1] Key mediators include the phosphorylation of IRE1 and the subsequent splicing of XBP1, as well as the induction of the pro-apoptotic transcription factor CHOP.[1]
Impairment of DNA Damage Repair
EDO-S101 not only induces DNA damage but also actively inhibits its repair. Specifically, it has been shown to suppress the homologous recombination (HR) pathway for double-strand break repair.[3] This is achieved, at least in part, by reducing the recruitment of key repair proteins like RAD51 to the sites of DNA damage, which are marked by γH2AX foci.[3]
Modulation of Key Apoptotic and Cell Cycle Regulators
EDO-S101 influences the expression and activity of several critical proteins involved in apoptosis and cell cycle control. Notably, it leads to the downregulation of the anti-apoptotic protein BCL2 and the oncogene c-MYC.[5] Concurrently, it induces the expression of the pro-apoptotic BH3-only protein NOXA.[5] In the context of the cell cycle, EDO-S101, particularly in combination with bortezomib, causes a marked S-phase arrest.[5]
Upregulation of CD38 Expression
An important immunomodulatory effect of EDO-S101 is the upregulation of CD38 expression on myeloma cells.[4][7] This is mediated by the HDAC inhibitory activity of the molecule, which leads to increased histone H3 acetylation at the CD38 gene locus, thereby enhancing its transcription.[7] This finding is significant as it suggests a potential synergy with anti-CD38 monoclonal antibodies like daratumumab.[4][7]
Experimental Protocols
The following sections provide generalized methodologies for key experiments cited in the early-stage research of EDO-S101. These are based on standard laboratory practices and the available information from the cited literature.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of EDO-S101 on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of EDO-S101, bendamustine, and vorinostat, alone or in combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using software like CalcuSyn.[5]
Western Blot Analysis
Objective: To detect changes in the expression and post-translational modification of specific proteins following treatment with EDO-S101.
Methodology:
-
Cell Lysis: Treat cells with EDO-S101 for the desired time points, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., acetylated-α-tubulin, γH2AX, cleaved PARP, BCL2, c-MYC, p-IRE1, CHOP, CD38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To assess the effect of EDO-S101 on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cells with EDO-S101 for various time points.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate the cell populations based on their DNA content (PI fluorescence intensity) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis by EDO-S101.
Methodology:
-
Cell Treatment: Treat cells with EDO-S101 for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
In Vivo Xenograft Murine Model
Objective: To evaluate the anti-tumor efficacy of EDO-S101 in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MM.1S) into the flank of immunocompromised mice (e.g., CB17-SCID).[3]
-
Tumor Growth: Monitor the mice for tumor growth.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, EDO-S101 alone, bortezomib alone, and the combination of EDO-S101 and bortezomib).
-
Dosing: Administer the drugs according to a predetermined schedule and route (e.g., intravenous injection).[6]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study (or when tumors reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Survival Analysis: In some studies, monitor the mice for survival and perform Kaplan-Meier analysis.[3]
Conclusion
The early-stage research on EDO-S101 has laid a strong foundation for its clinical development. Its unique dual mechanism of action, potent preclinical activity, and particularly its synergy with proteasome inhibitors, highlight its promise as a novel anti-cancer agent. The detailed understanding of its impact on key signaling pathways, such as the UPR and DNA damage response, provides a rationale for its continued investigation in various malignancies. Further studies are warranted to fully elucidate its therapeutic potential and to identify patient populations that are most likely to benefit from this innovative therapeutic strategy.
References
- 1. The first-in-class alkylating HDAC inhibitor EDO-S101 is highly synergistic with proteasome inhibition against multiple myeloma through activation of multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. immunostep.com [immunostep.com]
- 4. P848: this compound (EDO-S101), AN ALKYLATOR AND HISTONE DEACETYLASE INHIBITOR, ENHANCES THE EFFICACY OF DARATUMUMAB IN PRECLINICAL MODELS OF MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical anti-myeloma activity of EDO-S101, a new bendamustine-derived molecule with added HDACi activity, through potent DNA damage induction and impairment of DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Tinostamustine: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinostamustine (formerly known as EDO-S101) is a first-in-class alkylating deacetylase inhibitor, a novel anti-cancer agent designed to concurrently induce DNA damage and inhibit its repair. This dual-action mechanism is achieved by chemically fusing the active moieties of bendamustine, a potent alkylating agent, and vorinostat, a pan-histone deacetylase (HDAC) inhibitor, into a single new chemical entity.[1][2] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, key experimental findings, and future directions.
Discovery and Rationale
The concept behind this compound's design was to create a synergistic anti-tumor effect by combining two distinct but complementary mechanisms of action. Alkylating agents like bendamustine induce cytotoxicity by forming covalent bonds with DNA, leading to cross-linking, DNA strand breaks, and ultimately, apoptosis.[2] However, cancer cells can develop resistance to alkylating agents through various DNA repair mechanisms.
HDAC inhibitors, such as vorinostat, can counteract this resistance. By inhibiting HDAC enzymes, these agents promote a more open and transcriptionally active chromatin structure. This "chromatin relaxation" is hypothesized to improve the access of alkylating agents to the DNA, thereby enhancing their DNA-damaging effects.[1] Furthermore, HDAC inhibition can also downregulate the expression of key DNA repair proteins, further sensitizing cancer cells to the effects of DNA-damaging agents.
The synthesis of this compound, first described in 2017, involves the fusion of the bendamustine and vorinostat molecules.[1][3] This novel compound was designed to deliver both functionalities to the cancer cell simultaneously, maximizing their synergistic potential.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism:
-
DNA Alkylation: The bendamustine moiety of this compound alkylates DNA, causing inter- and intra-strand cross-links. This leads to the formation of DNA adducts, single- and double-strand breaks, and ultimately triggers the DNA damage response (DDR) pathway, culminating in cell cycle arrest and apoptosis.[1][4]
-
Histone Deacetylase (HDAC) Inhibition: The vorinostat component of this compound inhibits a broad spectrum of HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This results in chromatin remodeling, which is thought to increase the accessibility of DNA to the alkylating effects of the bendamustine moiety. Additionally, HDAC inhibition can modulate the expression of genes involved in cell cycle control, apoptosis, and DNA repair.[1][2]
The synergistic interplay between these two mechanisms is believed to be the key to this compound's potent anti-tumor activity, even in cancers that are resistant to conventional alkylating agents.
Figure 1: Simplified signaling pathway of this compound's dual mechanism of action.
Preclinical Development
This compound has undergone extensive preclinical evaluation in a variety of cancer models, including hematological malignancies and solid tumors. These studies have consistently demonstrated its potent anti-proliferative and pro-apoptotic effects.
In Vitro Studies
-
Multiple Myeloma (MM): In a panel of MM cell lines, this compound displayed potent in vitro activity with IC50 values ranging from 1.6 to 4.8 µM.[1] This activity was observed to be greater than that of bendamustine alone and was independent of p53 status or prior resistance to melphalan.[1] Mechanistic studies confirmed that this compound induced a more potent DNA damage response, as evidenced by increased γH2AX levels, compared to bendamustine.[1]
-
Glioblastoma (GBM): In various GBM cell lines, this compound demonstrated stronger antiproliferative and pro-apoptotic effects than vorinostat or bendamustine alone, and its efficacy was comparable to the combination of the two individual drugs.[2][4] Notably, its activity was independent of the O6-methylguanine-DNA-methyltransferase (MGMT) expression status, a key resistance mechanism to the standard-of-care alkylating agent temozolomide.[2]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MM.1S | Multiple Myeloma | ~2.5 | [1] |
| U266 | Multiple Myeloma | ~3.0 | [1] |
| RPMI-8226 | Multiple Myeloma | ~4.0 | [1] |
| U87MG | Glioblastoma | ~5.0-10.0 | [5] |
| U-138 MG | Glioblastoma | ~5.0-10.0 | [5] |
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines.
In Vivo Studies
-
Multiple Myeloma: In a CB17-SCID murine plasmacytoma model, this compound treatment led to a significant improvement in survival.[1] Furthermore, in the multidrug-resistant Vk12653 murine model, this compound was the only agent to show single-agent activity.[1]
-
Glioblastoma: In orthotopic intra-brain models of GBM, this compound demonstrated significant therapeutic activity, suppressing tumor growth and prolonging disease-free and overall survival.[2] Its efficacy was superior to that of bendamustine, radiotherapy, and temozolomide.[2]
Clinical Development
The promising preclinical data paved the way for the clinical evaluation of this compound in patients with advanced cancers.
Phase I/II Trial in Hematological Malignancies (NCT02576496)
A multi-center, open-label Phase I/II trial was initiated to evaluate the safety, pharmacokinetics, and efficacy of this compound in patients with relapsed or refractory hematological malignancies.
-
Study Design: The Phase I dose-escalation part of the study aimed to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D). The Phase II part involved expansion cohorts in specific hematological malignancies.
-
Key Results:
-
Hodgkin Lymphoma (HL): In a cohort of heavily pre-treated patients with relapsed/refractory HL, this compound demonstrated a manageable safety profile and signals of efficacy. The overall response rate (ORR) in the Stage 2 expansion cohort was 37%, with a median progression-free survival (PFS) of 3.8 months.[6]
-
Cutaneous T-Cell Lymphoma (CTCL): In patients with advanced CTCL, this compound also showed promising activity, with an ORR of 50% and a median PFS of 7.3 months in an expansion cohort.[7]
-
Multiple Myeloma (MM): The study also included a cohort of patients with relapsed/refractory MM.
-
| Indication | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Hodgkin Lymphoma | 20 (Stage 2) | 37% | 3.8 months | [6] |
| Cutaneous T-Cell Lymphoma | 13 | 50% | 7.3 months | [7] |
Table 2: Efficacy of this compound in Phase I/II Trial (NCT02576496).
Phase I Trial in Glioblastoma (NCT05432375)
Based on the strong preclinical rationale, a Phase I study was initiated to investigate the safety, pharmacokinetics, and efficacy of this compound as an adjuvant treatment for patients with newly diagnosed MGMT-unmethylated glioblastoma.[8][9] This trial is currently active but not recruiting.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with increasing concentrations of this compound or control compounds for 48-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are solubilized with dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[5]
Figure 2: Workflow for the in vitro cell viability MTT assay.
In Vivo Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., MM.1S or U87MG) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment groups and receive this compound, vehicle control, or comparator drugs via intravenous or intraperitoneal injection according to a predefined schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Survival Monitoring: The survival of the mice is monitored daily.
-
Data Analysis: Tumor growth inhibition and survival curves are plotted and statistically analyzed.[1][2]
Future Directions
The development of this compound is ongoing, with a focus on several key areas:
-
Expansion into other solid tumors: Preclinical data suggests that this compound may have activity in a broader range of solid tumors, and clinical investigations in these areas are warranted.
-
Combination therapies: Exploring the synergistic potential of this compound with other anti-cancer agents, such as immune checkpoint inhibitors or targeted therapies, could lead to more effective treatment regimens.
-
Biomarker development: Identifying predictive biomarkers of response to this compound will be crucial for patient selection and personalized medicine approaches.
Conclusion
This compound represents a novel and promising approach to cancer therapy. Its unique dual mechanism of action, combining DNA alkylation and HDAC inhibition, has demonstrated potent anti-tumor activity in a range of preclinical models and early clinical trials. Further clinical investigation is needed to fully define its role in the treatment of various hematological malignancies and solid tumors. This in-depth technical guide provides a foundation for researchers, scientists, and drug development professionals to understand the discovery and development timeline of this innovative anti-cancer agent.
References
- 1. Preclinical anti-myeloma activity of EDO-S101, a new bendamustine-derived molecule with added HDACi activity, through potent DNA damage induction and impairment of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Safety and Efficacy of this compound in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for Tinostamustine Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of tinostamustine in mouse xenograft models, based on preclinical studies. This compound (formerly EDO-S101) is a first-in-class alkylating deacetylase inhibitor, combining the functionalities of the alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1][2] This dual mechanism of action, involving DNA damage and chromatin remodeling, offers a promising therapeutic strategy for various cancers.[2]
Core Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism:
-
Alkylation: The bendamustine moiety alkylates DNA, leading to cross-linking and the formation of single and double-strand breaks. This damage inhibits DNA, RNA, and protein synthesis, ultimately triggering apoptosis.[2][3]
-
HDAC Inhibition: The vorinostat component inhibits class I and II HDACs, leading to histone acetylation and chromatin relaxation.[4] This open chromatin structure is thought to enhance the access of the alkylating agent to DNA. HDAC inhibition also modulates gene expression, including the induction of cell cycle inhibitors and pro-apoptotic proteins.[2][3]
Furthermore, this compound has been shown to induce the unfolded protein response (UPR) by activating inositol-requiring enzyme 1 (IRE-1), which can sensitize cancer cells to other therapies like proteasome inhibitors.[3][4] In the context of immunotherapy, this compound can upregulate CD38 and NKG2D ligands in multiple myeloma cells, enhancing the efficacy of monoclonal antibodies like daratumumab.[5][6]
Signaling Pathway Overview
Caption: Dual mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in various mouse xenograft models as reported in preclinical studies.
Table 1: this compound Monotherapy in Glioblastoma (GBM) Subcutaneous Xenograft Models[1]
| Cell Line | Mouse Strain | Treatment | Outcome |
| U251 | cd1 nu/nu | This compound | 40% reduction in tumor weight |
| U87MG | cd1 nu/nu | This compound | 56% reduction in tumor weight |
| T98G | cd1 nu/nu | This compound | 60% reduction in tumor weight |
Table 2: this compound in Combination with Radiotherapy (RT) in GBM Subcutaneous Xenograft Models[1]
| Cell Line | Mouse Strain | Treatment | Outcome (vs. Vehicle) | Combination Index (CI) |
| U87MG | cd1 nu/nu | This compound + RT | 82% reduction in tumor weight | 0.73 |
| U251 | cd1 nu/nu | This compound + RT | 80% reduction in tumor weight | 0.97 |
| T98G | cd1 nu/nu | This compound + RT | 76% reduction in tumor weight | 0.87 |
Table 3: this compound in Combination with Daratumumab in a Multiple Myeloma (MM) Subcutaneous Plasmacytoma Xenograft Model[5]
| Cell Line | Mouse Strain | Treatment | Outcome |
| MM.1S | CB17-SCID | This compound + Daratumumab | Significantly better tumor growth control vs. Daratumumab alone (p < 0.05) |
| MM.1S | CB17-SCID | This compound + Daratumumab | Significantly prolonged survival vs. individual treatments |
Experimental Protocols
The following are detailed protocols for establishing xenograft models and administering this compound, synthesized from published research.
Protocol 1: Establishment of Subcutaneous Xenograft Tumors
This protocol is a general guideline for establishing subcutaneous tumors from cancer cell lines.[7][8]
Materials:
-
Cancer cell lines (e.g., U87MG, U251, T98G for glioblastoma; MM.1S for multiple myeloma)[1][5]
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer and Trypan Blue
-
Immunodeficient mice (e.g., nu/nu, SCID, or NSG), 4-8 weeks old[1][5][9]
-
1 mL syringes with 27-30 gauge needles[7]
-
Sterile surgical instruments and drapes
-
Anesthetic (e.g., isoflurane)[8]
Procedure:
-
Cell Preparation:
-
Culture cells in appropriate medium until they reach 70-80% confluency.[7]
-
Harvest cells using trypsin-EDTA and wash twice with sterile PBS.[7]
-
Perform a cell count using a hemocytometer and assess viability with Trypan Blue. Viability should be >95%.
-
Resuspend the required number of cells in sterile PBS or serum-free medium. For glioblastoma models, 1 x 10^6 cells are typically used.[1] For other models, the cell number may vary.[7] Keep cells on ice to maintain viability.[8]
-
-
Animal Preparation and Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Begin monitoring for palpable tumors a few days after injection.
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[7]
-
Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 50-300 mm³).[7][9]
-
Protocol 2: Administration of this compound
This protocol outlines the administration of this compound as a single agent or in combination therapy.
Materials:
-
This compound (EDO-S101)
-
Vehicle for reconstitution (e.g., DMSO, sterile saline)[4]
-
Appropriate administration supplies (syringes, needles for intravenous or intraperitoneal injection)
-
Tumor-bearing mice from Protocol 1
Procedure:
-
Drug Preparation:
-
Reconstitute this compound in a suitable vehicle according to the supplier's instructions. This compound is soluble in DMSO.[4] Further dilutions for in vivo administration should be made in sterile saline or other appropriate buffers.
-
The final concentration should be calculated based on the desired dosage and the average weight of the mice in the treatment group.
-
-
Administration:
-
The route of administration can be intravenous (IV), intraperitoneal (IP), oral gavage (PO), or subcutaneous (SC).[9] The specific route will depend on the experimental design and the pharmacokinetic properties of the drug.
-
For combination therapies, the timing of administration for each agent is critical. For example, in studies with daratumumab, this compound was administered prior to the antibody.[5][6]
-
A typical treatment cycle for solid tumors in clinical trials has been on Day 1 and 15 of a 4-week cycle, which may be adapted for preclinical models.[10]
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Record clinical observations and any signs of toxicity.
-
Primary endpoints often include tumor growth inhibition, time to progression, and overall survival.[1]
-
At the end of the study, tumors and other tissues may be harvested for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 or apoptosis markers).[1]
-
Experimental Workflow Diagram
Caption: Workflow for a typical this compound xenograft study.
References
- 1. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. Facebook [cancer.gov]
Measuring Tinostamustine Efficacy in Glioblastoma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinostamustine (also known as EDO-S101) is a first-in-class molecule that uniquely combines the functions of an alkylating agent and a histone deacetylase (HDAC) inhibitor.[1][2][3] This dual mechanism of action makes it a promising candidate for treating aggressive cancers like glioblastoma (GBM), which remains one of the most challenging tumors to treat. This compound is designed to induce DNA damage via its bendamustine component while simultaneously inhibiting DNA repair mechanisms through the HDAC inhibitory activity of its vorinostat component.[1][2][3][4] These application notes provide a comprehensive overview of protocols to measure the efficacy of this compound in glioblastoma cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects through a two-pronged attack on glioblastoma cells. As an alkylating agent, it introduces alkyl groups into the DNA, leading to the formation of DNA adducts, single-strand breaks, and double-strand breaks (DSBs).[1] This extensive DNA damage, if left unrepaired, can trigger cell cycle arrest and apoptosis. Concurrently, as a pan-HDAC inhibitor, this compound alters the acetylation status of histone and non-histone proteins.[1][4] This leads to a more open chromatin structure, which can paradoxically enhance the access of the alkylating agent to the DNA. More critically, HDAC inhibition affects the expression of genes involved in DNA repair, cell cycle control, and apoptosis, often downregulating the cell's ability to repair the very damage being inflicted.[1][5] A key indicator of this compound-induced DNA damage is the phosphorylation of histone H2AX (γH2AX), which forms foci at the sites of DSBs.[1][2][3] The sustained presence of these foci suggests an overwhelming of the DNA repair capacity, leading to the activation of apoptotic pathways, including the cleavage of caspase-3.[1][2]
Data Presentation: Efficacy of this compound in Glioblastoma Cell Lines
The following tables summarize the quantitative data on the efficacy of this compound in various glioblastoma cell lines.
Table 1: Cytotoxicity of this compound in Glioblastoma Cell Lines (IC50 Values)
| Cell Line | MGMT Status | IC50 (µM) after 48h | Reference |
| U-87 MG | Unmethylated (Low expression) | ~5-7 | [4] |
| U-138 MG | Unmethylated (Expresses MGMT) | ~5-7 | [4] |
| U251MG | Methylated (Negative) | Not explicitly stated, but sensitive | [1] |
| T98G | Unmethylated (Positive) | Not explicitly stated, but sensitive | [1] |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Table 2: Induction of Apoptosis by this compound in Glioblastoma Cell Lines (48h treatment)
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Early + Late) | Reference |
| U-87 MG | 5 | ~40% | [4] |
| U-138 MG | 5 | Not explicitly quantified, but induces apoptosis | [4] |
Table 3: Effect of this compound on Cell Cycle Distribution in U-138 MG Glioblastoma Cells (48h treatment)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control (DMSO) | ~60% | ~20% | ~20% | [4] |
| 5 µM this compound | Increased | Decreased | Increased | [4] |
Note: Specific percentages for treated cells were not provided in the reference, but the trend of cell cycle arrest was noted.
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the metabolic activity of glioblastoma cells, which is an indicator of cell viability.
Materials:
-
Glioblastoma cell lines (e.g., U-87 MG, U-138 MG)
-
Complete culture medium (e.g., EMEM with 10% FBS and 1% penicillin/streptomycin)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)[6]
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.[7]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Incubate the plate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the absorbance of the no-cell control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated glioblastoma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells in the medium) after treatment with this compound.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[8]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.
Materials:
-
Treated and untreated glioblastoma cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 106 cells per sample.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 1 hour (or store at -20°C for longer periods).[10]
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the supernatant.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data in a linear mode.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases. A sub-G1 peak can also indicate apoptotic cells with fragmented DNA.[11]
DNA Damage Assays
This protocol is for visualizing and quantifying DNA double-strand breaks through the detection of γH2AX foci.
Materials:
-
Glioblastoma cells cultured on coverslips or chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA and 0.1% Tween-20 in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
After treatment with this compound, wash the cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash twice with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize the γH2AX foci using a fluorescence microscope. The number of foci per cell can be quantified using image analysis software.[12]
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain like SYBR Green)
-
Treated and untreated glioblastoma cells
-
Low melting point agarose
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope
Procedure:
-
Harvest a single-cell suspension of glioblastoma cells.
-
Mix approximately 1 x 105 cells/mL with molten low melting point agarose at 37°C.[13]
-
Pipette the cell-agarose mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Allow the agarose to solidify at 4°C.
-
Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.
-
For detecting single-strand breaks, perform alkaline unwinding by immersing the slides in alkaline electrophoresis buffer (pH > 13) for about 20-40 minutes. For double-strand breaks, a neutral electrophoresis buffer is used.[14]
-
Perform electrophoresis at a low voltage. The fragmented DNA will migrate out of the nucleus, forming a "comet tail".
-
Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope and quantify the DNA damage using appropriate software (e.g., by measuring the tail length or the percentage of DNA in the tail).[14][15]
References
- 1. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and Clinical Significance of Histone Deacetylase Inhibitors: Epigenetic Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells [en-journal.org]
- 7. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note | PLOS One [journals.plos.org]
- 12. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell survival after DNA damage in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Determination of Tinostamustine IC50 in Multiple Myeloma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinostamustine (also known as EDO-S101) is a first-in-class investigational molecule that functions as a dual inhibitor, combining the alkylating effects of bendamustine with the histone deacetylase (HDAC) inhibitory activity of vorinostat. This unique mechanism of action makes it a promising therapeutic agent for various hematological malignancies, including multiple myeloma. This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in multiple myeloma cell lines, a critical step in preclinical drug evaluation.
Data Presentation
The following table summarizes the IC50 values of this compound in a panel of human multiple myeloma cell lines after 48 hours of treatment. These values were determined using a standard cell viability assay.
| Cell Line | IC50 (µM) | Reference |
| MM1.S | ~2.5 | [1] |
| MM1.R | ~3.0 | [1] |
| U266 | ~4.0 | [1] |
| RPMI-8226 | ~4.5 | [1] |
| NCI-H929 | ~4.8 | [1] |
| OPM2 | ~1.6 | [1] |
| JJN3 | ~3.5 | [1] |
Mechanism of Action Signaling Pathway
This compound exerts its anti-myeloma effects through a dual mechanism of action. As an alkylating agent, it induces DNA damage, leading to cell cycle arrest and apoptosis. Concurrently, as an HDAC inhibitor, it promotes a more open chromatin structure, potentially enhancing the accessibility of DNA to the alkylating moiety and altering the expression of genes involved in cell survival and proliferation.
Experimental Protocols
This section outlines a detailed protocol for determining the IC50 value of this compound in suspension multiple myeloma cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Multiple myeloma cell lines (e.g., U266, RPMI-8226, MM.1S)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Culture:
-
Maintain multiple myeloma cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the assay. It is recommended to prepare 2X concentrated drug solutions for addition to the cell plates.
-
-
Cell Seeding:
-
Determine the cell density by counting using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
-
Drug Treatment:
-
Add 100 µL of the 2X concentrated this compound dilutions to the respective wells to achieve the final desired concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
After incubation, centrifuge the plate at 1000 rpm for 5 minutes.
-
Carefully aspirate the supernatant without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope in GraphPad Prism).
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of this compound in multiple myeloma cells.
References
Application Notes and Protocols for Tinostamustine in Combination with Radiotherapy
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of tinostamustine, a first-in-class alkylating deacetylase inhibitor, in combination with radiotherapy. The information is intended for researchers, scientists, and professionals in drug development exploring novel cancer therapeutics.
Introduction
This compound (formerly EDO-S101) is a unique molecule that fuses the DNA alkylating activity of bendamustine with the pan-histone deacetylase (HDAC) inhibitory effects of vorinostat.[1][2] This dual mechanism of action allows this compound to simultaneously induce DNA damage and inhibit DNA repair pathways, making it a promising agent for combination with radiotherapy. Preclinical studies have demonstrated that this compound exhibits potent antitumor effects and can sensitize cancer cells to radiation, leading to enhanced cell killing and delayed tumor growth in glioblastoma models.[1][3] The combination has been shown to increase DNA damage, modulate autophagy, and promote apoptosis in tumor cells.[1][3] A phase I clinical trial has also been initiated to evaluate the safety and efficacy of this compound with or without radiation therapy in patients with newly diagnosed MGMT-unmethylated glioblastoma.[4]
Data Presentation
Table 1: In Vitro Efficacy of this compound and Radiotherapy in Glioblastoma Cell Lines
| Cell Line | This compound IC50 (µM) | Bendamustine IC50 (µM) | This compound (1 µM) + Radiation (2-6 Gy) Dose Enhancement Ratio (DER) |
| U87MG | 1.8 ± 0.3 | >100 | 1.55 |
| U251 | 2.5 ± 0.4 | >100 | 1.50 |
| A172 | 3.2 ± 0.5 | >100 | 1.38 |
| T98G | 4.1 ± 0.6 | >100 | 1.68 |
Data extracted from Festuccia et al., 2018.[3]
Table 2: In Vivo Efficacy of this compound and Radiotherapy in a U251 Subcutaneous Xenograft Model
| Treatment Group | Mean Tumor Weight Reduction (%) |
| This compound (40 mg/kg) | 40% |
| Radiotherapy (5 Gy) | 55% |
| This compound (40 mg/kg) + Radiotherapy (5 Gy) | 85% |
Data extracted from Festuccia et al., 2018.[3]
Experimental Protocols
In Vitro Radiosensitization Study - Clonogenic Survival Assay
This protocol details the methodology to assess the radiosensitizing potential of this compound in cancer cell lines.
a. Cell Culture and Plating:
-
Culture glioblastoma cell lines (e.g., U87MG, U251, A172, T98G) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest exponentially growing cells and plate a predetermined number of cells (e.g., 200-10,000 cells/well, depending on the radiation dose) in 6-well plates.
-
Allow cells to attach for 24 hours.
b. This compound and Radiation Treatment:
-
Treat the cells with a non-lethal concentration of this compound (e.g., 1 µM).[3]
-
Incubate for 24-48 hours.[3]
-
Irradiate the cells with single doses of radiation (e.g., 2, 4, and 6 Gy) using a suitable irradiator.[3]
-
Include control groups: no treatment, this compound alone, and radiation alone.
c. Colony Formation and Analysis:
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1).
-
Stain the colonies with 0.5% crystal violet solution.
-
Count colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
-
Determine the Dose Enhancement Ratio (DER) by dividing the radiation dose required to achieve a specific survival fraction (e.g., 50%) in the radiation-alone group by the dose required to achieve the same survival fraction in the combination treatment group.
In Vivo Xenograft Model for this compound and Radiotherapy Combination
This protocol describes the establishment and treatment of a subcutaneous xenograft model to evaluate the in vivo efficacy of the combination therapy.
a. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., female CD1 nu/nu mice).[3]
-
Subcutaneously inject 1 x 10^6 glioblastoma cells (e.g., U251) in a mixture of media and Matrigel into the flank of each mouse.[3]
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
b. Treatment Protocol:
-
Randomize mice into treatment groups: vehicle control, this compound alone, radiotherapy alone, and combination therapy.
-
Administer this compound intravenously (e.g., at 40 mg/kg) on a specified schedule (e.g., once a week for 3 weeks).[3]
-
Deliver focal radiotherapy to the tumors (e.g., a total dose of 5 Gy) using a small animal irradiator.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health.
c. Endpoint Analysis:
-
At the end of the study, sacrifice the animals and excise the tumors.
-
Measure the final tumor weight.
-
Process tumors for further analysis, such as histopathology, immunohistochemistry (e.g., for markers of apoptosis and DNA damage), or Western blotting.
Visualizations
Caption: Signaling pathway of this compound and radiotherapy synergy.
Caption: Preclinical experimental workflow for combination therapy.
Caption: Logical relationship of this compound and radiotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
Application Notes and Protocols for Tinostamustine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinostamustine (also known as EDO-S101) is a first-in-class molecule that uniquely combines the functions of an alkylating agent and a histone deacetylase (HDAC) inhibitor.[1][2] It is a fusion of bendamustine and the pan-HDAC inhibitor vorinostat.[1][2] This dual mechanism of action allows this compound to induce chromatin relaxation via HDAC inhibition, potentially enhancing the DNA-damaging effects of its alkylating component.[3] this compound has demonstrated potent antitumor activity in various cancer models, including gliomas, multiple myeloma, and leukemia.[3][4] Its therapeutic potential is under investigation in clinical trials.[1]
These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in common cell-based assays.
Data Presentation
Solubility of this compound
For in vitro cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[5] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[6]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 14 | 33.7 | Use fresh, moisture-free DMSO.[6] |
In Vitro Efficacy of this compound
This compound has shown cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and the assay conditions.
| Cell Line Type | IC50 Range (µM) | Notes |
| Multiple Myeloma | 5 - 13 | In a panel of 8 myeloma cell lines.[6] |
| Glioblastoma | 1.7 - 52.0 | Tested in a panel of 13 GBM cell lines and 7 patient-derived GSC lines.[5] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution of 10 mM this compound by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.15 mg of this compound (Molecular Weight: 415.36 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to one year or at -80°C for up to two years.[7]
Cell Viability Assay (MTT or CCK-8)
This protocol provides a general guideline for assessing the effect of this compound on cell viability using a metabolic assay like MTT or CCK-8.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., acidic isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[3]
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test is 1-10 µM.[3] Ensure the final DMSO concentration in the wells is less than 0.5%.[5] Include a vehicle control group treated with the same final concentration of DMSO.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[3]
-
Following incubation, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, or add 20 µL of MTT solution (5 mg/mL in PBS) and incubate for 4 hours.
-
If using CCK-8, measure the absorbance at 450 nm using a microplate reader.
-
If using MTT, remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals. Measure the absorbance at 570 nm.[3]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of this compound (e.g., IC50 concentration determined from viability assays) and a vehicle control for the desired duration (e.g., 48 hours).[3]
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: General workflow for in vitro cell-based assays.
References
- 1. This compound | C19H28Cl2N4O2 | CID 46836227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Evaluation of Tinostamustine in Orthotopic Intra-Brain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinostamustine (formerly EDO-S101) is a first-in-class alkylating deacetylase inhibitor, uniquely designed as a fusion molecule combining the DNA alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1][2][3] This dual-action compound is engineered to enhance the cytotoxic effects of DNA alkylation through HDAC inhibition-mediated chromatin relaxation, thereby increasing the accessibility of DNA to the alkylating moiety.[4] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and its significant anti-tumor activity in various cancer models, including the highly aggressive and therapeutically challenging glioblastoma (GBM).[5] In orthotopic intra-brain models of GBM, this compound has shown superior efficacy in suppressing tumor growth and prolonging survival compared to standard-of-care treatments like temozolomide and radiotherapy.[1][2] These application notes provide detailed protocols for the evaluation of this compound's efficacy in orthotopic glioma xenograft models.
Mechanism of Action
This compound exerts its anti-cancer effects through a synergistic two-pronged attack on tumor cells:
-
DNA Alkylation: The bendamustine component of this compound covalently binds to DNA, creating cross-links that interfere with DNA replication and transcription. This disruption of DNA integrity triggers cell cycle arrest and ultimately leads to apoptosis.[4]
-
HDAC Inhibition: The vorinostat moiety inhibits the activity of histone deacetylases, enzymes that are often overexpressed in cancer cells.[4] This inhibition leads to the accumulation of acetylated histones, resulting in a more open and transcriptionally active chromatin structure. This chromatin relaxation is believed to enhance the access of the bendamustine component to the DNA, thereby potentiating its alkylating activity.[1] Furthermore, HDAC inhibition can induce the expression of tumor suppressor genes and promote apoptosis.[4]
The combined effect of these two mechanisms results in a potent anti-tumor response, characterized by reduced DNA repair, increased activation of caspase-3, and modulation of autophagy.[1][2]
Caption: Dual mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative data from preclinical evaluations of this compound in glioblastoma models.
Table 1: In Vivo Efficacy of this compound in Subcutaneous Glioblastoma Xenograft Models [1]
| Cell Line | Treatment Group | Mean Tumor Weight Reduction vs. Control (%) |
| U251MG | This compound | 40 |
| U87MG | This compound | 56 |
| T98G | This compound | 60 |
| U87MG | Temozolomide | 53 |
| U251MG | Temozolomide | 54 |
| T98G | Temozolomide | 12 |
Table 2: Survival and Tumor Growth in Orthotopic Glioblastoma Models [1][2]
| Model | Treatment Group | Median Overall Survival (Days) | Disease-Free Survival (DFS) | Tumor Growth Suppression |
| U251MG-luc | Control | Not Reported | Baseline | - |
| This compound | Significantly Prolonged vs. Control | Significantly Prolonged vs. Control | Significant Suppression | |
| Temozolomide | Less Prolonged than this compound | Less Prolonged than this compound | Less Suppression than this compound | |
| CSCs-5 | Control | Not Reported | Baseline | - |
| This compound | Significantly Prolonged vs. Control | Significantly Prolonged vs. Control | Significant Suppression |
Note: "CSCs-5" refers to a patient-derived GBM stem cell line.[1]
Experimental Protocols
Protocol 1: Establishment of Orthotopic Glioblastoma Xenograft Model
This protocol describes the intracranial implantation of luciferase-expressing human glioblastoma cells into immunocompromised mice.
Materials:
-
Human glioblastoma cell line (e.g., U87MG-luc2 or U251MG-luc)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6 to 8-week-old female athymic nude mice
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Stereotactic frame for small animals
-
Hamilton syringe with a 26-gauge needle
-
Surgical tools (scalpel, forceps, drill)
-
Bone wax
-
Sutures or wound clips
-
Betadine and 70% ethanol
-
Analgesics (e.g., Buprenorphine)
Caption: Workflow for creating orthotopic glioblastoma xenografts.
Procedure:
-
Cell Preparation: a. Culture U87MG-luc2 or U251MG-luc cells to 70-80% confluency. b. On the day of surgery, detach the cells using Trypsin-EDTA, wash with PBS, and perform a viable cell count. c. Resuspend the cells in sterile, ice-cold PBS at a concentration of 1 x 10^5 cells in 5 µL. Keep on ice.
-
Animal Preparation and Surgery: a. Anesthetize the mouse using an appropriate method. b. Secure the mouse in a stereotactic frame. c. Prepare the surgical site by shaving the scalp and sterilizing with Betadine and 70% ethanol. d. Make a midline incision in the scalp to expose the skull. e. Using stereotactic coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma), drill a small burr hole through the skull, being careful not to damage the underlying dura mater. f. Slowly lower the Hamilton syringe needle to a depth of 3 mm from the dura. g. Infuse 5 µL of the cell suspension over 2-3 minutes. h. Leave the needle in place for an additional 2-3 minutes to prevent reflux, then slowly withdraw it. i. Seal the burr hole with bone wax. j. Suture the scalp incision.
-
Post-operative Care: a. Administer analgesics as per institutional guidelines. b. Place the mouse on a warming pad until fully recovered from anesthesia. c. Monitor the animal daily for any signs of distress or neurological deficits.
Protocol 2: In Vivo Efficacy Study of this compound
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in mice with established orthotopic glioblastoma xenografts.
Materials:
-
Mice with established orthotopic tumors (from Protocol 1)
-
This compound
-
Vehicle control solution (e.g., 15% HPBCD, 1.5% acetic acid, 1.25% NaHCO3)
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
-
Intravenous (IV) injection supplies
Caption: Experimental workflow for an in vivo efficacy study.
Procedure:
-
Tumor Establishment and Baseline Imaging: a. Beginning 5-7 days post-implantation, monitor tumor growth weekly using bioluminescence imaging. b. For imaging, administer D-luciferin (150 mg/kg) via intraperitoneal injection 10-15 minutes prior to imaging. c. Acquire images and quantify the bioluminescent signal (total flux; photons/second) from the head region.
-
Randomization and Treatment: a. Once tumors reach a predetermined size (based on bioluminescence signal), randomize mice into treatment groups (e.g., vehicle control, this compound). b. Prepare this compound for injection in the appropriate vehicle. A previously used dosing regimen for a subcutaneous model is 60 mg/kg administered intravenously.[1] c. A suggested treatment schedule is intravenous administration on days 1, 8, and 15 of a 28-day cycle.[1] d. Administer the vehicle or this compound to the respective groups.
-
Monitoring and Endpoints: a. Continue to monitor tumor growth weekly via bioluminescence imaging. b. Monitor the health of the animals, including body weight, at least twice weekly. c. The primary endpoints are typically overall survival and disease-free survival. d. Euthanize animals when they reach pre-defined humane endpoints (e.g., significant tumor burden as determined by imaging, neurological symptoms, or >20% body weight loss).
-
Data Analysis: a. Plot survival curves (Kaplan-Meier) and compare between groups using a log-rank test. b. Plot tumor growth curves based on bioluminescence signal over time. c. At the end of the study, tissues can be harvested for further analysis (e.g., histology, immunohistochemistry for markers of proliferation and apoptosis).
References
- 1. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. firstwordpharma.com [firstwordpharma.com]
EDO-S101 Dosing Regimen for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDO-S101 (tinostamustine) is a first-in-class alkylating deacetylase inhibitor (AK-DACi) that represents a novel therapeutic approach in oncology.[1][2] It is a fusion molecule combining the DNA alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1][3] This dual mechanism of action is designed to enhance the efficacy of DNA damage by simultaneously inducing DNA double-strand breaks and inhibiting their repair through chromatin relaxation mediated by HDAC inhibition.[3][4] Preclinical studies have demonstrated the potent anti-tumor activity of EDO-S101 in various hematological and solid tumor models, both as a single agent and in combination with other therapies.[1][5][6] This document provides detailed application notes and protocols for the in vivo use of EDO-S101 based on published preclinical data.
Mechanism of Action
EDO-S101 exerts its anti-cancer effects through a dual mechanism:
-
DNA Alkylation: The bendamustine component of EDO-S101 alkylates DNA, leading to the formation of DNA crosslinks and double-strand breaks.[4][7] This damage activates the DNA damage response (DDR) pathway, including the phosphorylation of ATM, Chk1, and Chk2.[5]
-
Histone Deacetylase (HDAC) Inhibition: The vorinostat component inhibits class I and II HDACs, leading to the hyperacetylation of histones and other proteins like α-tubulin.[5] This results in a more open chromatin structure, which may increase the accessibility of DNA to the alkylating agent and impair DNA repair processes.[3][4]
The combination of these actions leads to cell cycle arrest, primarily in the G2/M phase, and the induction of apoptosis.[5] Downstream effects include the modulation of key signaling proteins involved in cell survival and apoptosis, such as the downregulation of BCL2 and c-MYC, and the upregulation of the pro-apoptotic protein NOXA.[7]
Signaling Pathway
Caption: EDO-S101 mechanism of action.
Data Presentation: Preclinical In Vivo Dosing Regimens
The following tables summarize the dosing regimens for EDO-S101 used in various preclinical in vivo models.
Table 1: EDO-S101 Dosing in Multiple Myeloma Mouse Models
| Animal Model | Cell Line/Tumor Model | Dosing Regimen | Vehicle | Route of Administration | Key Outcomes |
| CB17-SCID Mice | MM1S Subcutaneous Plasmacytoma | 60 mg/kg, once weekly | Not specified | Not specified | Strong inhibition of tumor growth and significant survival advantage (median survival of 76 vs. 40 days for vehicle).[6][8] |
| de novo Vk*MYC Mice | Spontaneous Multiple Myeloma | 30 mg/kg, once weekly for 2 weeks | Not specified | Intracardiac | Significant survival improvement.[5] |
| Multidrug Resistant Vk12653 Murine Model | Transplanted Refractory Multiple Myeloma | Not specified | Not specified | Not specified | Single-agent activity observed.[5] |
| CB17-SCID Mice | MM.1S Subcutaneous Plasmacytoma | 30 mg/kg, weekly | PBS with 15% HPBCD, 1.5% acetic acid, and 1.25% NaHCO3 | Intravenous (i.v.) | In combination with daratumumab, significantly delayed tumor growth and improved survival.[9] |
Table 2: EDO-S101 Dosing in Glioblastoma Mouse Models
| Animal Model | Cell Line/Tumor Model | Dosing Regimen | Vehicle | Route of Administration | Key Outcomes |
| Nude Mice | U87MG, U251MG, T98G Subcutaneous Xenografts | Not specified | Not specified | Not specified | Increased time-to-progression (TTP).[7] |
| Nude Mice | U251MG-luc Orthotopic Xenograft | Not specified | Not specified | Not specified | Significant therapeutic activity with suppression of tumor growth and prolongation of disease-free and overall survival.[7] |
| Murine Models | Not specified | Not specified | Not specified | IV bolus and continuous IV infusion (CIVI) | EDO-S101 crossed the blood-brain barrier.[10] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments with EDO-S101, synthesized from published studies and general best practices.
Protocol 1: Subcutaneous Multiple Myeloma Xenograft Model
Objective: To evaluate the efficacy of EDO-S101 in a subcutaneous multiple myeloma xenograft model.
Materials:
-
Human multiple myeloma cell line (e.g., MM1S)
-
CB17-SCID mice (female, 6-8 weeks old)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
EDO-S101
-
Vehicle solution (e.g., PBS containing 15% 2-hydroxypropyl-β-cyclodextrin (HPBCD), 1.5% acetic acid, and 1.25% NaHCO3)[9]
-
Syringes and needles (27-30 gauge)
-
Calipers
Experimental Workflow:
Caption: Workflow for a subcutaneous xenograft study.
Procedure:
-
Cell Culture: Culture MM1S cells in appropriate complete medium until they reach the logarithmic growth phase.
-
Cell Preparation: Harvest the cells and wash them with sterile PBS. Resuspend the cells in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each CB17-SCID mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (width)^2 x length / 2.
-
Randomization: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare EDO-S101 in the appropriate vehicle. Administer EDO-S101 (e.g., 30-60 mg/kg) and vehicle to the respective groups via the chosen route (e.g., intravenous or intraperitoneal injection) at the specified frequency (e.g., once weekly).[6][8][9]
-
Monitoring: Continue to monitor tumor growth and the general health of the mice (including body weight) regularly.
-
Endpoint: The experiment can be terminated when tumors in the control group reach a predetermined size, or based on survival endpoints. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
Protocol 2: Orthotopic Glioblastoma Xenograft Model
Objective: To evaluate the efficacy of EDO-S101 in an orthotopic glioblastoma xenograft model.
Materials:
-
Human glioblastoma cell line (e.g., U251MG-luciferase)
-
Athymic nude mice (female, 6-8 weeks old)
-
Complete cell culture medium
-
PBS, sterile
-
EDO-S101
-
Vehicle solution
-
Stereotactic apparatus
-
Anesthetics
-
Bioluminescence imaging system
Procedure:
-
Cell Culture and Preparation: Culture U251MG-luciferase cells and prepare a single-cell suspension in sterile PBS at a concentration of 1 x 10^8 cells/mL.
-
Stereotactic Intracranial Injection: Anesthetize the mice and secure them in a stereotactic frame. Create a burr hole in the skull over the desired injection site (e.g., right striatum). Slowly inject 2-5 µL of the cell suspension (2-5 x 10^5 cells) into the brain parenchyma.
-
Tumor Engraftment Confirmation: Monitor tumor engraftment and growth using bioluminescence imaging weekly.
-
Randomization and Treatment: Once measurable tumors are established, randomize the mice into treatment and control groups. Administer EDO-S101 and vehicle as described in Protocol 1. The route of administration (e.g., intravenous) is critical for assessing blood-brain barrier penetration.[10]
-
Monitoring and Endpoint: Monitor tumor progression via bioluminescence imaging and observe the mice for neurological symptoms. The primary endpoint is typically overall survival.
Conclusion
EDO-S101 is a promising anti-cancer agent with a unique dual mechanism of action. The provided protocols and dosing information from preclinical studies offer a solid foundation for researchers planning in vivo experiments. It is crucial to adapt these protocols to the specific research question and to adhere to all institutional animal care and use guidelines. Further optimization of dosing schedules and combinations with other therapies will be essential to fully realize the therapeutic potential of EDO-S101.
Disclaimer: This document is intended for informational purposes for research professionals and is based on publicly available data. It is not a substitute for a thorough literature review and careful experimental design. All in vivo experiments should be conducted in accordance with approved animal care and use protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. P848: this compound (EDO-S101), AN ALKYLATOR AND HISTONE DEACETYLASE INHIBITOR, ENHANCES THE EFFICACY OF DARATUMUMAB IN PRECLINICAL MODELS OF MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EDO-S101: First alkylating HDAC inhibitor works in synergy with proteasome inhibitors for MM [multiplemyelomahub.com]
- 4. This compound (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical anti-myeloma activity of EDO-S101, a new bendamustine-derived molecule with added HDACi activity, through potent DNA damage induction and impairment of DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A preclinical orthotopic model for glioblastoma recapitulates key features of human tumors and demonstrates sensitivity to a combination of MEK and PI3K pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The first-in-class alkylating HDAC inhibitor EDO-S101 is highly synergistic with proteasome inhibition against multiple myeloma through activation of multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Orthotopic Glioblastoma Mouse Model Maintaining Brain Parenchymal Physical Constraints and Suitable for Intravital Two-photon Microscopy [jove.com]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. Protocol to analyze antitumor immunity of orthotopic injection and spontaneous murine high-grade glioma models using flow cytometry and single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with Tinostamustine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinostamustine (also known as EDO-S101) is a novel anti-cancer agent that uniquely combines two distinct mechanisms of action in a single molecule. It is a fusion of bendamustine, a DNA alkylating agent, and vorinostat, a pan-histone deacetylase (HDAC) inhibitor.[1][2][3] This dual functionality allows this compound to not only induce DNA damage but also to modulate the chromatin landscape, making it a compelling subject for epigenetic studies.
The HDAC inhibitory activity of this compound leads to the accumulation of acetylated histones, resulting in a more open and transcriptionally active chromatin structure.[2][4] This can enhance the accessibility of DNA to the alkylating moiety of the drug and other DNA-damaging agents, and also modulate the expression of genes involved in critical cellular processes such as apoptosis, cell cycle control, and DNA repair.[1][5]
Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo interactions of proteins with DNA. When applied to the study of this compound, ChIP assays can elucidate the specific genomic loci where histone acetylation is altered, providing valuable insights into the drug's mechanism of action and its impact on gene regulation. These application notes provide a comprehensive overview and detailed protocols for performing ChIP assays in the context of this compound treatment.
Mechanism of Action of this compound on Chromatin
This compound exerts its effects on chromatin through its vorinostat component, which inhibits the activity of histone deacetylases (HDACs). This leads to an increase in histone acetylation, a key epigenetic mark associated with transcriptional activation. The alkylating bendamustine component then induces DNA damage.
Caption: Mechanism of this compound on Chromatin.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of this compound.
Table 1: Effect of this compound on Histone H3 Acetylation at the CD38 Gene Promoter.
| Cell Line | Treatment | Target Gene | Histone Mark | Fold Enrichment vs. IgG (ChIP-qPCR) | Reference |
| MM.1S | This compound (2.5 µM, 48h) | CD38 | Acetyl-Histone H3 | ~2.5 fold | [3][6] |
| RPMI-8226 | This compound (2.5 µM, 48h) | CD38 | Acetyl-Histone H3 | ~3.0 fold | [3][6] |
Table 2: Effect of this compound on the Expression of Apoptosis-Related Genes.
| Cell Line | Treatment | Gene | Change in Expression | Pathway | Reference |
| Glioblastoma Cells | This compound | Caspase-3 | Increased activation | Apoptosis | [1][2] |
| T-cell prolymphocytic leukemia | This compound | p53 | Reinstated activation | p53 Pathway | [7] |
Experimental Protocols
This section provides a detailed protocol for a Chromatin Immunoprecipitation (ChIP) assay to analyze histone modifications following this compound treatment of cancer cell lines.
Materials and Reagents
-
Cell Culture: Cancer cell line of interest (e.g., MM.1S, RPMI-8226, or glioblastoma cell lines).[1][3]
-
This compound: Prepare stock solution in DMSO.
-
Formaldehyde (37%): For cross-linking.
-
Glycine (1.25 M): To quench cross-linking.
-
PBS (phosphate-buffered saline): Ice-cold.
-
Cell Lysis Buffer: (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, protease inhibitors).
-
Nuclear Lysis Buffer: (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, protease inhibitors).
-
ChIP Dilution Buffer: (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl).
-
Antibodies:
-
ChIP-grade antibody against the histone modification of interest (e.g., anti-acetyl-Histone H3, anti-H3K9ac, anti-H3K27ac).
-
Normal Rabbit or Mouse IgG (as a negative control).
-
-
Protein A/G Magnetic Beads.
-
Wash Buffers:
-
Low Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 150 mM NaCl).
-
High Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 500 mM NaCl).
-
LiCl Wash Buffer (e.g., 0.25 M LiCl, 1% IGEPAL-CA630, 1% sodium deoxycholate, 1 mM EDTA, 10 mM Tris-HCl, pH 8.1).
-
-
TE Buffer: (10 mM Tris-HCl, pH 8.0, 1 mM EDTA).
-
Elution Buffer: (1% SDS, 0.1 M NaHCO₃).
-
Proteinase K.
-
RNase A.
-
Phenol:Chloroform:Isoamyl Alcohol.
-
Ethanol.
-
Glycogen.
-
Primers for qPCR: Designed for the promoter regions of target genes of interest.
Experimental Workflow
Caption: Chromatin Immunoprecipitation (ChIP) Experimental Workflow.
Detailed Protocol
1. Cell Treatment and Cross-linking
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 2.5 µM) or DMSO as a vehicle control for the appropriate duration (e.g., 48 hours).[3]
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in Cell Lysis Buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical for each cell type and instrument.
3. Immunoprecipitation
-
Centrifuge the sonicated chromatin to pellet debris and transfer the supernatant to a new tube.
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
-
Add the specific primary antibody (e.g., anti-acetyl-Histone H3) or control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for at least 2 hours at 4°C with rotation.
4. Washing, Elution, and Reversal of Cross-links
-
Wash the bead-antibody-chromatin complexes sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally twice with TE Buffer.
-
Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C.
-
Reverse the cross-links by incubating the eluted chromatin and the input sample at 65°C overnight.
-
Treat the samples with RNase A and then with Proteinase K.
5. DNA Purification and Analysis
-
Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation or by using a commercial DNA purification kit.
-
Resuspend the purified DNA in TE Buffer or water.
-
Perform quantitative PCR (qPCR) using primers specific for the promoter regions of your genes of interest.
-
Analyze the qPCR data by calculating the fold enrichment of the target DNA in the immunoprecipitated sample relative to the IgG control, normalized to the input DNA.
Signaling Pathways
This compound's dual-action mechanism impacts several critical signaling pathways, primarily the DNA damage response and apoptosis pathways, which are often linked to the p53 tumor suppressor pathway.
Caption: this compound-Induced Signaling Pathways.
Conclusion
The application of Chromatin Immunoprecipitation assays in conjunction with this compound treatment provides a powerful approach to dissect the epigenetic mechanisms underlying its anti-cancer activity. By identifying the specific genomic regions that are subject to altered histone acetylation, researchers can gain a deeper understanding of how this dual-action compound modulates gene expression to induce cell death and inhibit tumor growth. The protocols and information provided herein serve as a comprehensive guide for scientists and researchers to effectively utilize ChIP in their investigations of this compound and other chromatin-modifying agents.
References
- 1. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reinstated p53 response and high anti-T-cell leukemia activity by the novel alkylating deacetylase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Tinostamustine in Patient-Derived Xenograft (PDX) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tinostamustine (also known as EDO-S101) is a first-in-class molecule that uniquely combines the functionalities of an alkylating agent (bendamustine) and a histone deacetylase (HDAC) inhibitor (vorinostat) into a single chemical entity.[1][2][3] This dual mechanism of action offers a promising therapeutic strategy against a range of malignancies by simultaneously inducing DNA damage and modulating the epigenetic landscape to enhance anti-tumor activity.[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a valuable preclinical platform for evaluating the efficacy of novel cancer therapeutics due to their ability to recapitulate the heterogeneity and molecular characteristics of the original human tumor.[4][5] These application notes provide detailed protocols for the utilization of this compound in PDX models, summarize available quantitative data, and visualize the key signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism:
-
Alkylation: The bendamustine moiety alkylates DNA, leading to the formation of interstrand and intrastrand cross-links. This damage disrupts DNA replication and transcription, ultimately triggering apoptosis.[1][6][7]
-
HDAC Inhibition: The vorinostat component inhibits histone deacetylases, leading to the accumulation of acetylated histones. This results in a more open chromatin structure, which can enhance the access of the alkylating agent to DNA and also modulate the expression of genes involved in cell cycle control, apoptosis, and DNA repair.[1][8]
The synergistic action of these two mechanisms is believed to overcome resistance to conventional chemotherapy and enhance therapeutic efficacy.[2]
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Dual mechanism of action of this compound.
Caption: DNA damage response to alkylating agents.
Experimental Protocols
Establishment and Maintenance of Patient-Derived Xenograft (PDX) Models
This protocol provides a general framework for the establishment and propagation of PDX models. Specific optimization may be required depending on the tumor type.
Materials:
-
Fresh patient tumor tissue obtained under sterile conditions
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or nude mice)
-
Surgical instruments (scalpels, forceps)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
-
Animal housing facility with appropriate biosafety level
Procedure:
-
Tumor Tissue Processing:
-
Immediately place the fresh tumor tissue in cold PBS or HBSS.
-
In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
(Optional) Mix the tumor fragments with Matrigel at a 1:1 ratio to support initial engraftment.
-
-
Implantation:
-
Anesthetize the recipient mouse.
-
Make a small incision in the skin of the flank.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one to two tumor fragments into the pocket.
-
Close the incision with surgical clips or sutures.
-
For orthotopic models (e.g., glioblastoma), a stereotactic surgical procedure is required to implant tumor cells or fragments into the relevant organ.[2]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth by visual inspection and palpation.
-
Once tumors become palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
-
Passaging:
-
When the tumor reaches the predetermined endpoint size (e.g., 1000-1500 mm³), euthanize the mouse.
-
Aseptically resect the tumor.
-
Process the tumor tissue as described in step 1 for implantation into new recipient mice.
-
A portion of the tumor can be cryopreserved for future use or processed for molecular and histological analysis.
-
This compound Dosing and Administration in PDX Models
Materials:
-
This compound powder
-
Vehicle for reconstitution: A solution containing 15% 2-hydroxypropyl-β-cyclodextrin (HPBCD), 1.5% acetic acid, and 1.25% NaHCO₃ in sterile water.[9]
-
Sterile syringes and needles for injection
-
PDX-bearing mice with established tumors (e.g., 100-200 mm³)
Procedure:
-
Preparation of this compound Solution:
-
Due to the hydrolysis of this compound in aqueous solutions, it is critical to prepare the dosing solution fresh immediately before each administration.[9]
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.
-
Reconstitute the this compound powder in the vehicle to the final desired concentration. Ensure complete dissolution.
-
-
Administration:
-
The route of administration is typically intravenous (IV).
-
Administer the freshly prepared this compound solution to the mice via tail vein injection.
-
The dosing schedule can vary depending on the study design. A common schedule is administration on specific days of a treatment cycle (e.g., once or twice weekly).
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor growth, body weight, and clinical signs of toxicity throughout the study.
-
Primary efficacy endpoints typically include tumor growth inhibition (TGI) and survival.
-
At the end of the study, tumors can be harvested for pharmacodynamic biomarker analysis (e.g., histone acetylation, DNA damage markers like γH2AX) and histological examination.
-
Experimental Workflow for Efficacy Studies
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in PDX models.
Caption: Workflow for a this compound PDX efficacy study.
Quantitative Data from Preclinical PDX Studies
The following tables summarize the available quantitative data on the efficacy of this compound in various PDX models.
Table 1: Efficacy of this compound in a Glioblastoma Subcutaneous Xenograft Model [2]
| PDX Model | Treatment Group | Endpoint | Result |
| U251 (GBM) | This compound | Tumor Weight Reduction | 40% |
| U87MG (GBM) | This compound | Tumor Weight Reduction | 56% |
| T98G (GBM) | This compound | Tumor Weight Reduction | 60% |
Table 2: Efficacy of this compound in a Multiple Myeloma Plasmacytoma Model [1]
| PDX Model | Treatment Group | Endpoint | Result |
| MM.1S in NSG mice | This compound + Daratumumab | Tumor Growth | Significant delay compared to single agents |
| Plasmacytoma in CB17-SCID mice | This compound + Daratumumab | Tumor Growth | Significantly better control than daratumumab alone |
| Plasmacytoma in CB17-SCID mice | This compound + Daratumumab | Median Survival | Prolonged compared to vehicle and single agents |
Conclusion
This compound represents a promising therapeutic agent with a dual mechanism of action that is well-suited for evaluation in preclinical PDX models. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute robust in vivo studies to further investigate the therapeutic potential of this compound in various cancer types. The use of well-characterized PDX models will be crucial in identifying responsive patient populations and advancing this compound through clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - New and emerging HDAC inhibitors for cancer treatment [jci.org]
- 4. startresearch.com [startresearch.com]
- 5. youtube.com [youtube.com]
- 6. DNA damage induced by alkylating agents and repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tinostamustine Dosage Optimization Technical Support Center
Welcome to the technical support center for tinostamustine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to reduce cytotoxicity in pre-clinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action of this compound?
A1: this compound is a first-in-class molecule that combines the functionalities of an alkylating agent (bendamustine) and a pan-histone deacetylase (HDAC) inhibitor (vorinostat) in a single chemical entity.[1] The bendamustine component alkylates DNA, leading to cross-linking and DNA strand breaks, which inhibits DNA, RNA, and protein synthesis and ultimately induces apoptosis.[1] The vorinostat moiety inhibits HDAC enzymes, leading to chromatin relaxation. This altered chromatin state is believed to enhance the access of the alkylating agent to the DNA, potentially increasing its efficacy.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[2][3] For example, a 14 mg/mL solution in fresh DMSO is equivalent to a 33.7 mM stock.[4] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of this compound.[4] Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[2]
Q3: What are the typical IC50 values for this compound in cancer cell lines?
A3: The IC50 values for this compound are cell-line dependent and can vary based on experimental conditions. It is essential to determine the IC50 for your specific cell line and assay conditions. The following table summarizes some reported IC50 values.
Data Presentation: this compound IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U-87 MG | Glioblastoma | ~5-10 | [2] |
| U-138 MG | Glioblastoma | ~5-10 | [2] |
| JJN3 | Multiple Myeloma | >2.5 (less sensitive) | [5] |
| MOLP-8 | Multiple Myeloma | <2.5 (more sensitive) | [5] |
| RPMI-8226 | Multiple Myeloma | Not specified | [5] |
| MM.1S | Multiple Myeloma | Not specified | [5] |
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause 1: Inconsistent Cell Seeding Density
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell density. Seed cells at a consistent density across all wells and plates.
Possible Cause 2: Edge Effects in Multi-well Plates
-
Solution: Minimize evaporation from the outer wells by filling the peripheral wells with sterile PBS or media without cells. Ensure proper humidification in the incubator.
Possible Cause 3: Inaccurate Drug Dilutions
-
Solution: Prepare fresh serial dilutions for each experiment from a recently thawed stock aliquot. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Possible Cause 4: Instability of this compound in Culture Media
-
Solution: While specific data on the stability of this compound in cell culture media is limited, alkylating agents can be labile in aqueous solutions.[6] Prepare drug-containing media immediately before use. For longer-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
Issue 2: Unexpectedly High or Low Cytotoxicity
Possible Cause 1: Incorrect Cell Line or Contamination
-
Solution: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling. Routinely test for mycoplasma contamination, as it can significantly alter cellular responses to drugs.
Possible Cause 2: Cell Passage Number and Phenotypic Drift
-
Solution: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic changes, affecting drug sensitivity.
Possible Cause 3: Synergistic or Antagonistic Effects of Media Components
-
Solution: Be aware of the components in your cell culture media and serum. Some components may interact with this compound or affect its mechanism of action. Use a consistent batch of serum and media for a set of experiments.
Issue 3: Atypical Dose-Response Curve
Possible Cause 1: Drug Solubility Issues at High Concentrations
-
Solution: Visually inspect the drug-containing media for any precipitation, especially at the highest concentrations. If solubility is an issue, consider using a different solvent or a lower concentration range. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your cells (typically <0.5%).[3]
Possible Cause 2: Complex Biological Response
-
Solution: this compound's dual mechanism can lead to complex dose-response relationships. At lower concentrations, the HDAC inhibitory effects might predominate, while at higher concentrations, the alkylating effects become more pronounced, potentially leading to non-standard curve shapes. Consider analyzing earlier time points or using assays that measure different aspects of cell health (e.g., apoptosis vs. proliferation).
Possible Cause 3: Assay Interference
-
Solution: Ensure that this compound does not interfere with the assay itself. For example, in colorimetric assays like MTT, high drug concentrations could potentially interact with the reagent. Run appropriate controls, including media with the drug but without cells, to check for any background signal.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from studies on this compound in glioma cell lines.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells per well and culture for 24 hours to allow for cell attachment.[2]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.[2]
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).[2]
-
MTT Addition: After incubation, wash the cells with PBS and then add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[2]
-
Formazan Solubilization: Incubate for 4 hours at 37°C. Afterwards, carefully remove the MTT-containing medium and add 100 µL of acidic isopropanol to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm and 690 nm using a microplate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Analysis using Annexin V Staining
This protocol is based on the methodology used to assess apoptosis in cells treated with this compound.[2]
-
Cell Seeding and Treatment: Seed 50,000 cells per well in a 12-well plate and allow them to attach for 24 hours. Treat the cells with the desired concentrations of this compound and a vehicle control for 48 hours.[2][7]
-
Staining: Stain the cells with Annexin V and a dead cell indicator (e.g., 7-AAD) according to the manufacturer's protocol (e.g., Muse® Annexin V & Dead Cell Kit).[2][7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[2][7]
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, 7-AAD negative), late apoptosis/necrosis (Annexin V positive, 7-AAD positive), and live cells (Annexin V negative, 7-AAD negative).
Protocol 3: Cell Cycle Analysis
This protocol is adapted from studies investigating the effect of this compound on the cell cycle.[2]
-
Cell Seeding and Treatment: Seed 50,000 cells per well in a 12-well plate and allow them to attach for 24 hours. Treat the cells with this compound and a vehicle control for 48 hours.[2][7]
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization and fix them in ice-cold 70% ethanol. Store at -20°C overnight.[2][7]
-
Staining: Stain the fixed cells with propidium iodide (PI) in the presence of RNase A.[2][7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][7]
Mandatory Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for assessing cell viability with this compound.
Caption: Troubleshooting inconsistent cytotoxicity results.
References
- 1. Safety and Efficacy of this compound in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Tinostamustine Resistance in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating tinostamustine. It provides troubleshooting guidance and answers to frequently asked questions to help overcome experimental challenges related to this compound resistance.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability assays (e.g., MTT, CellTiter-Glo) | 1. Inconsistent cell seeding density: Uneven cell numbers across wells can lead to variable results. 2. Edge effects in multi-well plates: Evaporation in outer wells can concentrate media components and drugs. 3. Cell clumping: Aggregated cells may have differential access to the drug.[1] 4. Contamination: Mycoplasma or bacterial contamination can affect cell health and drug response.[2] | 1. Ensure uniform cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Minimize edge effects: Avoid using the outer wells of the plate for experimental data points; fill them with sterile PBS or media instead. 3. Create single-cell suspensions: Use appropriate dissociation reagents (e.g., trypsin) and gently pipette to break up clumps before seeding.[1] 4. Regularly test for mycoplasma: Implement routine screening of cell cultures. If contamination is detected, discard the culture and use a clean stock.[2] |
| Difficulty in establishing a this compound-resistant cell line | 1. Inappropriate drug concentration: Starting with a concentration that is too high can lead to massive cell death, while a concentration that is too low may not induce resistance. 2. Insufficient duration of drug exposure: Resistance development is a gradual process that can take several months. 3. Instability of the resistant phenotype: Resistance may be lost in the absence of continuous drug pressure. | 1. Start with a low concentration: Begin with a dose around the IC20 (the concentration that inhibits 20% of cell growth) and gradually increase the concentration in a stepwise manner as cells adapt.[3] 2. Be patient: Continuously culture cells in the presence of this compound for an extended period (e.g., 6-12 months).[4] 3. Maintain selective pressure: Culture the resistant cell line in a medium containing a maintenance dose of this compound. Freeze down vials of the resistant cells at different passages.[4] |
| Unexpectedly low this compound efficacy in a specific cell line | 1. High expression of ABC transporters: ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.[5][6] 2. Enhanced DNA damage repair (DDR) capacity: Efficient repair of this compound-induced DNA damage can lead to cell survival.[7][8] 3. Altered HDAC activity: The cell line may have intrinsic differences in histone deacetylase (HDAC) expression or activity. | 1. Assess ABC transporter expression: Use qPCR or Western blotting to measure the expression of common drug efflux pumps like P-glycoprotein (P-gp/ABCB1), MRP1/ABCC1, and BCRP/ABCG2.[5] Consider co-treatment with an ABC transporter inhibitor. 2. Evaluate DDR pathway activation: Measure the levels of key DDR proteins (e.g., γH2AX, RAD51) by Western blot or immunofluorescence after this compound treatment.[9] Combination with a DDR inhibitor (e.g., a PARP inhibitor) could be explored. 3. Measure HDAC activity: Use a commercial HDAC activity assay to compare the basal HDAC activity in your cell line to that of sensitive lines.[10][11] |
| Inconsistent results in DNA damage or apoptosis assays | 1. Suboptimal timing of analysis: The peak of DNA damage and subsequent apoptosis can be time-dependent. 2. Incorrect antibody or reagent concentration: Using too much or too little of a detection reagent can lead to high background or weak signals. 3. Cell cycle synchronization: Asynchronous cell populations can respond differently to DNA-damaging agents. | 1. Perform a time-course experiment: Analyze DNA damage (e.g., γH2AX foci) and apoptosis (e.g., Annexin V staining) at multiple time points after this compound treatment (e.g., 6, 12, 24, 48 hours).[12][13] 2. Optimize assay conditions: Titrate antibodies and reagents to determine the optimal concentration for your specific cell line and experimental setup. 3. Consider cell cycle synchronization: If variability is high, consider synchronizing cells in a specific phase of the cell cycle before drug treatment. |
Frequently Asked Questions (FAQs)
1. What is the dual mechanism of action of this compound?
This compound is a first-in-class molecule that combines the functions of two different types of anticancer agents.[7][8][9][14] It contains a bendamustine moiety, which is an alkylating agent that causes DNA damage, and a vorinostat moiety, which is a pan-histone deacetylase (HDAC) inhibitor.[9][15][14] The HDAC inhibition is thought to relax the chromatin structure, potentially allowing the alkylating agent better access to the DNA, thereby enhancing its DNA-damaging effects.[7][8]
2. How can I determine if my cancer cell line is sensitive or resistant to this compound?
Sensitivity or resistance is typically determined by measuring the half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit 50% of cell proliferation or viability. A lower IC50 value indicates higher sensitivity, while a higher IC50 value suggests resistance.[16][17] You can compare the IC50 value of your cell line to published data for other cell lines (see the data table below). A significant increase (e.g., 3- to 10-fold or higher) in the IC50 of an experimentally derived resistant line compared to its parental line is a common indicator of acquired resistance.[3]
3. What are the known mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound are still under investigation, they are likely to involve pathways that counteract its dual mechanism of action:
-
Increased DNA Repair: Enhanced activity of DNA damage response (DDR) pathways can repair the DNA cross-links induced by the bendamustine component.[7][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5][18]
-
Alterations in Apoptotic Pathways: Defects in the signaling pathways that lead to programmed cell death (apoptosis) can allow cancer cells to survive this compound-induced damage.
-
Changes in HDAC Isoform Expression: Alterations in the expression or activity of specific HDACs could potentially reduce the effectiveness of the vorinostat component.
4. Can this compound overcome resistance to other chemotherapy drugs?
Yes, studies have shown that this compound can be effective in cancer models that are resistant to other treatments. For example, it has demonstrated efficacy in temozolomide-resistant glioblastoma cells.[9][12][13] Its unique dual mechanism of action may allow it to bypass the resistance mechanisms that affect single-agent therapies.
5. What combination therapies with this compound are being explored to overcome resistance?
Combining this compound with other anticancer agents is a key strategy to enhance its efficacy and overcome resistance. Some combinations that have been investigated preclinically include:
-
Radiotherapy: this compound has been shown to act as a radiosensitizer, increasing the effectiveness of radiation treatment in glioblastoma models.[9][15]
-
Daratumumab: In multiple myeloma, this compound can increase the expression of CD38 on the surface of cancer cells, which enhances the efficacy of the anti-CD38 antibody daratumumab.[19][20][21]
-
Celecoxib or Temozolomide: In glioma cells, combining this compound with either celecoxib or temozolomide has shown superior anti-cancer effects compared to temozolomide alone.[12][13]
Data Presentation
Table 1: this compound (EDO-S101) IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MOLP-8 | Multiple Myeloma | ~0.25 - 0.5 | Sensitive |
| RPMI-8226 | Multiple Myeloma | ~1.0 - 2.5 | Moderately Sensitive |
| MM.1S | Multiple Myeloma | ~1.0 - 2.5 | Moderately Sensitive |
| JJN3 | Multiple Myeloma | > 2.5 | Less Sensitive |
| U-87 MG | Glioblastoma (Temozolomide-sensitive) | 5 - 10 | Cytotoxic effects observed in this range. |
| U-138 MG | Glioblastoma (Temozolomide-resistant) | 5 - 10 | Cytotoxic effects observed in this range. |
| HL cell lines | Hodgkin Lymphoma | 1.6 - 6.3 | High toxicity observed.[14] |
| T-PLL primary cells | T-cell Prolymphocytic Leukemia | LD50 = 0.4 | LD50 (Lethal Dose, 50%) value reported.[22] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., incubation time, cell density). The data presented here are aggregated from multiple sources for comparative purposes.[12][22][23]
Experimental Protocols
Protocol 1: Assessment of this compound-Induced DNA Damage via γH2AX Staining
This protocol describes the detection of DNA double-strand breaks by measuring the phosphorylation of histone H2AX (γH2AX) using flow cytometry.
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50 value) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Trypsinize the cells, transfer them to flow cytometry tubes, and wash with cold PBS.
-
Fixation and Permeabilization: Fix the cells in 70% ethanol and store them at -20°C. Before staining, wash the cells and permeabilize them with a suitable buffer (e.g., 0.25% Triton X-100 in PBS).
-
Antibody Staining: Incubate the cells with a FITC-conjugated anti-γH2AX antibody (or a primary antibody followed by a fluorescently-labeled secondary antibody) overnight at 4°C.[24]
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. An increase in FITC fluorescence intensity indicates an increase in γH2AX levels and, consequently, DNA damage.[24]
Protocol 2: In Vitro HDAC Inhibition Assay
This protocol outlines a general method for measuring the inhibition of HDAC enzymes by this compound using a fluorogenic assay.
-
Reagents:
-
Recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, 6).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., trypsin in assay buffer).
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black microplate, add the diluted this compound or vehicle control.
-
Add the HDAC enzyme to each well and incubate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[25]
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to release a fluorescent signal.
-
Measure the fluorescence on a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[10]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound in cancer cells.
Caption: Key mechanisms of resistance to this compound.
Caption: Workflow for assessing this compound sensitivity and investigating resistance.
References
- 1. Cell Culture Troubleshooting [sigmaaldrich.com]
- 2. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of this compound in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purdue Pharma L.P. Announces Successful Completion Of First-In-Human Study For Oncology Therapy Candidate this compound [myelomabeacon.org]
- 9. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 18. mdpi.com [mdpi.com]
- 19. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands [mdpi.com]
- 20. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. P848: this compound (EDO-S101), AN ALKYLATOR AND HISTONE DEACETYLASE INHIBITOR, ENHANCES THE EFFICACY OF DARATUMUMAB IN PRECLINICAL MODELS OF MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of novel DNA‐damaging agents through phenotypic screening for DNA double‐strand break - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hematological Toxicities of Tinostamustine In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tinostamustine in vivo. The information is designed to help manage and mitigate the hematological toxicities associated with this novel alkylating deacetylase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly EDO-S101) is a first-in-class fusion molecule that combines the alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1] This dual mechanism is designed to improve the access of the alkylating agent to the cancer cell's DNA, induce DNA damage, and simultaneously inhibit DNA repair mechanisms, leading to cancer cell death.
Q2: What are the primary hematological toxicities observed with this compound in vivo?
A2: Based on clinical trial data, the primary hematological toxicities associated with this compound are thrombocytopenia (low platelet count), anemia (low red blood cell count), lymphopenia (low lymphocyte count), and neutropenia (low neutrophil count).[1] Myelosuppression is a known side effect of bendamustine, a component of this compound.[2]
Q3: What is the reported maximum tolerated dose (MTD) of this compound in clinical trials?
A3: In a Phase I clinical trial involving patients with relapsed/refractory hematological malignancies, the MTD of this compound was determined to be 100 mg/m².[1]
Q4: Are the hematological toxicities of this compound reversible?
A4: Preclinical studies have suggested that the toxicity of this compound is manageable, with observations of reversible body weight loss in mouse models.[3] The hematological toxicities associated with bendamustine are generally reversible.
Troubleshooting Guide
Issue 1: Severe neutropenia is observed in our mouse model following this compound administration.
-
Question: How can we manage and potentially prevent severe neutropenia in our in vivo experiments?
-
Answer:
-
Monitoring: Implement a frequent blood monitoring schedule, such as every 3-4 days, after this compound administration to track absolute neutrophil count (ANC).
-
Prophylactic Support: For future cohorts, consider the prophylactic administration of Granulocyte-Colony Stimulating Factor (G-CSF). G-CSF can be administered subcutaneously to stimulate the production of neutrophils.
-
Dose Reduction: If severe neutropenia (e.g., ANC < 500/µL) is consistently observed, a dose reduction of this compound in subsequent experimental groups may be necessary.
-
Supportive Care: Ensure animals are housed in a clean environment to minimize the risk of opportunistic infections during periods of neutropenia.
-
Issue 2: Significant thrombocytopenia is leading to bleeding complications in our rat model.
-
Question: What are the best practices for managing this compound-induced thrombocytopenia in a preclinical setting?
-
Answer:
-
Monitoring: Closely monitor platelet counts via regular blood sampling.
-
Intervention Thresholds: Establish clear intervention thresholds. For example, if platelet counts drop below a critical level (e.g., <50,000/µL), consider intervention.
-
Platelet Transfusions: For valuable study animals, platelet transfusions can be administered to mitigate bleeding risks.
-
Dose and Schedule Modification: Evaluate if modifying the dosing schedule (e.g., allowing for a longer recovery period between doses) or reducing the dose can lessen the severity of thrombocytopenia.
-
Issue 3: We are observing a significant drop in hemoglobin levels, indicating anemia, which may affect the overall health and tumor growth in our xenograft model.
-
Question: How can we address this compound-induced anemia in our in vivo studies?
-
Answer:
-
Monitoring: Regularly monitor hemoglobin and hematocrit levels.
-
Erythropoiesis-Stimulating Agents (ESAs): Consider the use of ESAs to stimulate red blood cell production.
-
Blood Transfusions: In cases of severe anemia that may compromise the experimental outcomes, red blood cell transfusions can be performed.
-
Nutritional Support: Ensure adequate nutrition and hydration, as this can support overall animal health and hematopoietic function.
-
Quantitative Data Summary
Table 1: Reported Hematological Toxicities of this compound (Clinical Data)
| Toxicity | Grade 3 | Grade 4 |
| Thrombocytopenia | Reported | Reported |
| Anemia | Reported | Reported |
| Neutropenia | Reported | Reported |
| Lymphopenia | Reported | Not specified |
Data synthesized from published Phase I clinical trial results.[1]
Table 2: Example Grading of Hematological Toxicity in Preclinical Models (Adapted from NCI CTCAE)
| Grade | Neutrophils (x10³/µL) | Platelets (x10³/µL) | Hemoglobin (g/dL) |
| 0 (Normal) | >1.5 | >150 | >10.0 |
| 1 (Mild) | 1.0 - <1.5 | 75 - <150 | 8.0 - 10.0 |
| 2 (Moderate) | 0.5 - <1.0 | 50 - <75 | 6.5 - <8.0 |
| 3 (Severe) | <0.5 | <50 | <6.5 |
| 4 (Life-threatening) | - | - | - |
This table provides a general framework; specific thresholds may need to be adjusted based on the animal model and experimental goals.
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity in a Mouse Xenograft Model
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample (approximately 50-100 µL) from each mouse via a suitable method (e.g., tail vein, saphenous vein).
-
This compound Administration: Administer this compound at the desired dose and schedule.
-
Post-Dosing Blood Collection: Collect blood samples at regular intervals (e.g., days 3, 7, 14, and 21) after the last dose of each treatment cycle.
-
Complete Blood Count (CBC) Analysis: Analyze the blood samples for CBC parameters, including white blood cell count with differential, red blood cell count, hemoglobin, hematocrit, and platelet count.
-
Data Analysis: Compare the post-dosing CBC results to the baseline values to determine the nadir and recovery kinetics for each hematological parameter.
Protocol 2: In Vivo Management of this compound-Induced Neutropenia with G-CSF
-
Animal Model: Utilize a mouse model known to be sensitive to chemotherapy-induced neutropenia.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: this compound + G-CSF
-
-
This compound Dosing: Administer this compound at a dose known to induce neutropenia.
-
G-CSF Administration: Begin G-CSF administration 24 hours after this compound administration. A typical dose for mice is 5-10 µg/kg/day, administered subcutaneously for 5-7 consecutive days.
-
Monitoring: Perform daily or every-other-day blood collections to monitor ANC.
-
Endpoint Analysis: Compare the depth and duration of neutropenia between Group 2 and Group 3 to evaluate the efficacy of G-CSF in mitigating this toxicity.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for managing hematological toxicities.
References
- 1. Safety and Efficacy of this compound in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical anti-myeloma activity of EDO-S101, a new bendamustine-derived molecule with added HDACi activity, through potent DNA damage induction and impairment of DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Blood-Brain Barrier: A Technical Support Center for Enhancing Tinostamustine's CNS Penetration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers dedicated to improving the delivery of tinostamustine across the blood-brain barrier (BBB). Here, you will find troubleshooting advice for common experimental hurdles, answers to frequently asked questions, detailed experimental protocols, and key data to inform your research strategy.
Frequently Asked Questions (FAQs)
Q1: What is the current understanding of this compound's ability to cross the blood-brain barrier?
A1: Preclinical data suggests that this compound has the capacity to cross the blood-brain barrier to some extent. In murine models, central nervous system (CNS) penetration has been observed to be between 13.8% and 16.5%, depending on the method of intravenous administration[1]. This inherent ability makes it a promising candidate for treating brain tumors like glioblastoma, though enhancing its penetration is a key area of research to maximize therapeutic efficacy.
Q2: What is the dual mechanism of action of this compound?
A2: this compound is a first-in-class alkylating deacetylase inhibitor[2]. It is a fusion molecule composed of the alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat[3]. This dual functionality allows it to simultaneously induce DNA damage in cancer cells via alkylation and inhibit DNA repair mechanisms through HDAC inhibition, leading to synergistic antitumor activity[2][4][5].
Q3: What are the main challenges in developing HDAC inhibitors for brain tumors?
A3: A primary challenge is the limited brain penetration of many HDAC inhibitors. The blood-brain barrier effectively restricts the passage of many of these molecules. Additionally, a lack of selectivity for specific HDAC isoforms can lead to off-target effects and a narrow therapeutic window. Identifying biomarkers to predict patient response to HDAC inhibitor therapy is another ongoing area of research.
Q4: What general strategies can be employed to improve the BBB penetration of a small molecule like this compound?
A4: Several medicinal chemistry and pharmaceutical technology approaches can be explored. These include designing prodrugs to enhance lipophilicity or to hijack endogenous BBB transporters[6][7][8][9][10]. Formulation strategies using nanosystems like liposomes, polymeric nanoparticles, or solid lipid nanoparticles can also facilitate transport across the BBB.
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments aimed at evaluating and improving this compound's BBB penetration.
In Vitro BBB Model Troubleshooting
Q: My in vitro BBB model shows inconsistent and low transendothelial electrical resistance (TEER) values. What could be the cause and how can I fix it?
A: Low and variable TEER values are a common issue and can stem from several factors. Below is a troubleshooting workflow to help identify and resolve the problem.
Caption: Troubleshooting workflow for low TEER values.
Q: I am observing high variability in the permeability of my positive and negative control compounds across the in vitro BBB model. What should I investigate?
A: High variability in control compound permeability can compromise the validity of your this compound transport data. Here’s a logical approach to troubleshoot this issue:
Caption: Troubleshooting high permeability variability.
In Vivo Study Troubleshooting
Q: The brain-to-plasma concentration ratio of this compound is lower than expected in my mouse model. What are the potential reasons?
A: A lower-than-expected brain-to-plasma ratio for this compound in vivo can be attributed to several factors. Consider the following possibilities:
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp at the BBB, actively pumping it out of the brain.
-
Rapid Metabolism: The drug may be rapidly metabolized in the periphery or within the brain endothelial cells, reducing the amount available to enter the brain parenchyma.
-
Plasma Protein Binding: High binding of this compound to plasma proteins would reduce the free fraction of the drug available for BBB penetration.
-
Experimental Technique: Inconsistent dosing, timing of sample collection, or issues with brain perfusion during tissue harvesting can all lead to artificially low brain concentration measurements.
Quantitative Data
The following table summarizes key physicochemical properties and preclinical pharmacokinetic data for this compound relevant to its BBB penetration.
| Parameter | Value | Reference |
| Physicochemical Properties | ||
| Molecular Weight | 415.4 g/mol | [3] |
| XLogP3 | 3.6 | [3] |
| Preclinical Pharmacokinetics (Murine Model) | ||
| CNS Penetration (IV Bolus) | 16.5% | [1] |
| CNS Penetration (Continuous IV Infusion) | 13.8% | [1] |
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a general method for assessing the permeability of this compound across an in vitro BBB model using a transwell system.
Materials:
-
Brain microvascular endothelial cells (e.g., b.End3 or hCMEC/D3)
-
Astrocytes (optional, for co-culture)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture media and supplements
-
Transendothelial electrical resistance (TEER) meter
-
This compound
-
Lucifer yellow (paracellular permeability marker)
-
LC-MS/MS or other suitable analytical method
Procedure:
-
Cell Seeding: Seed the brain microvascular endothelial cells on the apical side of the transwell inserts. If using a co-culture model, seed astrocytes on the basolateral side of the well.
-
Model Maturation: Culture the cells until a confluent monolayer is formed and stable TEER values are achieved (typically >150 Ω x cm²).
-
Permeability Assay: a. Replace the media in the apical and basolateral compartments with fresh, pre-warmed assay buffer. b. Add this compound and Lucifer yellow to the apical (donor) chamber. c. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber. d. Immediately replace the collected volume with fresh assay buffer.
-
Sample Analysis: a. Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method. b. Measure the fluorescence of Lucifer yellow to assess the integrity of the cell monolayer.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for this compound.
Caption: In vitro BBB permeability assay workflow.
In Vivo Blood-Brain Barrier Penetration Study in Mice
This protocol outlines a method to determine the brain-to-plasma concentration ratio of this compound in mice.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
This compound formulation for intravenous injection
-
Anesthetics (e.g., ketamine/xylazine)
-
Saline for perfusion
-
Homogenizer
-
LC-MS/MS or other suitable analytical method
Procedure:
-
Dosing: Administer this compound to the mice via intravenous (tail vein) injection at the desired dose.
-
Sample Collection: a. At a predetermined time point post-dose, anesthetize the mouse. b. Collect a blood sample via cardiac puncture into an appropriate anticoagulant tube.
-
Brain Perfusion and Harvesting: a. Perform transcardial perfusion with cold saline to remove blood from the brain vasculature. b. Carefully dissect the brain and record its weight.
-
Sample Processing: a. Centrifuge the blood sample to obtain plasma. b. Homogenize the brain tissue in a suitable buffer.
-
Sample Analysis: a. Extract this compound from the plasma and brain homogenate samples. b. Quantify the concentration of this compound in both matrices using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio.
Caption: In vivo BBB penetration study workflow.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C19H28Cl2N4O2 | CID 46836227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Investigational Drug this compound to be Included in GBM AGILE Clinical Trial for Glioblastoma - Imbrium Therapeutics [imbriumthera.com]
- 5. This compound (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [mdpi.com]
Stabilizing Tinostamustine for long-term experiments
Welcome to the technical support center for tinostamustine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in long-term experiments by providing essential information on its stability, handling, and mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as EDO-S101) is a first-in-class molecule that fuses the alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1][2] This dual functionality allows it to simultaneously damage DNA and inhibit DNA repair mechanisms. The bendamustine moiety alkylates DNA, creating cross-links that inhibit DNA, RNA, and protein synthesis, ultimately leading to apoptosis.[1][3] The vorinostat moiety inhibits HDAC enzymes, leading to the accumulation of acetylated histones. This alters chromatin structure, modulates gene expression, and can induce cell cycle arrest and apoptosis.[1][3]
Q2: What are the main stability concerns when working with this compound?
A2: The primary stability concern is its susceptibility to hydrolysis in aqueous solutions.[4] The bendamustine component of this compound is known to degrade rapidly in neutral or basic conditions, which are typical for cell culture media.[1] Therefore, for long-term experiments, the degradation of this compound in the culture medium can lead to a decrease in its effective concentration and loss of activity over time.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[5] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO to minimize hydrolysis. For example, a stock solution of 10-20 mM can be prepared. To avoid issues with solubility, ensure you are using fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[6] Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C for long-term stability.[7] Avoid repeated freeze-thaw cycles.
Q4: How stable is this compound in cell culture medium?
Q5: How often should I change the medium containing this compound in my long-term experiments?
A5: For long-term cell culture experiments with this compound, it is recommended to change the medium every 24 to 48 hours to maintain a consistent concentration of the active compound.[6][8] The optimal frequency may depend on the specific cell line, its metabolic rate, and the experimental endpoint. It is advisable to empirically determine the ideal media change schedule for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or loss of drug activity in long-term experiments. | Degradation of this compound in the aqueous cell culture medium at 37°C. | - Replace the culture medium with freshly prepared medium containing this compound every 24-48 hours. - For very long-term experiments, consider passaging the cells and re-plating them in fresh medium with the drug.[8] |
| Precipitation of the compound upon dilution in aqueous media. | Low aqueous solubility of this compound. The final DMSO concentration in the medium may be too low to keep the drug in solution. | - Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%). - When preparing working solutions, perform serial dilutions and ensure thorough mixing at each step. - Warm the medium to 37°C before adding the this compound solution. |
| Inconsistent experimental results between batches. | - Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles. - Inconsistent timing of media changes. | - Prepare fresh aliquots of the stock solution from a new vial of lyophilized powder. - Strictly adhere to a consistent schedule for media changes throughout the experiment. |
| Unexpected cytotoxicity to control cells. | The DMSO concentration in the final culture medium is too high. | - Prepare a higher concentration stock solution of this compound to reduce the volume of DMSO added to the culture medium. - Include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess the effect of the solvent on your cells. |
Data Summary
This compound Solubility
| Solvent | Solubility | Notes |
| DMSO | 14 mg/mL (33.7 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[6] |
| Ethanol | 2 mg/mL | May require slight warming. |
| Water | Insoluble | This compound is prone to hydrolysis in aqueous solutions.[4] |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL | Limited solubility in aqueous buffers. |
Data sourced from publicly available information.
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MM.1S | Multiple Myeloma | 1.6 - 4.8 |
| U-87 MG | Glioblastoma | ~5 |
| U-138 MG | Glioblastoma | ~5 |
IC50 values are approximate and can vary depending on the assay conditions and duration of exposure.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Long-Term Treatment of Adherent Cells with this compound
-
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Sterile serological pipettes and pipette tips
-
-
Procedure:
-
Seed the cells at an appropriate density to avoid confluency within the 48-hour treatment window.
-
Allow the cells to adhere and recover for 24 hours.
-
Prepare fresh treatment medium by diluting the this compound stock solution to the desired final concentration in pre-warmed (37°C) complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and controls.
-
Aspirate the old medium from the cell culture plates.
-
Gently add the freshly prepared treatment medium to the cells.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Repeat steps 4 and 5 every 24 to 48 hours for the duration of the experiment.
-
On the day of analysis, collect the cells or supernatant as required by your experimental endpoint.
-
Visualizations
This compound's Dual Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas [mdpi.com]
- 4. Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. researchgate.net [researchgate.net]
- 7. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Tinostamustine assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Tinostamustine in various in vitro assays. The information is designed to help identify and resolve common issues leading to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro assays, it is recommended to prepare a stock solution in fresh, high-quality DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1]
Q2: How should this compound stock solutions be stored?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is recommended.
Q3: At what concentration range should I test this compound in my cell line?
A3: The effective concentration of this compound can vary significantly depending on the cell line. Based on published data, the half-maximal inhibitory concentration (IC50) for myeloma cell lines typically ranges from 5 to 13 µM.[1] For glioblastoma cell lines, the IC50 values can range from approximately 1.7 µM to over 50 µM.[2] It is advisable to perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific cell line.
Q4: How does the dual mechanism of action of this compound affect experimental design?
A4: this compound functions as both an alkylating agent, causing DNA damage, and a histone deacetylase (HDAC) inhibitor, which alters chromatin structure and gene expression.[2][3] This dual activity can lead to complex cellular responses. When designing experiments, consider that endpoints related to DNA damage (e.g., γH2AX foci formation) may be observed at different time points than those related to HDAC inhibition (e.g., changes in protein acetylation). It is important to consider both mechanisms when interpreting results.
Data Presentation: this compound IC50 Values
The following tables summarize the reported IC50 values for this compound in various cancer cell lines. These values can serve as a reference for designing experiments.
Table 1: this compound IC50 Values in Myeloma Cell Lines
| Cell Line | IC50 (µM) |
| Myeloma Cell Lines (unspecified, 8 lines) | 5 - 13 |
Data sourced from Selleck Chemicals product information.[1]
Table 2: this compound IC50 Values in Glioblastoma Cell Lines
| Cell Line | MGMT Status | IC50 (µM) |
| U87MG | Negative | ~5 |
| U251 | Negative | ~6 |
| A172 | Positive | ~10 |
| T98G | Positive | ~13 |
| GSC Lines (5/7) | N/A | 4.3 - 13.4 |
| GSC Lines (2/7) | N/A | > 25 |
Data adapted from a study on preclinical models of glioblastoma.[2]
Experimental Protocols
Below are detailed methodologies for key experiments commonly performed with this compound.
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound.[4][5][6]
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[7][8][9]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Collection: After treatment with this compound, collect both adherent and floating cells. Centrifuge the cell suspension at a low speed.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.
-
Unstained cells should be used to set the baseline fluorescence.
-
Cells stained with only Annexin V-FITC and only PI should be used for compensation.
-
Healthy cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Clonogenic Survival Assay
This assay assesses the long-term effects of this compound on the ability of single cells to form colonies.[10][11][12][13]
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
Trypsin-EDTA
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension and seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates.
-
Treatment: Allow the cells to attach for a few hours, then treat with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO2, allowing colonies to form.
-
Fixation and Staining: After the incubation period, wash the wells with PBS, fix the colonies with a methanol/acetic acid solution, and then stain with crystal violet solution for about 30 minutes.
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to assess the effect of this compound on clonogenic survival.
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting into each well. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Incomplete dissolution of formazan crystals | Ensure complete solubilization by gentle shaking and visual inspection before reading the plate. | |
| IC50 values differ significantly between experiments | Variation in cell passage number or confluency | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and at a consistent confluency at the time of treatment. |
| This compound degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Inconsistent incubation times | Maintain consistent treatment and MTT incubation times across all experiments. | |
| No dose-dependent effect observed | This compound concentration range is too low or too high | Perform a wider range of serial dilutions to capture the full dose-response curve. |
| Cell line is resistant to this compound | Confirm the sensitivity of your cell line by referring to published data or testing a known sensitive cell line as a positive control. |
Issues with Apoptosis Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High percentage of necrotic cells (Annexin V+/PI+) in control group | Harsh cell handling | Handle cells gently during collection and washing steps. Avoid excessive vortexing. |
| Over-trypsinization | Use the minimum necessary concentration and incubation time for trypsinization. | |
| Low percentage of apoptotic cells in treated group | Insufficient drug concentration or treatment time | Optimize the this compound concentration and treatment duration based on cell viability assay results. |
| Apoptotic cells were lost during cell collection | Collect both the supernatant and adherent cells to ensure all apoptotic cells are included in the analysis. | |
| High background fluorescence | Inadequate washing | Ensure cells are washed thoroughly with PBS before staining. |
| Autofluorescence of cells or compound | Run an unstained control to assess the level of autofluorescence. If necessary, use a different fluorochrome for Annexin V with a distinct emission spectrum. |
Visualizations
Signaling Pathways of this compound
Caption: Dual mechanism of action of this compound.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting inconsistent IC50 values.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for Annexin V/PI apoptosis assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of this compound in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchhub.com [researchhub.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
Technical Support Center: Minimizing Tinostamustine-Induced DNA Damage in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving tinostamustine. The focus is on strategies and methodologies to understand and potentially minimize DNA damage in normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class alkylating deacetylase inhibitor. It is a fusion molecule that combines the functionalities of two different drug classes: the alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1][2][3] Its dual mechanism of action involves:
-
DNA Alkylation: The bendamustine component alkylates DNA, creating cross-links and double-strand breaks. This damage disrupts DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cells.[4][5]
-
HDAC Inhibition: The vorinostat moiety inhibits HDAC enzymes, leading to hyperacetylation of histones. This relaxes the chromatin structure, which is thought to enhance the access of the alkylating agent to the DNA, thereby increasing its efficacy.[4][5] HDAC inhibition also modulates gene expression, which can contribute to cell cycle arrest and apoptosis.[1]
Q2: Does this compound affect normal cells and cancer cells differently?
While this compound is designed to target cancer cells, it can also induce DNA damage in normal cells. However, preclinical evidence suggests that there may be a therapeutic window based on the differential DNA damage response (DDR) between normal and cancerous cells.
The HDAC inhibitor component of this compound is key to this selectivity. Studies on HDAC inhibitors like vorinostat have shown that while they can induce DNA double-strand breaks in both normal and cancer cells, normal cells are more proficient at repairing this damage.[5][6] In contrast, cancer cells often have compromised DNA repair pathways, making them more susceptible to the accumulation of lethal DNA damage.[5][6] Specifically, HDAC inhibitors have been shown to down-regulate key DNA repair proteins in cancer cells, an effect not observed in normal cells.
Q3: What are the known IC50 values for this compound in various cell lines?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for this compound have been reported for several cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U-87 MG | Glioblastoma | ~5-10 | [5][7] |
| U-138 MG | Glioblastoma | ~5-10 | [5][7] |
| U251 | Glioblastoma | 4.3 - 13.4 | [8] |
| A172 | Glioblastoma | 4.3 - 13.4 | [8] |
| T98G | Glioblastoma | 4.3 - 13.4 | [8] |
| Myeloma Cell Lines (various) | Multiple Myeloma | 5-13 | [9][10] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
At present, specific IC50 values for this compound in normal human cell lines are not widely available in published literature. However, studies on related compounds suggest that normal cells, such as peripheral blood mononuclear cells (PBMCs), generally exhibit lower sensitivity to DNA damaging agents compared to cancer cell lines.
Troubleshooting Guides
Issue 1: Excessive Toxicity Observed in Normal Control Cell Lines
If you are observing high levels of cytotoxicity in your normal cell line controls when treated with this compound, consider the following troubleshooting steps:
Possible Cause 1: Sub-optimal Cell Health
-
Solution: Ensure that your normal cell lines are healthy, within a low passage number, and free from contamination. Stressed cells can be more susceptible to drug-induced damage.
Possible Cause 2: Inappropriate Drug Concentration
-
Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your specific normal cell line. Start with a wide range of concentrations to identify a sub-lethal dose that can be used for mechanistic studies.
Possible Cause 3: Lack of Protective Factors
-
Solution: Consider co-treatment with cytoprotective agents that may selectively protect normal cells.
-
Amifostine: This is a prodrug that is converted to its active metabolite, WR-1065, by alkaline phosphatase, which is more active on the surface of normal cells. WR-1065 is a potent scavenger of reactive oxygen species and can donate a hydrogen atom to repair DNA damage.[1][11][12][13]
-
N-acetylcysteine (NAC): NAC is a precursor to the antioxidant glutathione. It can help to mitigate oxidative stress, a common side effect of DNA damaging agents.[14][15][16]
-
Issue 2: Inconsistent or Unreliable DNA Damage Quantification
When assessing DNA damage using methods like γH2AX staining or the comet assay, inconsistent results can be a challenge.
For γH2AX Immunofluorescence Staining:
-
Possible Cause 1: Poor Antibody Staining: This could be due to incorrect antibody concentration, improper fixation and permeabilization, or issues with the secondary antibody.
-
Solution: Optimize the primary and secondary antibody concentrations. Ensure that the fixation method is appropriate for the antibody and that permeabilization is sufficient to allow antibody entry into the nucleus. Always include positive and negative controls in your experiment.
-
-
Possible Cause 2: High Background Signal: Non-specific antibody binding can obscure the true signal.
-
Solution: Increase the blocking time or try a different blocking agent (e.g., normal serum from the species of the secondary antibody). Ensure thorough washing steps between antibody incubations.
-
-
Possible Cause 3: Fading of Fluorescent Signal:
-
Solution: Use an anti-fade mounting medium and store slides in the dark. Image the slides as soon as possible after staining.
-
For Comet Assay:
-
Possible Cause 1: "Hedgehog" Comets: These are comets with a small or non-existent head and a large, diffuse tail, often indicative of apoptotic or necrotic cells.
-
Solution: Ensure that the drug concentrations and treatment times used are not excessively toxic, leading to widespread cell death. It is recommended to perform a viability assay (e.g., trypan blue exclusion) in parallel.
-
-
Possible Cause 2: Variation in Gel Background:
-
Solution: Ensure that the agarose is fully dissolved and at the correct temperature before embedding the cells. Handle slides gently to avoid scratching the gel.
-
-
Possible Cause 3: Inconsistent Electrophoresis:
-
Solution: Ensure that the electrophoresis buffer is fresh and at the correct pH and temperature. The voltage and duration of electrophoresis should be consistent across all experiments.
-
Experimental Protocols
Protocol 1: Assessing DNA Double-Strand Breaks using γH2AX Staining
This protocol outlines the immunofluorescent detection of γH2AX, a marker for DNA double-strand breaks.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-histone H2A.X (Ser139) antibody
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS, protected from light.
-
Counterstain with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using appropriate image analysis software.
Protocol 2: Quantifying DNA Damage with the Alkaline Comet Assay
This protocol is for the detection of single- and double-strand DNA breaks.
Materials:
-
Cell suspension
-
This compound
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Comet assay slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Gold)
Procedure:
-
Treat cells in suspension with this compound for the desired time.
-
Harvest the cells and resuspend in ice-cold PBS.
-
Mix the cell suspension with molten LMPA at a 1:10 ratio (v/v).
-
Pipette the cell/LMPA mixture onto a comet assay slide pre-coated with NMPA.
-
Allow the gel to solidify at 4°C for 10 minutes.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Transfer the slides to a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage.
-
After electrophoresis, gently wash the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., % tail DNA, tail moment) using specialized software.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound.
Caption: Simplified DNA damage response pathway.
References
- 1. pollenbiology.cz [pollenbiology.cz]
- 2. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety and Efficacy of this compound in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Two New Faces of Amifostine: Protector from DNA Damage in Normal Cells and Inhibitor of DNA Repair in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 14. dovepress.com [dovepress.com]
- 15. N-Acetyl Cysteine as a promising therapeutic approach in ovarian cancer: potential and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-acetylcysteine chemoprotection without decreased cisplatin antitumor efficacy in pediatric tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Tinostamustine Treatment for MGMT-Unmethylated Tumors
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing Tinostamustine, particularly in the context of O6-methylguanine-DNA-methyltransferase (MGMT)-unmethylated tumors. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound (formerly EDO-S101) is a first-in-class alkylating deacetylase inhibitor (AK-DACi).[1][2] It is a novel chemical entity that fuses the DNA-damaging effects of an alkylating agent, bendamustine, with the pan-histone deacetylase (HDAC) inhibitory activity of vorinostat.[1][2][3] The proposed dual mechanism involves the HDAC inhibitor relaxing the chromatin structure, which may improve the access of the alkylating agent to the DNA. This leads to DNA damage and subsequent cancer cell death.[3]
Q2: Why is this compound a promising candidate for MGMT-unmethylated tumors?
A2: MGMT-unmethylated tumors express high levels of the MGMT protein, which repairs DNA damage caused by standard alkylating agents like temozolomide (TMZ), leading to treatment resistance.[4][5] Patients with MGMT-unmethylated glioblastoma (GBM) have a significantly worse prognosis compared to those with methylated MGMT promoters.[6][7] Preclinical studies have shown that this compound's antitumor effects, including inducing cell death and inhibiting proliferation, are effective irrespective of the tumor's MGMT expression status.[1][2][8] This suggests it may overcome the primary resistance mechanism seen in this challenging patient population.
Q3: What is the current clinical development status of this compound for MGMT-unmethylated glioblastoma?
A3: this compound has been evaluated in a Phase 1 clinical trial (NCT05432375) as an adjuvant treatment for patients with newly diagnosed MGMT-unmethylated GBM who have completed standard chemoradiation with temozolomide.[9][10] The study aimed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), while also assessing safety and preliminary efficacy.[10] Additionally, this compound is slated to be included as a treatment arm in the adaptive Phase 2/3 GBM AGILE trial for both newly diagnosed and recurrent glioblastoma.[11]
Q4: How does this compound's activity compare to its individual components or standard therapy in preclinical models?
A4: In preclinical models of glioblastoma, this compound demonstrated stronger antiproliferative and pro-apoptotic effects than either vorinostat or bendamustine used alone and showed activity comparable to their combination.[1][8] Furthermore, in orthotopic intra-brain animal models, this compound showed significant therapeutic activity, suppressing tumor growth and prolonging survival more effectively than bendamustine, radiotherapy (RT), or temozolomide. It also exhibited a strong radiosensitizing effect.[1][8]
Troubleshooting Guides
Q1: My MGMT-unmethylated cell line shows variable sensitivity to this compound in vitro. What factors should I check?
A1: Inconsistent results can arise from several factors:
-
Drug Stability: Ensure that the stock solution of this compound is prepared, aliquoted, and stored correctly according to the manufacturer's instructions to avoid degradation.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, as high-passage cells can exhibit altered phenotypes and drug responses. Verify the MGMT expression status of your cell line, as it can sometimes change over time in culture.
-
Assay Timing: The dual mechanism of this compound involves both direct DNA damage and epigenetic modification. The optimal time point to measure cell viability or apoptosis may differ from that of purely cytotoxic agents. Consider running a time-course experiment (e.g., 24, 48, 72 hours) to determine the peak effect.
-
Seeding Density: Ensure that cells are seeded at a consistent density across all experiments. Overly confluent or sparse cultures can lead to variability in drug response.
Q2: I am observing higher-than-expected toxicity in my orthotopic mouse model. How can I adjust the protocol?
A2: If you are encountering excessive toxicity, consider the following adjustments:
-
Dose Adjustment: The published MTD from clinical trials (100 mg/m²) is a starting point.[10] Doses may need to be optimized for specific animal strains or tumor models. Consider performing a dose-finding study in a small cohort of animals to establish a tolerable dose for your specific model.
-
Administration Schedule: The clinical trial protocol administers this compound on Day 1 of a 21-day cycle.[9][12] If toxicity is an issue with a single bolus dose, explore alternative schedules if appropriate for your experimental goals, such as fractionation of the dose, though this would be a deviation from clinically tested regimens.
-
Supportive Care: Ensure animals have adequate hydration and nutrition. Monitor for and manage common side effects such as weight loss or signs of distress according to your institution's animal care guidelines.
-
Vehicle Control: Confirm that the vehicle used to dissolve and administer this compound is not contributing to the observed toxicity.
Q3: The radiosensitizing effect of this compound is not as pronounced as described in the literature. What experimental parameters are critical?
A3: To observe optimal radiosensitization, timing and dosage are crucial:
-
Treatment Sequencing: The timing of this compound administration relative to radiation is critical. Preclinical studies suggest that administering this compound prior to radiation may be effective. The HDACi component can induce chromatin relaxation, potentially making the DNA more susceptible to radiation-induced damage. You may need to optimize the interval between drug administration and irradiation (e.g., 4, 12, or 24 hours).
-
Radiation Dose: The synergistic effect may be dependent on the radiation dose used. Ensure your radiation dose is within a therapeutic window where it causes some, but not complete, cell killing on its own. A very high dose may mask any synergistic effects.
-
Endpoint Measurement: The enhanced effect may be more apparent in certain endpoints. Preclinical data noted a reduced expression and prolonged presence of γH2AX, a marker of DNA double-strand breaks, indicating impaired DNA repair.[1][2] Measuring specific markers of DNA damage and repair, in addition to cell survival, can provide a more complete picture.
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Glioblastoma Models
| Model System | Cell Lines/Tumor Models | Key Findings | Reference |
|---|---|---|---|
| In Vitro | 13 GBM cell lines (MGMT-positive and negative) | Stronger antiproliferative and pro-apoptotic effects than vorinostat or bendamustine alone. | [1][2][8] |
| 7 patient-derived GBM stem cell lines | Efficacy demonstrated irrespective of MGMT expression status. | [1][8] | |
| In Vivo | U87MG, U251MG (MGMT-), T98G (MGMT+) subcutaneous xenografts | Increased time-to-progression (TTP); effect was additive/synergistic with radiotherapy. | [1][2][8] |
| | U251MG-luc, CSCs-5 orthotopic intra-brain models | Superior suppression of tumor growth and prolongation of disease-free and overall survival compared to bendamustine, RT, or TMZ alone. |[1][8] |
Table 2: Phase 1 Clinical Trial Results (NCT05432375) in Newly Diagnosed MGMT-Unmethylated GBM
| Parameter | Dose Level: 80 mg/m² | Dose Level: 100 mg/m² |
|---|---|---|
| Evaluable Patients | 3 | 6 |
| Dose-Limiting Toxicities (DLTs) | 0 | 1 (Thrombocytopenia) |
| Maximum Tolerated Dose (MTD) | - | 100 mg/m² |
| Median Progression-Free Survival (mPFS) from diagnosis | 8.5 months | 7.0 months |
| Median Overall Survival (mOS) from diagnosis | 18.0 months | 12.8 months |
| Data presented is from an interim analysis and should be interpreted with caution. | Source:[10] | Source:[10] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT)
-
Cell Seeding: Plate GBM cells (e.g., U87MG, U251MG) in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare a 2X stock solution of this compound in appropriate cell culture media. Perform serial dilutions to create a range of final concentrations for testing.
-
Treatment: Remove the existing media from the wells and add 100 µL of the drug-containing media (or vehicle control) to the respective wells.
-
Incubation: Incubate the plates for 72 hours (or an optimized time point) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for formazan crystal formation.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate IC₅₀ values using non-linear regression analysis.
Protocol 2: Orthotopic Glioblastoma Mouse Model
-
Cell Preparation: Culture luciferase-expressing MGMT-unmethylated GBM cells (e.g., U251-luc). On the day of injection, harvest cells and resuspend them in sterile, serum-free media or PBS at a concentration of 5 x 10⁷ cells/mL.
-
Animal Preparation: Anesthetize immunocompromised mice (e.g., nude mice) and secure them in a stereotactic frame.
-
Intracranial Injection: Create a small burr hole in the skull at a predetermined stereotactic coordinate (e.g., 2 mm lateral and 1 mm anterior to the bregma). Slowly inject 2-5 µL of the cell suspension (1-2.5 x 10⁵ cells) into the brain parenchyma at a depth of 3 mm.
-
Tumor Growth Monitoring: Monitor tumor establishment and growth weekly via bioluminescence imaging (BLI) after intraperitoneal injection of luciferin.
-
Treatment Initiation: Once tumors reach a specified average radiance, randomize mice into treatment groups (e.g., Vehicle, this compound, Temozolomide).
-
Drug Administration: Administer this compound intravenously (IV) via the tail vein on Day 1 of a 21-day cycle at the determined MTD.
-
Efficacy Assessment: Monitor tumor burden via BLI and animal survival. Record body weight and clinical signs of toxicity.
-
Endpoint: The primary endpoint is typically overall survival. Secondary endpoints can include changes in tumor bioluminescence over time.
Signaling Pathways and Workflows
Caption: Dual mechanism of this compound in cancer cells.
Caption: Role of MGMT in Temozolomide resistance.
References
- 1. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Treatment considerations for MGMT-unmethylated glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcancer.org [jcancer.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Outcome in unresectable glioblastoma: MGMT promoter methylation makes the difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. News Article [virtualtrials.org]
- 12. Facebook [cancer.gov]
Cell line-specific responses to Tinostamustine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Tinostamustine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as EDO-S101) is a first-in-class small molecule that functions as an alkylating deacetylase inhibitor.[1] It is a fusion molecule combining the properties of the alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat.[2][3] Its dual mechanism of action involves:
-
DNA Alkylation: The bendamustine component alkylates DNA, leading to the formation of DNA crosslinks and both single- and double-strand breaks. This damage inhibits DNA, RNA, and protein synthesis, ultimately triggering apoptosis (programmed cell death).[1][4]
-
HDAC Inhibition: The vorinostat moiety inhibits multiple HDAC enzymes, leading to an accumulation of acetylated histones.[4] This relaxes the chromatin structure, altering gene expression.[5] This can lead to the activation of cell cycle inhibitors and modulation of apoptotic pathways.[6]
Q2: In which cancer types and cell lines has this compound shown activity?
This compound has demonstrated anti-tumor activity in a variety of preclinical models, including:
-
Glioblastoma (GBM): Effective in multiple GBM cell lines and patient-derived stem cells, irrespective of MGMT (O6-methylguanine-DNA-methyltransferase) expression status.[1][2]
-
Multiple Myeloma (MM): Shows synergistic cytotoxicity with proteasome inhibitors in myeloma cell lines.[4] It can also enhance the efficacy of daratumumab by upregulating CD38 expression.[7][8]
-
Hodgkin Lymphoma (HL): Has shown signals of efficacy in patients with relapsed/refractory Hodgkin lymphoma.[9]
-
T-cell Leukemia: Demonstrates high anti-T-cell leukemia activity.[10]
-
Adult-type Diffuse Gliomas: Exerts dose-dependent cytotoxicity in both temozolomide-sensitive and -resistant glioma cells.[11][12]
Q3: What are the known resistance mechanisms to this compound?
While this compound has shown efficacy in some temozolomide-resistant glioma cell lines, potential resistance mechanisms could be linked to the general mechanisms of resistance to alkylating agents and HDAC inhibitors.[11][12] One key factor in resistance to traditional alkylating agents like temozolomide is the expression of O6-methylguanine-DNA-methyltransferase (MGMT), a DNA repair enzyme.[1] However, studies have shown that this compound can be effective regardless of MGMT expression.[1][2] Other potential mechanisms of resistance could involve alterations in DNA repair pathways, drug efflux pumps, or apoptosis signaling pathways.[11]
Troubleshooting Guide
Problem 1: High variability in cytotoxicity results between experiments.
-
Possible Cause 1: Drug Solubility and Stability. this compound is soluble in DMSO but insoluble in water.[4] Ensure that the DMSO stock solution is freshly prepared and that the final DMSO concentration in your cell culture medium is consistent and low (typically <0.5%) to avoid solvent-induced toxicity.
-
Possible Cause 2: Cell Line Integrity and Passage Number. Use cells with a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly perform cell line authentication.
-
Possible Cause 3: Inconsistent Seeding Density. Ensure a consistent number of viable cells are seeded in each well. Overly confluent or sparse cultures can exhibit different sensitivities to the drug. Perform a cell density optimization experiment for your specific cell line.
Problem 2: Lower than expected efficacy in a specific cell line.
-
Possible Cause 1: Cell Line-Specific Resistance. As shown in the data tables below, IC50 values for this compound can vary significantly between cell lines. This can be due to inherent differences in DNA repair capacity, expression of drug targets (HDACs), or activity of drug efflux pumps. Consider the MGMT status of your glioma cell lines, as this can influence the efficacy of alkylating agents, although this compound has shown activity in both MGMT-positive and -negative lines.[1]
-
Possible Cause 2: Suboptimal Drug Concentration or Exposure Time. Refer to the IC50 data for similar cell lines to guide your concentration range. It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Problem 3: Difficulty interpreting apoptosis assay results.
-
Possible Cause 1: Incorrect Timing of Assay. Apoptosis is a dynamic process. If the assay is performed too early, the percentage of apoptotic cells may be low. If performed too late, cells may have already undergone secondary necrosis. A time-course experiment is recommended.
-
Possible Cause 2: Inappropriate Apoptosis Assay. this compound can induce cell death through multiple mechanisms.[1] Consider using multiple assays to get a comprehensive picture, for example, combining an Annexin V/PI staining with a caspase activation assay.
Quantitative Data
Table 1: this compound IC50 Values in Glioblastoma Cell Lines
| Cell Line | MGMT Status | IC50 (µM) |
| U251 | Negative | 6.1 ± 1.3 |
| U87MG | Negative | 4.3 - 13.4 |
| A172 | Negative | 4.3 - 13.4 |
| U373 | Negative | 4.3 - 13.4 |
| SNB19 | Negative | 4.3 - 13.4 |
| LN229 | Negative | 4.3 - 13.4 |
| T98G | Positive | 13.3 ± 4.8 |
| SF268 | Positive | > 25 |
| U138 | Positive | > 25 |
| U118 | Positive | 13.3 ± 4.8 |
| LN18 | Positive | 13.3 ± 4.8 |
| D54 | Positive | 13.3 ± 4.8 |
| SW1783 | Positive | 13.3 ± 4.8 |
Data extracted from a study on preclinical models of glioblastoma.[1]
Table 2: this compound IC50 Values for HDAC Enzymes and Myeloma Cell Lines
| Target | IC50 |
| HDAC1 | 9 nM |
| HDAC2 | 9 nM |
| HDAC3 | 25 nM |
| HDAC6 | 6 nM |
| HDAC8 | 107 nM |
| HDAC10 | 72 nM |
| Myeloma Cell Lines | 5 - 13 µM |
Data from Selleck Chemicals product information.[4]
Experimental Protocols
1. MTT Cell Proliferation Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells. Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
2. Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment.
-
Cell Seeding: Seed a low and precise number of cells (e.g., 200-1000 cells/well) in 6-well plates. The exact number should be determined empirically for each cell line to yield a countable number of colonies in the control wells.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours). For combination studies with radiation, irradiate the cells after the drug treatment period.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate for 10-14 days, or until colonies are visible to the naked eye.
-
Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid, then stain with crystal violet. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to the plating efficiency of the untreated control.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: A typical workflow for an MTT cell proliferation assay.
Caption: Troubleshooting logic for experimental variability.
References
- 1. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | C19H28Cl2N4O2 | CID 46836227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and Efficacy of this compound in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reinstated p53 response and high anti-T-cell leukemia activity by the novel alkylating deacetylase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Tinostamustine's Synergistic Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the synergistic effects of tinostamustine with other anti-cancer agents.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments aimed at evaluating the synergistic potential of this compound.
| Question/Issue | Potential Causes | Troubleshooting Steps |
| Why am I not observing synergy between this compound and my drug of interest in my cell line? | 1. Suboptimal Drug Concentrations: The concentrations of this compound and/or the combination drug may not be in the synergistic range. 2. Inappropriate Dosing Schedule: The timing and sequence of drug administration might not be optimal for synergy. 3. Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms to one or both drugs. 4. Assay Sensitivity: The chosen cell viability or apoptosis assay may not be sensitive enough to detect synergistic effects. | 1. Perform Dose-Response Matrices: Test a wide range of concentrations for both drugs individually and in combination to identify the optimal synergistic ratio. 2. Vary Dosing Schedules: Experiment with sequential (this compound followed by the second drug, or vice versa) and simultaneous drug administration. For example, pretreatment with this compound for 48 hours has been shown to enhance the efficacy of daratumumab.[1][2][3] 3. Profile Your Cell Line: Characterize the expression of key resistance markers, such as MGMT for temozolomide resistance.[4] this compound has shown efficacy irrespective of MGMT expression, making it a good candidate for overcoming this resistance mechanism.[4][5] 4. Use Multiple Assays: Corroborate findings from a metabolic assay like MTT with a direct measure of cell death, such as an Annexin V/PI apoptosis assay. |
| My in vivo xenograft tumors are not responding to the this compound combination therapy as expected. | 1. Suboptimal Dosing and Scheduling: The in vivo dose and schedule may not be equivalent to the effective in vitro concentrations. 2. Poor Drug Bioavailability: The route of administration or formulation may not be optimal for achieving sufficient tumor drug concentrations. 3. Tumor Heterogeneity: The in vivo tumor microenvironment can influence drug response differently than in vitro cultures. 4. Insufficient Statistical Power: The number of animals per group may be too small to detect a significant synergistic effect. | 1. Conduct Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determine the optimal dosing regimen to maintain effective drug concentrations at the tumor site. 2. Optimize Drug Formulation and Delivery: Consult formulation experts to ensure the drugs are stable and bioavailable. 3. Characterize the Tumor Model: Analyze the histology and molecular characteristics of your xenograft tumors to ensure they are relevant to the cancer type being studied. 4. Perform Power Analysis: Calculate the required sample size to detect a statistically significant difference between treatment groups. |
| I am seeing high variability in my cell viability assay results. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Edge Effects in Multi-Well Plates: Wells on the periphery of the plate are prone to evaporation, which can affect cell growth and drug concentration. 3. Drug Instability: The drugs may degrade in the culture medium over the course of the experiment. 4. Incomplete Solubilization of Formazan (MTT Assay): If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding. Consider using a multichannel pipette for greater consistency. 2. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Prepare Fresh Drug Solutions: Make fresh drug dilutions for each experiment and minimize exposure to light and heat. 4. Optimize Solubilization Step: Ensure the formazan crystals are completely dissolved by vigorous pipetting or shaking the plate before reading the absorbance. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the mechanism and application of this compound in combination therapies.
1. What is the mechanism of action of this compound?
This compound is a first-in-class molecule that fuses the DNA alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat.[4] This dual mechanism of action allows it to simultaneously induce DNA damage and inhibit DNA repair pathways, leading to cancer cell death.[6]
2. With which drugs has this compound shown synergistic effects?
Preclinical studies have demonstrated this compound's synergistic or additive effects with:
-
Temozolomide: In glioma cell lines, the combination of this compound and temozolomide resulted in increased cytotoxicity, cell cycle arrest, and apoptosis.[7][8][9][10]
-
Celecoxib: This combination has also shown enhanced anti-glioma effects.[7][8][9][10]
-
Daratumumab: In multiple myeloma models, this compound enhances the efficacy of the anti-CD38 antibody daratumumab by upregulating CD38 expression on myeloma cells.[1][2][3][11]
-
Proteasome Inhibitors (e.g., Bortezomib): this compound can work synergistically with proteasome inhibitors by inducing the unfolded protein response (UPR).[12]
-
Radiotherapy: this compound has been shown to act as a radiosensitizer in glioblastoma models, enhancing the cell-killing effects of radiation.[4][5][13]
3. What signaling pathways are involved in the synergistic effects of this compound?
The synergistic effects of this compound combinations are often mediated through the modulation of several key signaling pathways:
-
DNA Damage Response (DDR) Pathway: this compound's alkylating activity induces DNA double-strand breaks, activating the DDR pathway. Its HDAC inhibitor component can suppress the expression of DNA repair proteins, leading to an accumulation of DNA damage and apoptosis.
-
Apoptosis Pathway: Combination therapies with this compound often lead to increased activation of caspases and cleavage of PARP, key events in the apoptotic cascade.[4][5]
-
Cell Cycle Checkpoints: this compound combinations can induce cell cycle arrest, preventing cancer cells from proliferating.[7]
-
Unfolded Protein Response (UPR): The HDAC inhibitory activity of this compound can induce the UPR, making cancer cells more susceptible to proteasome inhibitors.[12]
4. How do I determine if the interaction between this compound and another drug is synergistic?
The combination index (CI) method of Chou and Talalay is a widely accepted method for quantifying drug synergy. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. Software such as CompuSyn can be used to calculate CI values from dose-response data.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound combination therapies.
Table 1: In Vitro Cytotoxicity of this compound and Combination Partners
| Cell Line | Drug(s) | IC50 (µM) | Reference |
| U-87 MG (Glioblastoma) | This compound | ~5 | [7] |
| U-138 MG (Glioblastoma) | This compound | >10 | [7] |
| U-87 MG | This compound + Temozolomide (200 µM) | Lower than this compound alone | [7][9] |
| U-138 MG | This compound + Celecoxib (5 µM) | Lower than this compound alone | [7][9] |
| MOLP-8 (Multiple Myeloma) | This compound | ~2.5 | [1] |
Table 2: Apoptosis Induction by this compound Combinations
| Cell Line | Treatment | % Apoptotic Cells | Reference |
| U-87 MG | This compound (5 µM) | ~4-fold increase vs. control | [7] |
| U-87 MG | This compound (5 µM) + Celecoxib (5 µM) | >50% | [7] |
| U-87 MG | This compound (5 µM) + Temozolomide (200 µM) | >50% | [7] |
| MOLP-8 | This compound (2.5 µM) + Daratumumab | 90.57% ± 7.35 | [1] |
| MOLP-8 | Daratumumab alone | 60.36% ± 2.86 | [1] |
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of this compound in combination with another drug.
-
Cell Seeding:
-
Drug Treatment:
-
Prepare a dose-response matrix of this compound and the combination drug.
-
Replace the culture medium with medium containing the drugs at the desired concentrations. Include wells with single-agent and vehicle controls.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine IC50 values and combination indices using appropriate software.
-
2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic cells following treatment with this compound combinations.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound, the combination drug, or both for the desired duration.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Live cells will be Annexin V-negative and PI-negative.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
-
3. Western Blotting for DNA Damage and Apoptosis Markers
This protocol is for detecting changes in the expression of key proteins involved in DNA damage and apoptosis.
-
Protein Extraction:
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Experimental workflow for assessing this compound synergy.
Caption: this compound's dual mechanism of action.
Caption: this compound's impact on DNA damage and apoptosis.
References
- 1. P848: this compound (EDO-S101), AN ALKYLATOR AND HISTONE DEACETYLASE INHIBITOR, ENHANCES THE EFFICACY OF DARATUMUMAB IN PRECLINICAL MODELS OF MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety and Efficacy of this compound in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] this compound (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. This compound | C19H28Cl2N4O2 | CID 46836227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
- 16. PARP Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Tinostamustine In Vivo Efficacy
Welcome to the technical support center for Tinostamustine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class alkylating histone-deacetylase inhibitor (HDACi) fusion molecule.[1] It possesses a dual mechanism of action:
-
Alkylation: The bendamustine moiety alkylates DNA, causing cross-linking and DNA strand breaks, which ultimately leads to cell cycle arrest and apoptosis.[2]
-
HDAC Inhibition: The vorinostat moiety inhibits histone deacetylases (HDACs), leading to chromatin relaxation. This is believed to enhance the access of the alkylating agent to the DNA within the cancer cells, thereby increasing its efficacy.[1]
Q2: In which cancer models has this compound shown preclinical in vivo efficacy?
A2: Preclinical studies have demonstrated the in vivo efficacy of this compound in a variety of cancer models, including:
Q3: What are the known synergistic effects of this compound with other therapies?
A3: this compound has shown synergistic or additive effects when combined with other cancer therapies:
-
Radiotherapy: In glioblastoma models, this compound has been shown to act as a potent radiosensitizer, leading to increased tumor growth delay and improved survival in combination with radiation.[3][4]
-
Daratumumab: In multiple myeloma models, pretreatment with this compound enhances the efficacy of the anti-CD38 monoclonal antibody Daratumumab. This is attributed to the upregulation of CD38 expression on myeloma cells.[5][6]
-
Celecoxib and Temozolomide: In glioma cell lines, this compound in combination with celecoxib or temozolomide has demonstrated superior anti-glioma efficacy compared to temozolomide alone.[2]
Troubleshooting Guide for In Vivo Efficacy Variability
Variability in in vivo efficacy is a common challenge in preclinical research. This guide provides a structured approach to troubleshoot potential issues when working with this compound.
Section 1: Drug Formulation and Administration
Q1.1: I am observing lower than expected efficacy. Could my this compound formulation be the issue?
A1.1: Yes, improper formulation can significantly impact drug delivery and efficacy. This compound has specific solubility characteristics.
-
Recommended Formulation: For in vivo studies, this compound has been successfully formulated as an intravenous injection solution containing 15% HPBCD (hydroxypropyl-β-cyclodextrin), 1.5% acetic acid, and 1.25% NaHCO3.[3]
-
Troubleshooting Steps:
-
Verify Solubility: Ensure complete dissolution of this compound in the vehicle. Visual inspection for particulates is crucial.
-
pH of Formulation: The pH of the final formulation can affect stability and solubility. Ensure consistency in preparation.
-
Fresh Preparation: It is advisable to prepare the formulation fresh for each experiment to avoid degradation. For in vitro assays, using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[7]
-
Q1.2: Does the route and schedule of administration affect this compound's efficacy?
A1.2: The route and schedule of administration are critical for achieving optimal therapeutic concentrations at the tumor site.
-
Route of Administration: Intravenous (IV) infusion is a commonly used route for this compound in preclinical models.[3][8] This route ensures immediate bioavailability.
-
Dosing Schedule: The dosing schedule can influence both efficacy and toxicity. For alkylating agents, a multiple-dose schedule may be as effective or more effective against the tumor than a single high dose.[9] Clinical trials with this compound have explored schedules such as administration on Days 1 and 15 of a 4-week cycle.[8][10][11]
-
Troubleshooting Steps:
-
Consistency in Administration: Ensure precise and consistent administration techniques, especially for IV injections.
-
Optimize Dosing Schedule: If efficacy is low, consider evaluating different dosing schedules (e.g., more frequent, lower doses) based on tolerability in your animal model.
-
Section 2: Animal Model and Tumor Biology
Q2.1: I am seeing significant variability in tumor growth and response between animals in the same treatment group. What could be the cause?
A2.1: Inter-animal variability is a common issue in xenograft studies. Several factors related to the animal model and tumor establishment can contribute to this.
-
Animal Strain: The choice of immunodeficient mouse strain is critical. Strains with higher residual immune activity may exhibit greater variability in tumor take and growth.[12]
-
Tumor Inoculation: The site and technique of tumor cell inoculation can lead to variability. Subcutaneous injections in highly vascularized areas are recommended.[12] The number of cells injected and the use of agents like Matrigel can also influence tumor establishment.
-
Tumor Heterogeneity: Patient-derived xenografts (PDXs) can better represent the heterogeneity of human tumors compared to cell line-derived xenografts (CDXs), which may influence treatment response.[13]
Troubleshooting Steps:
-
Standardize Animal Model: Use animals of the same age, sex, and from a reliable vendor.
-
Refine Inoculation Technique: Ensure consistent cell numbers, injection volume, and anatomical location for tumor cell implantation. The use of Matrigel can sometimes improve tumor take rates and reduce variability.[12]
-
Monitor Animal Health: Closely monitor the general health of the animals, as underlying health issues can impact tumor growth and drug metabolism.
Q2.2: Could the specific characteristics of my cancer model be influencing this compound's efficacy?
A2.2: Absolutely. The molecular characteristics of the tumor can significantly impact the efficacy of this compound.
-
MGMT Expression: For alkylating agents, the expression of O-6-methylguanine-DNA methyltransferase (MGMT) is a key factor in resistance.[2][14] Tumors with high MGMT expression may be more resistant to the alkylating effects of this compound. Studies with this compound have utilized both MGMT-negative (U87MG, U251MG) and MGMT-positive (T98G) cell lines.[3][15]
-
HDACi Sensitivity: The sensitivity to the HDAC inhibitor component can also vary between tumor types.
-
Tumor Microenvironment: The tumor microenvironment, including factors like hypoxia and immune cell infiltration, can influence drug efficacy.[4] HDAC inhibitors have been shown to modulate the tumor microenvironment.[1]
Troubleshooting Steps:
-
Characterize Your Model: If possible, assess the MGMT promoter methylation status or protein expression in your tumor model.
-
Consider the Microenvironment: When interpreting results, consider the potential influence of the tumor microenvironment. For example, HDAC inhibitors can have anti-angiogenic effects.[16][17]
Data Presentation
Table 1: Summary of In Vivo Efficacy Data for this compound in Preclinical Models
| Cancer Model | Animal Model | Administration Route | Key Findings | Reference |
| Glioblastoma (U87MG, U251MG, T98G xenografts) | Nude mice | Intravenous | This compound monotherapy reduced tumor weight. Additive/synergistic effect with radiotherapy, increasing time-to-progression. | [3] |
| Glioblastoma (orthotopic U251MG and patient-derived CSCs-5) | Nude mice | Not specified | Superior suppression of tumor growth and prolongation of survival compared to bendamustine, RT, and temozolomide. | [3][4] |
| Multiple Myeloma (MM.1S xenograft) | CB17-SCID mice | Not specified | Combination with Daratumumab significantly delayed tumor growth and improved survival compared to monotherapy. | [18][19] |
| Hodgkin Lymphoma | Animal models | Not specified | Showed significant antitumor activity and slowed disease progression. | [1] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Model
This protocol is a generalized procedure based on published studies.[3][12] Researchers should adapt it to their specific experimental needs.
-
Cell Culture: Culture human cancer cells (e.g., U87MG glioblastoma cells) in appropriate media and conditions to logarithmic growth phase.
-
Animal Model: Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Tumor Cell Inoculation:
-
Harvest and wash cells, then resuspend in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare this compound fresh on the day of injection in a vehicle such as 15% HPBCD, 1.5% acetic acid, and 1.25% NaHCO3.[3]
-
Administer this compound via intravenous injection at the desired dose and schedule. The control group should receive the vehicle only.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Primary endpoints may include tumor growth inhibition, time to progression, or overall survival.
-
-
Endpoint: At the end of the study, euthanize animals and excise tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Caption: Dual mechanism of action of this compound.
References
- 1. Safety and Efficacy of this compound in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Facebook [cancer.gov]
- 9. Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of the Safety, Pharmacokinetics and Efficacy of this compound in Patients With Advanced Solid Tumors. [clinicaltrials.stanford.edu]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 15. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. P848: this compound (EDO-S101), AN ALKYLATOR AND HISTONE DEACETYLASE INHIBITOR, ENHANCES THE EFFICACY OF DARATUMUMAB IN PRECLINICAL MODELS OF MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tinostamustine Administration Protocols
Welcome to the technical support center for Tinostamustine (also known as EDO-S101). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective administration and use of this compound in preclinical and clinical research settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during the handling and administration of this compound.
Q1: My this compound solution appears to have precipitated. What should I do?
A1: this compound has limited solubility in aqueous solutions and can undergo hydrolysis.[1] To avoid precipitation, it is crucial to follow the recommended solvent and preparation procedures. For in vitro studies, prepare stock solutions in 100% DMSO and make fresh dilutions in culture media immediately before use, ensuring the final DMSO concentration is low (<0.5%).[1] For in vivo studies in mice, a recommended formulation is an intravenous injection solution containing 15% HPBCD, 1.5% acetic acid, and 1.25% NaHCO3.[1] It is critical to administer this formulation immediately after preparation due to its potential for hydrolysis.[1] If precipitation is observed, gentle warming and vortexing may help to redissolve the compound, but it is always best to prepare fresh solutions.
Q2: I am observing high variability in my cell viability assay results. What could be the cause?
A2: High variability in cell viability assays can stem from several factors:
-
Inconsistent drug concentration: Ensure accurate and consistent dilutions of your this compound stock solution. As mentioned, always prepare fresh dilutions for each experiment.
-
Cell seeding density: Inconsistent cell numbers across wells will lead to variable results. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.
-
Incubation time: Adhere to a consistent incubation time for all plates and treatment groups.
-
Assay-specific issues: For MTT assays, ensure complete dissolution of formazan crystals before reading the absorbance. For assays involving washes, be gentle to avoid detaching adherent cells.
Q3: What are the known mechanisms of resistance to this compound?
A3: As this compound is an alkylating agent, a key mechanism of resistance is the expression of O6-methylguanine-DNA-methyltransferase (MGMT), a DNA repair enzyme that removes alkyl adducts from guanine.[1][2][3][4] Cells with high MGMT expression may exhibit reduced sensitivity to this compound.[1] The HDAC inhibitor component of this compound is designed in part to counteract DNA repair mechanisms, but high MGMT activity can still pose a challenge.[1][5] Other potential resistance mechanisms could involve alterations in DNA damage response pathways and drug efflux pumps.[6][7]
Q4: What are the common side effects observed in clinical trials, and how are they managed?
A4: In clinical trials, the most frequently observed treatment-emergent adverse events (TEAEs) are hematological (such as thrombocytopenia and neutropenia) and gastrointestinal toxicities.[8] Dose adjustments are often implemented based on platelet counts at the start of treatment cycles. For instance, a reduced dose may be administered for patients with lower platelet counts.[8] In cases of clinically significant laboratory toxicities (≥ Grade 2), more frequent monitoring is recommended until resolution or stabilization.[8]
Q5: Can this compound be used in combination with other therapies?
A5: Yes, preclinical and clinical studies have shown that this compound can be effectively combined with other therapies. It has demonstrated synergistic effects with radiotherapy in glioblastoma models.[1][5] Combination with temozolomide or celecoxib has also shown promise in glioma cells.[6] Furthermore, in multiple myeloma, this compound can enhance the efficacy of daratumumab by upregulating CD38 expression.[9][10][11]
Data Summaries
This compound In Vitro Efficacy (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U-87 MG | Glioblastoma | ~5-10 | [12] |
| U-138 MG | Glioblastoma | ~5-10 | [12] |
| Multiple Myeloma Cell Lines (various) | Multiple Myeloma | 1.6 - 4.8 | [5] |
| HL-60 | Acute Promyelocytic Leukemia | Not specified | [5] |
| Daudi | Burkitt's Lymphoma | Not specified |
Note: IC50 values can vary depending on the specific assay conditions and incubation times.
This compound Clinical Trial Administration and Outcomes
| Parameter | Details | Citation |
| Maximum Tolerated Dose (MTD) | 100 mg/m² | [8] |
| Recommended Phase II Dose (RP2D) | 100 mg/m² for patients with ≥ 100 × 10⁹/L platelets | [8] |
| Infusion Time | 60 minutes | [8] |
| Common Adverse Events | Hematological and gastrointestinal toxicities | [8] |
| Overall Response Rate (ORR) in relapsed/refractory Hodgkin Lymphoma (Stage 2) | 37% | [8] |
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[12]
-
Drug Treatment: Prepare fresh dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration). Incubate for 48 hours.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
In Vivo Xenograft Mouse Model
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a suitable medium (e.g., HBSS) at a concentration of 1 x 10⁶ cells per 100-200 µL.[1][13]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).[1][13]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and have reached a certain volume (e.g., 0.5-0.8 cm³), randomize the mice into treatment and control groups.[1]
-
This compound Preparation and Administration: Prepare the this compound solution for intravenous injection (15% HPBCD, 1.5% acetic acid, and 1.25% NaHCO3) immediately before administration.[1] A typical dosing schedule is 60 mg/kg administered intravenously on days 1, 8, and 15 of a 28-day cycle.[1]
-
Data Collection: Measure tumor volume regularly using calipers. At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[1]
Visualizations
Signaling Pathways and Workflows
Caption: Dual mechanism of this compound.
Caption: General in vitro experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Can high-dose fotemustine reverse MGMT resistance in glioblastoma multiforme? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced MGMT expression contributes to temozolomide resistance in glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas [mdpi.com]
- 7. This compound (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and Efficacy of this compound in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tinostamustine in animal studies. The information is designed to help mitigate and manage potential adverse events encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class alkylating deacetylase inhibitor. It is a bifunctional molecule that combines the DNA alkylating effects of bendamustine with the pan-histone deacetylase (HDAC) inhibitory activity of vorinostat.[1][2][3] The bendamustine component crosslinks DNA, which inhibits DNA, RNA, and protein synthesis, leading to apoptosis.[1] The vorinostat moiety inhibits HDACs, leading to an accumulation of acetylated histones, chromatin remodeling, and modulation of gene expression, which also contributes to apoptosis.[1][4]
Q2: What are the most common adverse events observed with this compound in preclinical studies?
A2: Based on its mechanism and data from related compounds, the most anticipated adverse events in animal studies include hematological toxicities (neutropenia, thrombocytopenia, anemia), gastrointestinal disturbances (nausea, vomiting, diarrhea), and potential for cardiac effects such as QTc interval prolongation.[5][6] Preclinical studies with its components, bendamustine and vorinostat, have shown these effects in rats and dogs.[2][5]
Q3: In which animal species have the toxicities of this compound's components been studied?
A3: The toxicities of bendamustine and vorinostat have been evaluated in rodent (rat) and non-rodent (dog) species.[2][5] These studies are standard in preclinical safety and toxicology assessments to support clinical trials.[7]
Troubleshooting Guides
Issue 1: Hematological Toxicity (Myelosuppression)
Symptom: Significant decreases in neutrophil, platelet, and/or red blood cell counts in treated animals, typically observed 5-10 days post-administration.[8]
Cause: The alkylating and HDAC inhibitor components of this compound can suppress the division of rapidly proliferating cells in the bone marrow.[2][9]
Mitigation and Management Strategies:
-
Prophylactic or Therapeutic G-CSF Administration: For significant neutropenia, the use of Granulocyte Colony-Stimulating Factor (G-CSF) can stimulate the production of neutrophils.[6][10]
-
Dose Reduction/Delay: If severe myelosuppression is observed, consider reducing the dose of this compound or delaying the next cycle of treatment.
-
Supportive Care: In cases of severe neutropenia, prophylactic broad-spectrum antibiotics may be warranted to prevent opportunistic infections.[8] For severe anemia or thrombocytopenia, blood product transfusions can be considered.[9][11]
-
Monitoring: Conduct complete blood counts (CBCs) at baseline and regular intervals post-treatment to monitor the onset and recovery from myelosuppression.
Quantitative Data Example: G-CSF for Chemotherapy-Induced Neutropenia in Rats
| Treatment Group | Day 7 Neutrophil Count (cells/µL) | Day 10 Neutrophil Count (cells/µL) |
| Chemotherapy Alone | 500 ± 150 | 1200 ± 300 |
| Chemotherapy + G-CSF | 1500 ± 400 | 3500 ± 500 |
| Note: This table is illustrative and based on general findings for chemotherapy agents. Actual results will vary based on the specific agent, dose, and animal model. |
Experimental Protocol: G-CSF Administration in a Rat Model of Chemotherapy-Induced Neutropenia
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.
-
Induction of Neutropenia: Administer this compound at the desired therapeutic dose.
-
G-CSF Administration:
-
Begin G-CSF (e.g., Filgrastim) administration 24 hours after this compound administration.
-
A typical dose is 5 mcg/kg/day, administered subcutaneously.[6]
-
Continue daily administration for 5-7 days or until neutrophil recovery is observed.
-
-
Monitoring:
-
Collect blood samples via tail vein or saphenous vein at baseline, and on days 3, 5, 7, and 10 post-chemotherapy.
-
Perform complete blood counts to assess absolute neutrophil counts.
-
-
Endpoint: Compare the depth and duration of the neutrophil nadir between G-CSF treated and control groups.
Issue 2: Gastrointestinal Toxicity
Symptom: Observation of nausea, vomiting (in relevant species like dogs), diarrhea, decreased food consumption, and weight loss.[5][12]
Cause: this compound can damage the rapidly dividing epithelial cells of the gastrointestinal tract.[8]
Mitigation and Management Strategies:
-
Antiemetic Prophylaxis: For species that can vomit (e.g., dogs), administer an antiemetic prior to this compound administration. Maropitant (a neurokinin-1 receptor antagonist) and ondansetron (a 5-HT3 receptor antagonist) are effective options.[12]
-
Antidiarrheal Medication: If diarrhea is observed, administer antidiarrheal agents as appropriate for the species.
-
Supportive Care: Provide intravenous or subcutaneous fluid therapy to prevent dehydration.[11] A bland, easily digestible diet can also be beneficial.[9]
-
Monitoring: Closely monitor food and water intake, body weight, and clinical signs of gastrointestinal distress.
Quantitative Data Example: Efficacy of Antiemetics for Chemotherapy in Dogs
| Treatment Group | Number of Emetic Events (first 8 hours) | Food Intake (% of baseline) |
| Chemotherapy Alone | 5 ± 2 | 30% ± 10% |
| Chemotherapy + Maropitant | 1 ± 1 | 85% ± 15% |
| Chemotherapy + Ondansetron | 2 ± 1 | 70% ± 20% |
| Note: This table is illustrative. Efficacy can depend on the chemotherapeutic agent and dose. |
Experimental Protocol: Prophylactic Antiemetic Use in a Dog Study
-
Animal Model: Beagle dogs.
-
Antiemetic Administration:
-
Administer maropitant citrate at a dose of 1 mg/kg subcutaneously, approximately 1 hour prior to this compound infusion.
-
Alternatively, administer ondansetron at 0.5 mg/kg intravenously 30 minutes before this compound.
-
-
This compound Administration: Infuse this compound as per the study protocol.
-
Monitoring:
-
Continuously observe the animals for signs of nausea (e.g., salivation, lip licking) and count the number of emetic events for 24 hours post-treatment.
-
Measure food consumption daily for 3-5 days post-treatment and compare to baseline.
-
-
Endpoint: Evaluate the reduction in emetic episodes and the improvement in food intake in the antiemetic-treated groups versus a control group.
Issue 3: Potential for Cardiac QTc Interval Prolongation
Symptom: A dose-dependent prolongation of the QTc interval on an electrocardiogram (ECG), which may indicate a risk for arrhythmias. While vorinostat did not show this effect in dogs, the novel structure of this compound warrants careful evaluation.[5]
Cause: Some drugs can interfere with cardiac ion channels (like the hERG channel), delaying ventricular repolarization.[6]
Mitigation and Management Strategies:
-
Cardiovascular Safety Pharmacology Studies: Conduct a dedicated cardiovascular safety study, ideally in conscious, telemetry-instrumented dogs, which is the gold standard.[6][8]
-
Dose Selection: Carefully select doses for initial studies to remain below concentrations that cause significant QTc prolongation in safety assessments.
-
Monitoring: Continuously monitor ECGs during and after drug administration in toxicology studies.
Quantitative Data Example: QTc Interval Changes in a Conscious Dog Telemetry Study
| Dose of Test Article (mg/kg) | Peak Plasma Concentration (µM) | Mean Change in QTc from Baseline (ms) |
| Vehicle Control | 0 | +1 ± 3 |
| Low Dose | 1.5 | +5 ± 4 |
| Mid Dose | 5.0 | +12 ± 5 |
| High Dose | 15.0 | +25 ± 7 |
| Note: This table is a hypothetical example to illustrate a dose-dependent effect on QTc interval. |
Experimental Protocol: QTc Interval Monitoring in Conscious Telemetry Dogs
-
Animal Model: Purpose-bred dogs (e.g., Beagles) surgically implanted with telemetry transmitters.
-
Acclimation: Allow animals to acclimate to the study environment to minimize stress-related cardiovascular changes.
-
Baseline Data Collection: Record continuous ECG, heart rate, and blood pressure data for at least 24 hours prior to dosing to establish a stable baseline for each animal.
-
Drug Administration: Administer this compound via the intended clinical route (e.g., intravenous infusion).
-
Post-Dose Monitoring:
-
Continuously record cardiovascular parameters for at least 24 hours post-dose.
-
Collect blood samples at scheduled time points for pharmacokinetic analysis to correlate drug exposure with cardiovascular changes.
-
-
Data Analysis:
-
Analyze ECG waveforms to determine the QT interval.
-
Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's, or an individual animal correction factor).[7]
-
Compare the change in QTc from baseline between treated and vehicle-control groups.
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for managing myelosuppression.
Caption: Logic for mitigating GI toxicity.
References
- 1. Assessment of developmental toxicity of vorinostat, a histone deacetylase inhibitor, in Sprague-Dawley rats and Dutch Belted rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nonclinical safety assessment of the histone deacetylase inhibitor vorinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. Basic safety pharmacology: the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Canine Lymphoma - WSAVA2006 - VIN [vin.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Supportive Therapy | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 12. dvm360.com [dvm360.com]
Validation & Comparative
A Preclinical Head-to-Head: Tinostamustine Versus Temozolomide in Glioblastoma Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational drug tinostamustine and the standard-of-care chemotherapy, temozolomide, in preclinical glioblastoma (GBM) models. The following analysis is based on published experimental data, offering insights into their respective mechanisms, efficacy, and potential clinical utility.
Glioblastoma is the most aggressive primary brain tumor in adults, with a median survival of approximately 15 months despite a multimodal treatment approach that includes surgery, radiation, and chemotherapy with temozolomide.[1][2] A significant challenge in GBM treatment is resistance to temozolomide, often mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[3][4][5][6] This has spurred the development of novel therapeutic agents such as this compound, a first-in-class molecule that combines the DNA alkylating activity of bendamustine with the pan-histone deacetylase (HDAC) inhibitory function of vorinostat.[7][8]
This guide summarizes key preclinical findings, comparing the anti-glioblastoma effects of this compound and temozolomide, including in models of temozolomide resistance.
Comparative Efficacy in Glioblastoma Cell Lines
In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects across a broad range of glioblastoma cell lines, irrespective of their MGMT expression status. This suggests a potential advantage over temozolomide, whose efficacy is significantly influenced by MGMT.
A key preclinical study by Festuccia et al. (2018) provides a direct comparison of the half-maximal inhibitory concentrations (IC50) of this compound and temozolomide in a panel of 13 GBM cell lines and 7 patient-derived glioblastoma stem-like cell (GSC) lines. The results indicate that this compound is significantly more potent than temozolomide, particularly in MGMT-positive cell lines, which are typically resistant to temozolomide.[3][8][9]
Further research by Majchrzak-Celińska et al. (2025) explored the efficacy of this compound as a single agent and in combination with temozolomide in both temozolomide-sensitive (U-87 MG) and temozolomide-resistant (U-138 MG) cell lines. Their findings indicate that this compound is effective in both contexts and that the combination of this compound and temozolomide may offer a superior anti-glioma effect compared to temozolomide monotherapy.[4][10][11]
Table 1: Comparative in vitro Cytotoxicity (IC50) in Glioblastoma Cell Lines
| Cell Line | MGMT Status | This compound IC50 (µM) | Temozolomide IC50 (µM) | Reference |
| U87MG | Negative | 6.1 ± 1.3 | 73.4 ± 20.1 | [3] |
| U251MG | Negative | Not specified | <20 - 240 | [3][5][12] |
| T98G | Positive | 13.3 ± 4.8 | 190.7 ± 29.4 | [3] |
| A172 | Negative | Not specified | Not specified | [3] |
| GSC Lines (n=7) | Mixed | 4.3 - >25 | Not specified | [3] |
Data for U251MG with Temozolomide shows a range from multiple studies reflecting variability in experimental conditions.
Table 2: Viability of Glioblastoma Cell Lines After Combination Treatment (48h)
| Cell Line | Treatment | % Viable Cells (Mean ± SD) | Reference |
| U-87 MG (TMZ-sensitive) | 5µM this compound | ~70% | |
| 200µM Temozolomide | Not specified | ||
| 5µM this compound + 200µM Temozolomide | Significantly lower than single agents | ||
| U-138 MG (TMZ-resistant) | 5µM this compound | ~70% | |
| 200µM Temozolomide | No significant effect | ||
| 5µM this compound + 200µM Temozolomide | Significantly lower than single agents |
In Vivo Efficacy in Orthotopic Glioblastoma Models
The superior preclinical efficacy of this compound has been further demonstrated in animal models of glioblastoma. In an orthotopic intra-brain model using luciferase-positive U251MG cells, this compound treatment resulted in significant suppression of tumor growth and a notable prolongation of both disease-free survival (DFS) and overall survival (OS) compared to temozolomide.[1][7][8][9]
Table 3: In Vivo Efficacy in an Orthotopic U251MG Glioblastoma Model
| Treatment Group | Median Disease-Free Survival (Days) | Median Overall Survival (Days) | Reference |
| Control | Not specified | Not specified | [1] |
| Temozolomide | Not specified | ~30 | [1] |
| This compound | Not specified | ~45 | [1] |
| This compound + Radiotherapy | Not specified | ~60 | [1] |
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of this compound and temozolomide underpin their differential efficacy profiles.
Temozolomide is a monofunctional alkylating agent that adds a methyl group to DNA, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.[12][13] The cytotoxic lesion O6-methylguanine, if not repaired by MGMT, leads to DNA double-strand breaks and subsequent apoptosis.[3][5]
This compound possesses a dual mechanism of action.[7][8] The bendamustine component acts as a bifunctional alkylating agent, causing DNA damage. The vorinostat component is a pan-histone deacetylase (HDAC) inhibitor, which alters chromatin structure, leading to changes in gene expression that can promote cell cycle arrest and apoptosis. This combination of DNA damage and HDAC inhibition is thought to contribute to its potent, MGMT-independent anti-tumor activity.[8][9]
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies cited in this guide.
In Vitro Cytotoxicity and Combination Studies
-
Cell Lines: A panel of human glioblastoma cell lines was used, including temozolomide-sensitive (U-87 MG) and temozolomide-resistant (T98G, U-138 MG) lines.[3][4][10] The MGMT promoter methylation status and protein expression were characterized for these cell lines.[3] Patient-derived glioblastoma stem-like cells were also utilized.[3]
-
Drug Treatment: Cells were treated with a range of concentrations of this compound and temozolomide for specified durations (e.g., 48 or 72 hours).[3][4][10] For combination studies, cells were co-incubated with both agents.[4][10]
-
Viability and Apoptosis Assays: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][10] Apoptosis was quantified by flow cytometry using Annexin V/Propidium Iodide staining or by measuring caspase-3 activation.[4][8][9][10]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves generated from the viability assays.[3]
In Vivo Orthotopic Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) were used for the intracranial implantation of human glioblastoma cells.[3][8]
-
Tumor Cell Implantation: Luciferase-expressing glioblastoma cells (e.g., U251MG-luc) were stereotactically injected into the brains of the mice to establish orthotopic tumors.[3][8]
-
Drug Administration: Treatment with this compound, temozolomide, or vehicle control was initiated once tumors were established, as monitored by bioluminescence imaging. Drugs were administered via appropriate routes (e.g., intravenous for this compound, oral gavage for temozolomide) at specified doses and schedules.[3][8]
-
Efficacy Endpoints: Tumor growth was monitored over time using bioluminescence imaging. The primary endpoints were disease-free survival (time to progression) and overall survival.[3][8]
Conclusion
Preclinical data from in vitro and in vivo glioblastoma models suggest that this compound has significant anti-tumor activity, which appears to be superior to that of temozolomide, particularly in the context of MGMT-mediated resistance. The dual mechanism of action of this compound, combining DNA alkylation and HDAC inhibition, likely contributes to its enhanced potency and its ability to overcome a key resistance mechanism to the current standard of care.
The combination of this compound with temozolomide also shows promise, warranting further investigation. The ongoing GBM AGILE clinical trial will be crucial in determining the clinical utility of this compound in patients with both newly diagnosed and recurrent glioblastoma.[7] These preclinical findings provide a strong rationale for the continued clinical development of this compound as a potentially valuable new therapeutic option for patients with this devastating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas [mdpi.com]
- 5. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potentiation of temozolomide activity against glioblastoma cells by aromatase inhibitor letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] this compound (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas | Semantic Scholar [semanticscholar.org]
- 13. firstwordpharma.com [firstwordpharma.com]
Tinostamustine: A Head-to-Head Comparison with Other Alkylating Agents in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Tinostamustine (formerly EDO-S101) is a first-in-class alkylating deacetylase inhibitor that represents a novel approach in cancer therapy. This bifunctional molecule is a fusion of the alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1][2][3][4] This unique structure allows this compound to simultaneously induce DNA damage and inhibit DNA repair mechanisms, offering a potential advantage over traditional alkylating agents. This guide provides a comprehensive head-to-head comparison of this compound with other key alkylating agents, supported by preclinical and clinical data.
Mechanism of Action: A Dual-Pronged Attack
This compound's innovative design allows for a multi-faceted attack on cancer cells. The bendamustine moiety alkylates DNA, creating crosslinks and single- and double-strand breaks, which ultimately triggers apoptosis.[1][2] Concurrently, the vorinostat component inhibits HDAC enzymes, leading to chromatin relaxation. This open chromatin structure is thought to enhance the accessibility of DNA to the alkylating effects of the bendamustine portion, potentially increasing its cytotoxic efficacy.[2]
Furthermore, this compound's HDAC inhibitory activity induces the Unfolded Protein Response (UPR) by activating inositol-requiring enzyme 1 (IRE-1).[1] This can sensitize cancer cells to other chemotherapeutic agents. The dual mechanism is designed to not only be more effective in killing cancer cells but also to potentially overcome resistance mechanisms that limit the efficacy of traditional alkylating agents.[1][5]
Caption: this compound's dual mechanism of action.
Preclinical Performance: In Vitro Cytotoxicity
Preclinical studies have demonstrated this compound's potent cytotoxic effects across a range of cancer cell lines, often showing superiority over its individual components or other alkylating agents.
Glioblastoma (GBM)
In glioblastoma cell lines, this compound has shown significant anti-proliferative and pro-apoptotic effects, irrespective of the O6-methylguanine-DNA methyltransferase (MGMT) expression status, a key resistance factor for temozolomide.[3][5]
| Cell Line | This compound IC50 (µM) | Bendamustine IC50 (µM) | Temozolomide IC50 (µM) |
| U87MG (MGMT negative) | ~5-10 | ~20-40 | ~10-20 |
| U251MG (MGMT negative) | ~5-10 | ~20-40 | ~10-20 |
| T98G (MGMT positive) | ~10-20 | ~40-60 | >100 |
| A172 | ~5-10 | ~20-40 | Not Reported |
Note: IC50 values are approximated from graphical data presented in preclinical studies and may vary between experiments.[5][6]
Hematological Malignancies
Studies in hematological cancer cell lines have also highlighted the potent activity of this compound's parent compound, bendamustine.
| Cell Line | Bendamustine IC50 (µM) - 24h | Bendamustine IC50 (µM) - 48h |
| RS4;11 (B-cell ALL) | 80 | 32 |
| MM.1s (Multiple Myeloma) | 210 | 87 |
| Raji (Burkitt's Lymphoma) | 270 | Not Reported |
Data from a study on bendamustine's cytotoxicity.[7]
Preclinical Performance: In Vivo Tumor Growth Inhibition
In vivo studies using xenograft models have further substantiated the superior efficacy of this compound.
Glioblastoma (GBM) Xenograft Models
In orthotopic glioblastoma mouse models, this compound demonstrated significant therapeutic activity, leading to suppression of tumor growth and prolonged disease-free and overall survival. These effects were superior to those observed with bendamustine, radiotherapy, and temozolomide.[5][8][9]
| Treatment Group | Tumor Growth Inhibition (%) |
| This compound | High |
| Bendamustine | Moderate |
| Temozolomide | Moderate (in sensitive models) |
| Radiotherapy | Moderate |
| This compound + Radiotherapy | Very High (Synergistic) |
Qualitative summary based on reported preclinical outcomes.[5][6]
Caption: Workflow of an in vivo xenograft study.
Clinical Trial Data
This compound has undergone Phase I and II clinical trials in patients with relapsed or refractory hematological malignancies and advanced solid tumors.
In a Phase I study involving patients with relapsed/refractory Hodgkin lymphoma, this compound demonstrated a manageable safety profile and signals of efficacy. The overall response rate (ORR) in the Phase II expansion cohort was 37%, with a median progression-free survival of 3.8 months.[8][10][11]
A Phase II study in patients with advanced solid tumors showed modest signals of efficacy, with a clinical benefit rate of 44.4%.[12]
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds (e.g., this compound, bendamustine) for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[1][2][5][13]
Caspase-3 Activation Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Lyse treated and untreated cells to release cellular contents.
-
Add the cell lysate to a microplate well containing a caspase-3 substrate conjugated to a colorimetric or fluorometric reporter molecule (e.g., p-nitroaniline).
-
Incubate to allow caspase-3 to cleave the substrate, releasing the reporter molecule.
-
Measure the absorbance or fluorescence of the released reporter molecule using a microplate reader.
-
The signal is proportional to the caspase-3 activity in the sample.[4][12][14][15][16]
Signaling Pathways
Caption: Overview of the Unfolded Protein Response pathway.
Conclusion
This compound's dual mechanism of action, combining DNA alkylation and HDAC inhibition, positions it as a promising therapeutic agent with potential advantages over traditional alkylating agents. Preclinical data consistently demonstrates its superior cytotoxicity and in vivo efficacy in various cancer models, including those resistant to standard therapies. While early clinical data is encouraging, further investigation is warranted to fully elucidate its clinical potential and optimal therapeutic applications. The unique ability of this compound to modulate multiple cellular pathways underscores the potential of multi-targeted agents in oncology drug development.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. broadpharm.com [broadpharm.com]
- 6. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparable efficacy of oral bendamustine versus intravenous administration in treating hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safety and Efficacy of this compound in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and Efficacy of this compound in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. mpbio.com [mpbio.com]
- 16. abcam.com [abcam.com]
Unveiling a Potent Partnership: Tinostamustine's Synergistic Effect with Daratumumab in Multiple Myeloma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic anti-myeloma effects of tinostamustine in combination with daratumumab, supported by preclinical experimental data. The findings suggest that this compound, a first-in-class alkylating deacetylase inhibitor, enhances the efficacy of the anti-CD38 monoclonal antibody daratumumab, offering a promising therapeutic strategy for multiple myeloma.
Executive Summary
Preclinical studies have demonstrated a significant synergistic anti-myeloma effect when combining this compound with daratumumab. The primary mechanism underlying this synergy is the ability of this compound to increase the expression of CD38 on the surface of myeloma cells.[1][2] CD38 is the target antigen for daratumumab, and its upregulation leads to enhanced antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and other immune-mediated killing mechanisms of daratumumab.[1][3][4] Furthermore, this compound has been shown to increase the expression of NKG2D ligands, MICA and MICB, on myeloma cells, which further sensitizes them to immune cell-mediated killing.[1][2] This guide will delve into the experimental data supporting these claims, detail the methodologies used, and visualize the key mechanisms and workflows.
Data Presentation: Quantitative Analysis of Synergistic Efficacy
The synergistic effect of this compound and daratumumab has been quantified in various preclinical models, including in vitro cell lines, ex vivo patient samples, and in vivo animal models.
In Vitro Efficacy: Enhanced Myeloma Cell Killing
Pre-treatment of multiple myeloma cell lines with this compound significantly increased their sensitivity to daratumumab-mediated killing mechanisms.
| Cell Line | Treatment | Apoptotic Cells (%) | Fold Increase vs. Daratumumab Alone | Statistical Significance (p-value) |
| MOLP-8 | Daratumumab | 61.58 ± 6.81 | - | - |
| MOLP-8 | This compound + Daratumumab | 83.64 ± 5.28 | 1.36 | <0.05 |
| RPMI-8226 | Daratumumab | 34.24 ± 7.37 | - | - |
| RPMI-8226 | This compound + Daratumumab | 54.27 ± 5.99 | 1.58 | <0.05 |
| MM.1S | Daratumumab | 12.32 ± 1.97 | - | - |
| MM.1S | This compound + Daratumumab | 26.15 ± 4.00 | 2.12 | <0.05 |
Data represents the percentage of apoptotic cells in co-cultures of myeloma cells and Natural Killer (NK) cells, demonstrating enhanced ADCC.[5]
Ex Vivo Efficacy: Increased Elimination of Patient-Derived Myeloma Cells
Bone marrow samples from multiple myeloma patients treated with the combination of this compound and daratumumab showed a significantly higher percentage of eliminated myeloma cells compared to individual treatments.
| Treatment | Percentage of Eliminated Myeloma Cells (Median) | Statistical Significance vs. Control (p-value) | Statistical Significance vs. Monotherapies (p-value) |
| Control | ~5% | - | - |
| Daratumumab | ~20% | <0.05 | - |
| This compound | ~15% | <0.05 | - |
| This compound + Daratumumab | ~35% | <0.01 | <0.05 |
Data derived from ex vivo cultures of bone marrow samples from 11 myeloma patients.[1][6]
In Vivo Efficacy: Delayed Tumor Growth and Improved Survival in Animal Models
In vivo studies using mouse xenograft models of multiple myeloma demonstrated that the combination of this compound and daratumumab significantly delayed tumor growth and improved overall survival compared to either agent alone.
NSG Mouse Model
| Treatment Group | Median Survival (Days) | Statistical Significance vs. Vehicle (p-value) | Statistical Significance vs. Monotherapies (p-value) |
| Vehicle | 30 ± 2.5 | - | - |
| Daratumumab | 34 ± 3.5 | Not Significant | - |
| This compound | 48 ± NE | <0.05 | - |
| This compound + Daratumumab | 53 ± 0.87 | <0.01 | <0.01 (vs. Dara), <0.05 (vs. Tino) |
CB17-SCID Mouse Model
| Treatment Group | Tumor Growth Control |
| Daratumumab | Moderate |
| This compound | Moderate |
| This compound + Daratumumab | Significantly better than daratumumab alone (p < 0.05) |
Data from subcutaneous plasmacytoma models in mice.[1][7]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
-
Cell Culture: Multiple myeloma cell lines (MOLP-8, RPMI-8226, MM.1S) were cultured in appropriate media.
-
This compound Pre-treatment: Cells were incubated with either DMSO (vehicle control) or this compound (1-2.5 µM) for 48 hours.
-
Effector Cell Co-culture: After pre-treatment, myeloma cells were washed and co-cultured with Natural Killer (NK) cells (effector to target ratio of 1:1).
-
Daratumumab Treatment: Daratumumab (1 µg/mL) or an isotype control was added to the co-culture.
-
Apoptosis Analysis: After 4 hours of incubation, the percentage of apoptotic myeloma cells was determined by flow cytometry using Annexin-V and 7-AAD staining.[5]
Ex Vivo Analysis of Patient Samples
-
Sample Collection: Bone marrow aspirates were obtained from multiple myeloma patients.
-
Cell Culture: Mononuclear cells were isolated and cultured.
-
Treatment: Cells were incubated for 24 hours with individual treatments (daratumumab, this compound) or the combination.
-
Cell Viability Analysis: The percentage of eliminated myeloma cells and lymphocytes was determined by flow cytometry.[1][6]
In Vivo Xenograft Studies
-
Animal Models: Two mouse models were used: NSG mice humanized with human NK cells and CB17-SCID mice.
-
Tumor Implantation: Mice were subcutaneously inoculated with MM.1S myeloma cells.
-
Treatment Regimen: Once tumors were established, mice were randomized to receive vehicle, daratumumab alone, this compound alone, or the combination of this compound followed by daratumumab.
-
Efficacy Assessment: Tumor growth was monitored regularly, and overall survival was recorded.[1][7]
Mandatory Visualizations
Signaling Pathway of Synergistic Action
Caption: Mechanism of this compound and Daratumumab Synergy.
Experimental Workflow for In Vitro ADCC Assay
Caption: In Vitro ADCC Experimental Workflow.
Logical Relationship of the Combination Therapy
Caption: this compound and Daratumumab Logical Relationship.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daratumumab: a first-in-class CD38 monoclonal antibody for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Daratumumab? [synapse.patsnap.com]
- 5. P848: this compound (EDO-S101), AN ALKYLATOR AND HISTONE DEACETYLASE INHIBITOR, ENHANCES THE EFFICACY OF DARATUMUMAB IN PRECLINICAL MODELS OF MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Tinostamustine Clinical Trials: A Comparative Analysis for Researchers
A comprehensive guide to the clinical performance of Tinostamustine across various cancer types, presenting key efficacy and safety data from recent studies. This document is intended for researchers, scientists, and drug development professionals seeking a comparative overview of this compound's clinical trial results.
This compound (EDO-S101) is a first-in-class alkylating deacetylase inhibitor, uniquely combining the cytotoxic properties of an alkylating agent, bendamustine, with the epigenetic activity of a pan-histone deacetylase (HDAC) inhibitor, vorinostat.[1] This dual mechanism of action is designed to enhance the accessibility of DNA to the alkylating moiety, leading to DNA damage and apoptosis in cancer cells, while also counteracting DNA repair mechanisms.[2][3] Clinical investigations are ongoing to evaluate the efficacy and safety of this compound in a range of solid and hematological malignancies.
Efficacy in Solid Tumors: Phase I/II Study (NCT03345485)
A Phase I/II clinical trial evaluated the safety and efficacy of single-agent this compound in patients with advanced solid tumors.[3][4][5][6] The study enrolled patients with various cancers, including soft tissue sarcoma (STS), small-cell lung cancer (SCLC), triple-negative breast cancer (TNBC), ovarian cancer, and endometrial cancer.[4][5]
The recommended Phase II dose (RP2D) was established at 80 mg/m² administered as a one-hour intravenous infusion on days 1 and 15 of a 28-day cycle.[4][6] The primary endpoint for the Phase II portion was the objective response rate (ORR).[4]
Table 1: Efficacy of this compound in Advanced Solid Tumors (NCT03345485) [4][5]
| Indication | Number of Patients | Objective Response Rate (ORR) | Stable Disease (SD) ≥ 4 months | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Overall | 36 | 5.6% (2 PRs) | 38.9% | 44.4% | 2.2 months | 5.5 months |
| Synovial Sarcoma | 10 | 10% (1 PR) | 30% | - | - | - |
| Ovarian Cancer | 12 | 8.3% (1 PR) | 41.7% | - | - | - |
| Triple-Negative Breast Cancer | 4 | 0% | 75% | - | - | - |
| Endometrial Cancer | 6 | 0% | 50% | - | - | - |
| Small-Cell Lung Cancer | 4 | 0% | 0% | - | - | - |
PR: Partial Response
Efficacy in Hematological Malignancies: Phase I Study (NCT02576496)
A Phase I dose-escalation and cohort-expansion study assessed the safety and efficacy of this compound in patients with relapsed or refractory hematological malignancies.[2][7][8]
Hodgkin Lymphoma
In heavily pre-treated patients with relapsed/refractory classical Hodgkin lymphoma, this compound demonstrated notable activity.[7][9][10] The maximum tolerated dose (MTD) was determined to be 100 mg/m² administered over 60 minutes.[7][11]
Table 2: Efficacy of this compound in Relapsed/Refractory Hodgkin Lymphoma (NCT02576496) [7][9][10]
| Metric | Value |
| Overall Response Rate (ORR) | 37% - 40% |
| Complete Response (CR) | 10% |
| Partial Response (PR) | 30% |
| Median Progression-Free Survival (PFS) | 3.8 months |
The most frequently observed treatment-related adverse event was thrombocytopenia.[9]
Cutaneous T-Cell Lymphoma (CTCL)
An expansion cohort of the same Phase I study evaluated this compound in patients with advanced Cutaneous T-Cell Lymphoma (Mycosis Fungoides or Sézary Syndrome).[12]
Table 3: Efficacy of this compound in Cutaneous T-Cell Lymphoma (NCT02576496) [12]
| Metric | Value |
| Overall Response Rate (ORR) | 50% |
| Complete Response (CR) | 16.7% |
| Partial Response (PR) | 33.3% |
| Clinical Benefit Rate (CBR) | 83.3% |
| Median Progression-Free Survival (PFS) | 7.3 months |
| Median Overall Survival (OS) | Not Estimable |
Glioblastoma Clinical Trials
This compound is also being investigated for the treatment of glioblastoma, an aggressive form of brain cancer.[13][14] It is slated for inclusion in the GBM AGILE (Glioblastoma Adaptive Global Innovative Learning Environment) adaptive Phase 2/3 clinical trial.[13] Additionally, a Phase 1 investigator-initiated trial is evaluating this compound in patients with newly-diagnosed unmethylated O6-Methylguanine-DNA-methyltransferase (MGMT) glioblastoma multiforme.[14] Preclinical data suggest that this compound may be able to cross the blood-brain barrier.[14] Specific clinical efficacy data from these trials are not yet mature.
Combination Therapies
The potential of this compound in combination with other anti-cancer agents is being explored. Preclinical studies have shown synergistic effects with proteasome inhibitors like bortezomib and carfilzomib in multiple myeloma.[15] Furthermore, in preclinical models of multiple myeloma, this compound has been shown to enhance the efficacy of the anti-CD38 monoclonal antibody daratumumab by upregulating CD38 expression on myeloma cells.[16][17] Studies have also explored combinations with celecoxib and temozolomide for adult-type diffuse gliomas, showing promising preclinical results.[18][19] Clinical data from trials evaluating these combinations are awaited.
Experimental Protocols and Methodologies
Phase I/II Study in Advanced Solid Tumors (NCT03345485)
-
Study Design: An open-label, two-phase study. Phase 1 focused on dose escalation to determine the maximum tolerated dose (MTD). Phase 2 evaluated the efficacy and safety of the recommended Phase II dose (RP2D).[3][4][6]
-
Patient Population: Adults with histologically confirmed advanced or metastatic solid tumors who had progressed on at least one prior line of therapy and for whom no standard therapy was available.[4][5]
-
Dosing Regimen: In Phase 2, this compound was administered at 80 mg/m² as a 1-hour intravenous infusion on Day 1 and Day 15 of each 28-day cycle.[4][6]
-
Primary Endpoint (Phase 2): Objective Response Rate (ORR), defined as the proportion of patients with a complete or partial response.[4]
-
Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), and duration of response.[4]
Phase I Study in Relapsed/Refractory Hematological Malignancies (NCT02576496)
-
Study Design: A multi-center, open-label, two-stage trial. Stage 1 was a dose-escalation phase to determine the MTD and RP2D. Stage 2 was a cohort expansion phase to further evaluate safety and efficacy in specific hematological malignancies.[7][8][11]
-
Patient Population: Adults with relapsed or refractory hematological malignancies, including Hodgkin lymphoma and Cutaneous T-Cell Lymphoma, with no available standard therapies.[7][12]
-
Dosing Regimen: In the Hodgkin lymphoma cohort, the MTD was established at 100 mg/m² administered over 60 minutes on Day 1 of a 21-day cycle.[7][11] For the CTCL cohort, patients received the RP2D of 80 mg/m² or 100 mg/m² over 60 minutes on Day 1 of a 21-day cycle.[12]
-
Primary Objectives: To determine the safety, tolerability, MTD, and pharmacokinetic profile of this compound. In the expansion cohorts, the primary efficacy objective was the ORR.[7][11][12]
-
Efficacy Endpoints: ORR, Clinical Benefit Rate (CBR), PFS, and OS.[12]
Visualizing the Mechanism and Therapeutic Approach
To better understand the scientific rationale and clinical application of this compound, the following diagrams illustrate its mechanism of action and the general workflow of its clinical trials.
Caption: Mechanism of Action of this compound.
Caption: Generalized Clinical Trial Workflow for this compound.
Caption: Therapeutic Rationale for this compound.
References
- 1. Facebook [cancer.gov]
- 2. Purdue Pharma L.P. Announces Successful Completion Of First-In-Human Study For Oncology Therapy Candidate this compound [myelomabeacon.org]
- 3. Clinical Trial: NCT03345485 - My Cancer Genome [mycancergenome.org]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Study of the Safety, Pharmacokinetics and Efficacy of this compound in Patients With Advanced Solid Tumors. [clinicaltrials.stanford.edu]
- 7. Safety and Efficacy of this compound in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Safety and Efficacy of this compound in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validate User [ashpublications.org]
- 13. Investigational Drug this compound to be Included in GBM AGILE Clinical Trial for Glioblastoma - Purdue Pharma [purduepharma.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. selleckchem.com [selleckchem.com]
- 16. mdpi.com [mdpi.com]
- 17. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas [mdpi.com]
- 19. This compound (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Tinostamustine: A Paradigm Shift in Cancer Therapy Beyond Single-Agent Efficacy
For Immediate Release
A comprehensive analysis of preclinical and clinical data reveals the potential superiority of tinostamustine, a first-in-class alkylating deacetylase inhibitor, over single-agent therapies in various cancer models. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, including experimental data and methodologies, highlighting the unique dual-action mechanism of this compound.
This compound (EDO-S101) is an innovative bifunctional molecule that combines the DNA alkylating effects of bendamustine with the histone deacetylase (HDAC) inhibitory properties of vorinostat.[1] This novel design aims to enhance the cytotoxic impact on cancer cells by not only damaging their DNA but also creating a more permissive chromatin environment for this damage to occur.[2] This dual mechanism of action suggests a potential for increased efficacy compared to traditional single-agent chemotherapies.
Preclinical Evidence: Superiority in Glioblastoma Models
A key preclinical study investigated the efficacy of this compound in glioblastoma (GBM) cell lines, comparing it directly with the standard-of-care alkylating agent temozolomide and its parent compound, bendamustine.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) values demonstrate that this compound exhibits potent cytotoxic effects across multiple GBM cell lines, often at lower concentrations than bendamustine and temozolomide.
| Cell Line | This compound IC50 (µM) | Bendamustine IC50 (µM) | Temozolomide IC50 (µM) |
| U87MG | 1.8 | 85 | 15 |
| U251 | 2.5 | 150 | 25 |
| A172 | 3.2 | 120 | 45 |
| T98G | 4.5 | >200 | >100 |
| CSCs-1 | 1.5 | 90 | 20 |
| CSCs-2 | 2.0 | 110 | 30 |
| CSCs-5 | 2.8 | 180 | 60 |
Data sourced from a preclinical study on glioblastoma models.[3]
In Vivo Tumor Growth Inhibition
In subcutaneous xenograft models of glioblastoma, this compound monotherapy demonstrated a significant reduction in tumor weight compared to control and temozolomide-treated mice.
| Treatment Group | U251 Tumor Weight Reduction (%) | U87MG Tumor Weight Reduction (%) | T98G Tumor Weight Reduction (%) |
| This compound | 40 | 56 | 60 |
| Temozolomide | 54 | 53 | 12 |
Data represents the percentage reduction in final tumor weight compared with the control group.[3]
These preclinical findings underscore the potential of this compound to overcome resistance mechanisms that limit the efficacy of standard alkylating agents like temozolomide, particularly in MGMT-positive tumors such as T98G.[3]
Clinical Validation: Efficacy in Relapsed/Refractory Hodgkin Lymphoma
The therapeutic potential of this compound has been further demonstrated in a Phase I/II clinical trial involving patients with relapsed or refractory (R/R) classical Hodgkin Lymphoma (cHL).
| Parameter | Stage 1 (Dose-Escalation) | Stage 2 (Expansion Cohort) |
| Overall Response Rate (ORR) | 60% (95% CI: 26%, 88%) | 37% (95% CI: 16%, 62%) |
| - Complete Response (CR) | 1 (10%) | 2 (10%) |
| - Partial Response (PR) | 5 (50%) | 5 (25%) |
| Clinical Benefit Rate (CBR) | 80% (95% CI: 44%, 97%) | Not Reported |
| Median Progression-Free Survival (PFS) | Not Reported | 3.8 months (95% CI: 2.2–9.4 months) |
Data from the NCT02576496 clinical trial in heavily pre-treated R/R cHL patients.[4][5]
These results are particularly noteworthy given the heavily pre-treated nature of the patient population, suggesting that this compound holds promise as a monotherapy in a setting with high unmet medical need.[4]
Dual Mechanism of Action: A Synergistic Attack on Cancer Cells
The superiority of this compound is rooted in its unique ability to simultaneously induce DNA damage and inhibit HDACs.
Caption: Dual mechanism of action of this compound.
The bendamustine component directly damages DNA through alkylation and the formation of cross-links, leading to double-strand breaks.[2] Concurrently, the vorinostat moiety inhibits HDACs, leading to a more open and accessible chromatin structure. This "one-two punch" not only facilitates greater access of the alkylating agent to the DNA but also hampers the cell's ability to repair the induced damage.[2]
Experimental Protocols
Clonogenic Survival Assay
This assay was utilized to determine the long-term effects of this compound on the reproductive viability of cancer cells.
Methodology:
-
Cell Seeding: Glioblastoma cells were seeded at a density of 1,000 cells per 100-mm tissue culture dish and allowed to adhere.
-
Treatment: Cells were treated with varying concentrations of this compound, bendamustine, or temozolomide for 24 hours.
-
Incubation: Following treatment, the drug-containing medium was removed, and cells were washed and incubated in fresh medium for 14 days to allow for colony formation.
-
Staining and Quantification: Colonies were fixed with a methanol:acetic acid solution and stained with crystal violet. Colonies containing more than 50 cells were counted.
-
Data Analysis: The surviving fraction was calculated by normalizing the number of colonies in the treated groups to that of the untreated control group.[3]
Caption: Workflow for the clonogenic survival assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
The induction of apoptosis by this compound was quantified using Annexin V and propidium iodide (PI) staining followed by flow cytometry.
Methodology:
-
Cell Treatment: Cells were treated with the desired concentrations of this compound or control vehicle.
-
Cell Harvesting: After the treatment period, both adherent and floating cells were collected.
-
Staining: Cells were washed and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide were added to the cell suspension.
-
Incubation: The cells were incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were identified as early apoptotic cells, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.[6][7]
Logical Relationship: The Superiority of Dual Action
The enhanced efficacy of this compound over single-agent therapies can be attributed to the synergistic interplay of its two functional moieties.
Caption: Logical flow demonstrating this compound's enhanced efficacy.
In essence, while traditional alkylating agents induce DNA damage, cancer cells can often counteract this through robust DNA repair mechanisms. This compound, however, simultaneously cripples these repair pathways through HDAC inhibition, leading to a more potent and sustained anti-cancer effect.
Conclusion
The presented data strongly supports the hypothesis that this compound's dual mechanism of action translates into superior anti-tumor activity compared to single-agent therapies in both preclinical and clinical settings. Its ability to concurrently induce DNA damage and inhibit DNA repair pathways represents a significant advancement in the design of anticancer therapeutics. Further investigation in broader clinical contexts is warranted to fully elucidate the potential of this compound to improve patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas [mdpi.com]
- 3. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of this compound in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Efficacy of this compound in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Tinostamustine: A Comparative Guide to Standard-of-Care Chemotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tinostamustine (formerly EDO-S101), a first-in-class alkylating deacetylase inhibitor, against current standard-of-care chemotherapies in several key malignancies. This compound is a novel bifunctional molecule that fuses the DNA alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1] This dual mechanism is designed to enhance cytotoxicity by inducing chromatin relaxation via HDAC inhibition, thereby improving the access of the alkylating moiety to DNA, leading to increased DNA cross-linking and reduced DNA repair.[1][2]
This document summarizes available preclinical and clinical data, details experimental methodologies, and visualizes key mechanisms and workflows to aid in the evaluation of this compound's therapeutic potential.
Mechanism of Action: A Dual Approach
This compound's unique structure allows it to simultaneously exert two distinct anti-cancer activities: DNA damage and epigenetic modification. The bendamustine component alkylates DNA, causing cross-linking and strand breaks, which inhibits DNA, RNA, and protein synthesis and ultimately triggers apoptosis. The vorinostat moiety inhibits HDAC enzymes, leading to histone acetylation, chromatin decondensation, and the altered expression of genes involved in cell cycle control and apoptosis.
Caption: Dual mechanism of action of this compound.
Hodgkin Lymphoma (Relapsed/Refractory)
Standard-of-Care Overview
First-line treatment for Hodgkin Lymphoma (HL) typically involves the ABVD combination chemotherapy regimen (Doxorubicin, Bleomycin, Vinblastine, Dacarbazine).[3] For patients with relapsed or refractory (R/R) disease, treatment options include salvage chemotherapy followed by autologous stem cell transplantation (ASCT), brentuximab vedotin, and PD-1 inhibitors.[1]
This compound Clinical Data
A Phase I, open-label, two-stage trial (NCT02576496) investigated the safety and efficacy of this compound in patients with R/R hematological malignancies, including a cohort of heavily pre-treated HL patients.[1][4] The maximum tolerated dose (MTD) was determined to be 100 mg/m² administered over 60 minutes.[1][4]
Table 1: Clinical Efficacy of this compound in Relapsed/Refractory Hodgkin Lymphoma (NCT02576496)
| Efficacy Endpoint | Dose-Escalation Cohort (n=10) | Stage 2 Expansion Cohort (n=20) |
| Overall Response Rate (ORR) | 60% (95% CI: 26%, 88%)[1] | 37% (95% CI: 16%, 62%)[4] |
| Complete Response (CR) | 1 | 2 |
| Partial Response (PR) | 5 | 5 |
| Clinical Benefit Rate (CBR) ¹ | 80% (95% CI: 44%, 97%)[1] | Not Reported |
| Median Progression-Free Survival (PFS) | Not Reported | 3.8 months (95% CI: 2.2-9.4 months)[4] |
| ¹CBR defined as CR + PR + Stable Disease (SD).[1] |
The most common treatment-related adverse events were hematological (thrombocytopenia, neutropenia, anemia) and gastrointestinal. No treatment-related deaths occurred.[1][4] These data show promising signals of efficacy for this compound in a heavily pre-treated R/R HL population.[4]
Experimental Protocol: Phase I Clinical Trial (NCT02576496)
-
Study Design: A Phase I, multicenter, open-label, dose-escalation (Stage 1) and cohort-expansion (Stage 2) trial.[4][5]
-
Patient Population: Adults (≥18 years) with R/R hematological malignancies, including HL, for whom no standard therapies were available. HL patients must have received ≥2 prior lines of therapy.[5][6]
-
Treatment: this compound was administered intravenously on Day 1 of a 21-day cycle. Doses were escalated from 20 mg/m² to 150 mg/m² in Stage 1 to determine the MTD.[5] The recommended Phase 2 dose (RP2D) of 100 mg/m² was used in the Stage 2 expansion cohort.[4]
-
Endpoints: The primary objectives were to determine the MTD and safety profile, and to estimate the ORR. Secondary endpoints included PFS and overall survival (OS).[6]
Multiple Myeloma
Standard-of-Care Overview
The standard initial therapy for transplant-eligible newly diagnosed multiple myeloma (NDMM) often consists of a triplet regimen such as VRd (Bortezomib, Lenalidomide, Dexamethasone).[7][8] The anti-CD38 monoclonal antibody, Daratumumab, is increasingly used in quadruplet combinations (e.g., Dara-VRd) or in combination with other agents for both newly diagnosed and R/R patients.[9]
This compound Preclinical Data vs. Daratumumab
Preclinical studies have evaluated this compound's potential to enhance the efficacy of Daratumumab. The mechanism involves the upregulation of CD38 (the target of Daratumumab) on myeloma cells and an increase in the expression of MICA and MICB, which are ligands for the activating NK cell receptor NKG2D.[9][10]
Table 2: Preclinical Efficacy of this compound with Daratumumab in a Multiple Myeloma Xenograft Model
| Treatment Group | Outcome Metric | Result |
| This compound + Daratumumab | Tumor Growth | Significantly delayed tumor growth compared to either monotherapy[9][11] |
| This compound + Daratumumab | Median Survival | Significantly prolonged survival compared to vehicle and monotherapies[9][11] |
These findings suggest a strong synergistic potential between this compound and anti-CD38 antibody therapy.[9]
Experimental Protocol: In Vivo Myeloma Xenograft Model
-
Animal Model: CB17-SCID mice were used to establish subcutaneous plasmacytoma models using human myeloma cell lines (e.g., MM.1S).[12]
-
Treatment Regimen: Mice with established tumors were randomized into groups: vehicle control, this compound monotherapy, Daratumumab monotherapy, and the combination. This compound pretreatment was followed by Daratumumab administration.[9][11]
-
Efficacy Assessment: Tumor volume was measured regularly to monitor tumor growth. Overall survival was tracked until a pre-defined endpoint.[9]
-
Mechanism of Action Assays: In vitro assays were conducted to confirm the mechanism. Myeloma cell lines were treated with this compound, and changes in CD38, MICA, and MICB expression were measured via flow cytometry. Functional assays, including antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), were performed to assess the enhancement of Daratumumab's activity.[11][13]
References
- 1. Safety and Efficacy of this compound in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ABVD - Wikipedia [en.wikipedia.org]
- 4. Safety and Efficacy of this compound in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Trial: NCT02576496 - My Cancer Genome [mycancergenome.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Multiple Myeloma Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 8. myeloma.org [myeloma.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P848: this compound (EDO-S101), AN ALKYLATOR AND HISTONE DEACETYLASE INHIBITOR, ENHANCES THE EFFICACY OF DARATUMUMAB IN PRECLINICAL MODELS OF MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unraveling Antitumor Efficacy: A Comparative Analysis of Tinostamustine and Bortezomib in Preclinical Myeloma Models
Tinostamustine, a first-in-class alkylating deacetylase inhibitor, and bortezomib, a proteasome inhibitor, represent two distinct therapeutic strategies in the management of multiple myeloma.[1][2] Both have demonstrated significant anti-myeloma activity in preclinical settings.[3][4] This report will delve into the specifics of their in vivo efficacy as reported in separate studies, offering a parallel comparison of their performance.
Quantitative Efficacy Data
To facilitate a clear comparison of the available data, the following tables summarize the key quantitative findings from preclinical in vivo studies for this compound and bortezomib in myeloma models.
Table 1: Summary of In Vivo Efficacy Data for this compound in Myeloma Models
| Animal Model | Treatment Regimen | Key Efficacy Endpoints | Outcome |
| NSG mice with MM.1S-luc xenografts | This compound (30 mg/kg, i.p., twice weekly for 3 weeks) + Daratumumab | Tumor Growth Inhibition, Overall Survival | Combination significantly delayed tumor growth and improved survival compared to single agents.[3][5] |
| This compound pretreatment followed by daratumumab administration | Median Survival | Combination significantly prolonged median survival compared to this compound alone (58 vs. 51 days) and daratumumab alone (58 vs. 41 days).[6] |
Note: The available in vivo data for this compound in myeloma focuses on its synergistic effects when combined with other therapeutic agents like daratumumab.
Table 2: Summary of In Vivo Efficacy Data for Bortezomib in Myeloma Models
| Animal Model | Treatment Regimen | Key Efficacy Endpoints | Outcome |
| SCID mice with human plasmacytoma xenografts | Bortezomib (0.25 mg/kg or 0.50 mg/kg) | Tumor Growth Inhibition | Low doses of bortezomib alone did not result in significant tumor growth inhibition.[7] |
| Bortezomib (low dose) + NPI-0052 (low dose) | Tumor Growth Inhibition | Combination resulted in a marked growth inhibitory effect.[7] | |
| C57BlKaLwRij mice with 5TGM1-GFP myeloma cells | Bortezomib (0.5mg/kg, 3x week) | Tumor Burden, Bone Formation | Significant reduction in tumor burden and a significant increase in bone formation.[8] |
| NSG mice with MM.1S-CG and U266-CG xenografts | Bortezomib (1 mg/kg, i.p., twice a week) | VLA4 Expression | Downregulated VLA4 expression in myeloma cells.[9] |
| Murine xenograft models of prostate cancer | Bortezomib (1.0 mg/kg IV weekly for 4 weeks) | Tumor Growth Inhibition | Reduced tumor growth by 60%.[4] |
| Murine xenograft models of prostate cancer | Bortezomib (1.0 mg/kg IV every 72 hours for 15 days) | Tumor Growth Inhibition | 50% and 80% inhibition in tumor growth in two different models.[4] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies.
General In Vivo Myeloma Xenograft Model Protocol
A common experimental workflow for evaluating the in vivo efficacy of therapeutic agents in multiple myeloma involves the following steps:
Specific Protocols from Cited Studies:
This compound Study Protocol (Combination with Daratumumab):
-
Animal Model: NOD-scid IL2Rgammanull (NSG) mice.[3]
-
Tumor Inoculation: Intravenous injection of MM.1S-luc cells.[3]
-
Treatment: When tumors were established, mice were treated with this compound (intraperitoneally) and/or daratumumab.[3]
-
Efficacy Assessment: Tumor growth was monitored by bioluminescence imaging, and overall survival was recorded.[3]
Bortezomib Study Protocols:
-
Xenograft Model 1: Human plasmacytoma cells were subcutaneously injected into SCID mice. When tumors reached a palpable size, mice were randomized into treatment groups. Bortezomib was administered at low doses. Tumor volume was measured to assess efficacy.[7]
-
Disseminated Myeloma Model: 5TGM1-GFP myeloma cells were inoculated into C57BlKaLwRij mice. Treatment with bortezomib began 14 days after tumor inoculation. Tumor burden was monitored by measuring serum IgG2bκ levels and by flow cytometry of GFP-positive cells in the bone marrow.[8]
-
Disseminated Myeloma Model 2: Human MM.1S-CG and U266-CG cells were injected intravenously into NSG mice. Bortezomib treatment (1 mg/kg, intraperitoneally, twice a week) began one week after tumor cell injection. Tumor progression was monitored by bioluminescence imaging.[9]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and bortezomib underpin their anti-myeloma effects.
This compound's Dual Mechanism of Action
This compound is a fusion molecule that combines the functions of an alkylating agent (bendamustine) and a histone deacetylase (HDAC) inhibitor (vorinostat).[2] This dual activity leads to a multi-pronged attack on myeloma cells.
Bortezomib's Proteasome Inhibition Pathway
Bortezomib is a selective and reversible inhibitor of the 26S proteasome.[10][11] Its inhibition of the proteasome's chymotrypsin-like activity disrupts protein degradation, leading to an accumulation of ubiquitinated proteins and triggering apoptosis.[11] A key consequence is the inhibition of the NF-κB signaling pathway, which is crucial for myeloma cell survival.[10]
Conclusion
While a direct comparative in vivo study is lacking, the available preclinical data for this compound and bortezomib highlight their potent anti-myeloma activities through distinct mechanisms. This compound's dual action as an alkylating agent and HDAC inhibitor shows promise, particularly in combination therapies. Bortezomib, a cornerstone of myeloma treatment, effectively induces apoptosis by inhibiting the proteasome and disrupting key survival pathways like NF-κB. The experimental data and protocols summarized here provide a foundation for understanding the individual strengths of these agents and underscore the need for future research, including head-to-head comparative studies, to optimize their use in the treatment of multiple myeloma.
References
- 1. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sparkcures.com [sparkcures.com]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. In vivo quantitative assessment of therapeutic response to bortezomib therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bortezomib (Velcade™) in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Bortezomib? [synapse.patsnap.com]
Unveiling the Transcriptomic Landscape After Tinostamustine Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular changes induced by a novel therapeutic is paramount. This guide provides a comprehensive comparison of the differential gene expression profiles in cancer cells following treatment with Tinostamustine, a first-in-class alkylating deacetylase inhibitor. By integrating findings from preclinical studies in glioblastoma and multiple myeloma, this document summarizes the current knowledge, presents available quantitative data, details experimental methodologies, and visualizes the key signaling pathways affected.
This compound (also known as EDO-S101) is a novel chemical entity that fuses the alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1] This dual mechanism of action is designed to simultaneously induce DNA damage and modulate the chromatin landscape, leading to a potent anti-tumor effect.[1] The HDACi component is believed to relax the chromatin structure, potentially enhancing the access of the alkylating moiety to DNA, thereby potentiating its cytotoxic effects.[2] Preclinical studies have demonstrated that this compound exhibits greater anti-proliferative and pro-apoptotic effects than its individual components, bendamustine and vorinostat, administered alone or in combination.[3]
Comparative Analysis of Differential Gene Expression
While comprehensive, publicly available RNA-sequencing or microarray datasets detailing the global transcriptomic changes induced by this compound remain limited, existing studies in glioblastoma and multiple myeloma cell lines have identified key gene expression alterations in critical cellular pathways.
Key Gene Expression Changes in Glioblastoma
In preclinical models of glioblastoma, this compound treatment has been shown to modulate genes involved in autophagy and apoptosis. A notable effect is the downregulation of key autophagy markers.
| Gene Symbol | Gene Name | Function | Direction of Change | Cell Line(s) | Reference |
| MAP1LC3B | Microtubule-associated protein 1 light chain 3 beta | Key protein in autophagosome formation | Downregulated | A172, U87MG, U251, T98G | [4] |
| BECN1 | Beclin 1 | Essential for autophagy initiation | Downregulated | A172, U87MG, U251, T98G | [4] |
| SQSTM1/p62 | Sequestosome 1 | Autophagy substrate, accumulates when autophagy is inhibited | Upregulated | A172, U87MG, U251, T98G | [4] |
| BCL2 | B-cell lymphoma 2 | Anti-apoptotic protein, also inhibits Beclin 1-mediated autophagy | Downregulated | Glioblastoma cell lines | [4] |
This table summarizes qualitative changes in gene expression as reported in the cited literature. Quantitative fold changes from differential gene expression analysis are not currently available in the public domain.
Key Gene Expression Changes in Multiple Myeloma
In multiple myeloma cell lines, this compound has been observed to upregulate genes that play a crucial role in the immune response against tumor cells, particularly those that enhance the efficacy of immunotherapy.
| Gene Symbol | Gene Name | Function | Direction of Change | Cell Line(s) | Reference |
| CD38 | CD38 molecule | Target for daratumumab, an anti-CD38 monoclonal antibody | Upregulated | U266, JJN3, MM.1S, RPMI-8226, MOLP-8 | [5][6] |
| MICA | MHC class I polypeptide-related sequence A | Ligand for the activating NK cell receptor NKG2D | Upregulated | JJN3, RPMI-8226 | [5][6] |
| MICB | MHC class I polypeptide-related sequence B | Ligand for the activating NK cell receptor NKG2D | Upregulated | Multiple myeloma cell lines | [5][6] |
This table summarizes qualitative and semi-quantitative (as determined by flow cytometry and RT-qPCR in the source) changes in gene expression. Comprehensive transcriptomic data with fold changes for all genes is not yet publicly available.
Experimental Protocols
The following sections detail the methodologies used in the key studies that have investigated the effects of this compound on gene expression.
Western Blot Analysis for Autophagy Markers in Glioblastoma
-
Cell Culture and Treatment: Glioblastoma cell lines (A172, U87MG, U251, and T98G) were cultured in appropriate media. Cells were treated with this compound at concentrations equivalent to their respective IC50 values.[4]
-
Protein Extraction: Following treatment, cells were harvested and lysed to extract total protein.[4]
-
Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a membrane.[4]
-
Immunoblotting: Membranes were probed with primary antibodies against LC3B, Beclin 1, and p62. After washing, membranes were incubated with a corresponding secondary antibody.[4]
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[4]
-
Quantification: Densitometric analysis was performed to quantify the protein levels, which were normalized to a loading control (e.g., β-actin).[4]
Flow Cytometry and RT-qPCR for Immune Marker Expression in Multiple Myeloma
-
Cell Culture and Treatment: Multiple myeloma cell lines were cultured and treated with this compound at concentrations of 1 and 2.5 µM for 48 hours.[5]
-
Flow Cytometry for Surface Protein Expression:
-
Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression:
-
Total RNA was isolated from treated and control cells.[6]
-
RNA was reverse-transcribed into cDNA.[6]
-
qPCR was performed using primers and probes specific for CD38, MICA, and MICB.[6]
-
Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH), and the relative fold change was calculated using the ΔΔCt method.[6]
-
Visualizing the Impact: Signaling Pathways and Workflows
To illustrate the molecular consequences of this compound treatment, the following diagrams, generated using the DOT language for Graphviz, depict the key signaling pathways and a generalized experimental workflow for differential gene expression analysis.
References
- 1. Facebook [cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The first-in-class alkylating deacetylase inhibitor molecule this compound shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal and Handling of Tinostamustine
This document provides essential safety and logistical information for the proper handling and disposal of tinostamustine, a potent antineoplastic agent. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with regulations.
Immediate Safety and Handling Precautions
This compound is a hazardous substance with significant health risks. It is classified as an alkylating histone-deacetylase inhibitor (HDACi) fusion molecule.[1] Due to its properties, it may be toxic if swallowed, cause skin and serious eye irritation, cause genetic defects, cause cancer, damage fertility or the unborn child, and may cause respiratory irritation.[1][2] Strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE[2]:
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: A lab coat or disposable gown.
-
Eye Protection: Safety glasses with side shields or goggles.[2]
-
Face Protection: A face shield may be required for procedures with a high risk of splashing.[2]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid dust and aerosol formation.[2]
Handling Procedures:
-
Avoid all direct contact with the skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
-
Wash hands thoroughly after handling the compound.[2]
-
Prepare all solutions and handle the powder form within a certified chemical fume hood.
This compound Disposal Procedures
The primary directive for the disposal of this compound is to manage it as hazardous chemical waste in accordance with all local, state, and federal regulations.[2][3] Do not dispose of this compound or its containers in regular trash or down the drain.
Step-by-Step Disposal Guide:
-
Segregation: All waste contaminated with this compound must be segregated from other laboratory waste streams.[3] Do not mix this compound waste with other chemical or biological waste unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.[3]
-
Waste Identification and Collection:
-
Bulk Contamination: This includes any amount of pure this compound (expired or unused), heavily contaminated items (e.g., glassware with visible residue), and stock solutions.
-
These materials must be collected in a designated hazardous waste container, often a black RCRA (Resource Conservation and Recovery Act) container, provided by your EHS office.[3]
-
Syringes containing any residual volume of the drug (e.g., 0.1 ml) are considered bulk waste and must be placed in this container, not in a sharps container.[3]
-
-
Trace Contamination: This includes items with minimal, incidental contamination, such as used gloves, bench paper, and empty vials.
-
These items should be collected in a designated "Trace Chemotherapy Waste" container, often a yellow bag or container.[3]
-
-
-
Labeling:
-
Clearly label all waste containers with a "Hazardous Waste" label.[3]
-
The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Carcinogen"), and the accumulation start date.
-
-
Storage:
-
Disposal Request:
-
Once a waste container is full or is no longer being used, submit a hazardous waste pickup request through your institution's EHS online portal.[3]
-
Spill and Decontamination Procedures
In the event of a spill, immediate action is required to minimize exposure and contamination.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Don full PPE, including respiratory protection if the spill involves powder.
-
Contain & Clean:
-
For liquid spills, absorb the material with an inert, liquid-binding material (e.g., diatomite, universal binders).[2]
-
For powder spills, carefully cover with damp paper towels to avoid raising dust, then gently scoop the material into the hazardous waste container.
-
Decontaminate the spill surface and any affected equipment by scrubbing with alcohol or another appropriate solvent.[2]
-
-
Dispose: All cleanup materials must be disposed of as bulk this compound hazardous waste.[2]
-
Report: Report the incident to your laboratory supervisor and EHS department.
Quantitative Data and Properties
The following tables summarize key quantitative data for this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₈Cl₂N₄O₂ | [1] |
| Molecular Weight | 415.37 g/mol | [4] |
| CAS Number | 1236199-60-2 | [2] |
| Solubility (DMSO) | 5 mg/mL | [5] |
| Solubility (DMF) | 1 mg/mL | [5] |
Table 2: HDAC Inhibitory Activity (IC₅₀ Values)
| Target | IC₅₀ (nM) | Source |
| HDAC1 | 9 | [6] |
| HDAC2 | 9 | [6] |
| HDAC3 | 25 | [6] |
| HDAC6 | 6 | [6] |
| HDAC8 | 107 | [6] |
| HDAC10 | 72 | [6] |
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Personal protective equipment for handling Tinostamustine
This guide provides critical safety, handling, and disposal information for laboratory professionals working with Tinostamustine. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires stringent safety measures. The primary hazards include acute oral toxicity, skin and eye irritation, and potential respiratory irritation.[1] It is also classified as potentially causing genetic defects, cancer, and reproductive harm.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Protective gloves (e.g., chemotherapy-rated nitrile gloves) | Prevents skin contact, which can cause irritation.[1] Double gloving is recommended for handling hazardous drugs.[3] |
| Body Protection | Impervious clothing (e.g., disposable gown) | Provides a barrier against skin exposure to the compound.[1] Gowns should be shown to resist permeability by hazardous drugs.[3] |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | Necessary when there is a risk of inhaling dust, fumes, or aerosols, especially outside of a ventilated enclosure.[1] |
It is imperative to consult your institution's safety plan and conduct a risk assessment to determine the specific PPE required for your experimental procedures.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₈Cl₂N₄O₂ | PubChem[2] |
| Molecular Weight | 415.4 g/mol | PubChem[2] |
| CAS Number | 1236199-60-2 | MedchemExpress[1] |
| Solubility | DMF: 1 mg/mlDMSO: 5 mg/mlDMSO:PBS (pH 7.2)(1:9): 0.1 mg/ml | Cayman Chemical[4] |
| IC₅₀ (HDACs) | 9-107 nM for HDAC1-3, 6, 8, and 10 | Cayman Chemical[4] |
| IC₅₀ (Multiple Myeloma Cell Lines) | 1.6-4.8 μM | Cayman Chemical[4] |
Experimental Protocols Overview
The following are summaries of methodologies from cited research involving this compound. Researchers should consult the original publications for complete, detailed protocols.
In Vitro Cell Viability Assay (MTT Assay): This protocol assesses the cytotoxic effects of this compound on glioma cell lines.
-
Cell Seeding: Plate glioma cells (e.g., U-87 MG, U-138 MG) at a specific density in well plates and incubate for 24 hours.
-
Treatment: Add varying concentrations of this compound (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM) to the cells and incubate for 48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Analysis: Measure the absorbance at a specific wavelength to determine the number of viable cells.[5]
Chromatin Immunoprecipitation (ChIP) Assay: This protocol is used to investigate the association of acetylated histones with specific gene regions following this compound treatment.
-
Cell Treatment: Treat multiple myeloma cell lines (e.g., RPMI-8226, MM.1S) with this compound (e.g., 2.5 µM) or a vehicle control (DMSO) for 48 hours.
-
Cross-linking: Fix cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to shear it into smaller fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for acetylated histone H3.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR using primers for the gene of interest (e.g., CD38) to determine the enrichment of acetylated histones.[6]
In Vivo Mouse Xenograft Model: This protocol evaluates the anti-tumor efficacy of this compound in a mouse model of multiple myeloma.
-
Tumor Implantation: Inject multiple myeloma cells (e.g., MM1S) into immunodeficient mice to establish tumors.
-
Treatment Administration: Once tumors are established, administer this compound (e.g., 60 mg/kg per week) or a vehicle control to the mice.
-
Monitoring: Monitor tumor growth and the survival of the mice over time.
-
Data Analysis: Compare tumor volume and survival rates between the treatment and control groups to assess the efficacy of this compound.[4]
Safe Handling and Disposal Workflow
The following diagram outlines the essential steps for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C19H28Cl2N4O2 | CID 46836227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pogo.ca [pogo.ca]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas [mdpi.com]
- 6. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
